molecular formula C13H20N2O B11724839 1-[2-(4-Methylphenoxy)ethyl]piperazine

1-[2-(4-Methylphenoxy)ethyl]piperazine

Cat. No.: B11724839
M. Wt: 220.31 g/mol
InChI Key: NMTCQEIEKVUWQE-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]piperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Methylphenoxy)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Methylphenoxy)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3

InChI Key

NMTCQEIEKVUWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCNCC2

Origin of Product

United States

Foundational & Exploratory

The Phenoxyethyl Piperazine Scaffold: Medicinal Chemistry & Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It focuses on the Phenoxyethyl Piperazine moiety as a privileged scaffold in the design of CNS and cardiovascular agents.[1]

Executive Summary

The 1-(2-phenoxyethyl)piperazine motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic (5-HT) and adrenergic (


) families. Unlike simple phenylpiperazines, the phenoxyethyl linker introduces a critical degree of rotational flexibility and a specific hydrogen-bond acceptor site (the ether oxygen), allowing for precise probing of accessory binding pockets in receptors like 5-HT1A, 

-adrenergic, and Sigma-1. This guide analyzes the discovery, synthetic evolution, and structure-activity relationships (SAR) of this versatile pharmacophore.[2]

Historical Discovery & Pharmacophore Definition

The Structural Motif

The core pharmacophore consists of three distinct domains:

  • Domain A (Aromatic Anchor): A substituted phenol ring (Phenoxy).[1]

  • Domain B (Linker): An ethyl ether spacer (

    
    ).
    
  • Domain C (Basic Core): A piperazine ring, often

    
    -substituted.[1]
    

This structure was born from the optimization of early phenylpiperazine antipsychotics and anxiolytics.[1] While direct aryl-piperazine attachment provides rigid receptor docking, it often lacks selectivity. Medicinal chemists discovered that inserting a phenoxyethyl spacer mimicked the distance and electrostatic profile of endogenous neurotransmitters (like norepinephrine) while reaching hydrophobic accessory pockets.[1]

Evolution of the Class
  • Era 1: Adrenergic Blockers (1970s-80s): Early research identified that extending the linker of arylpiperazines created potent

    
    -adrenergic antagonists.[1] This led to the development of "open-chain" analogues of drugs like Prazosin , eventually influencing the design of aryloxypropanolamine drugs like Naftopidil  (though Naftopidil possesses a hydroxy-propyl linker, the phenoxyethyl derivatives were key SAR stepping stones).[1]
    
  • Era 2: Serotonergic Selectivity (1990s): The scaffold became a standard tool for probing 5-HT1A receptors.[1] Researchers found that the ether oxygen in the linker could form hydrogen bonds with serine/threonine residues in the receptor transmembrane domains (TMHs), distinct from the aspartate-amine salt bridge.

  • Era 3: Multi-Target Ligands (2000s-Present): Current applications focus on "dirty drugs" or Multi-Target Directed Ligands (MTDLs) for complex pathologies like Alzheimer's and neuropathic pain, where simultaneous modulation of Sigma-1, 5-HT, and

    
     receptors is desired.
    

Chemical Synthesis & Manufacturing Protocols

The synthesis of phenoxyethyl piperazine derivatives typically follows two robust pathways: Nucleophilic Substitution (Method A) or Reductive Amination/Opening (Method B) .[1] Method A is the industry standard for library generation.[1]

Protocol A: The "Ether-Linker" Alkylation (Standard Route)

Objective: Synthesis of 1-(2-phenoxyethyl)-4-substituted-piperazine.

  • Step 1: Preparation of

    
    -Bromoether 
    
    • Reagents: Substituted Phenol, 1,2-Dibromoethane,

      
      , Acetone/Acetonitrile.
      
    • Procedure: Reflux phenol with excess 1,2-dibromoethane (to prevent dimerization) in the presence of anhydrous base for 12-24 hours.

    • Purification: Vacuum distillation to remove excess dibromide.[1]

    • Yield Target: >85%.[1][3]

  • Step 2: Piperazine Alkylation

    • Reagents: 1-Substituted Piperazine (or mono-Boc-piperazine),

      
      -Bromoether (from Step 1), 
      
      
      
      , KI (catalytic), DMF or Acetonitrile.
    • Conditions: 60-80°C for 8-16 hours.[1]

    • Mechanism:[1]

      
       displacement of the alkyl bromide by the secondary amine of piperazine.[1]
      
    • Workup: Aqueous extraction (EtOAc/Water).[1] Conversion to HCl or fumarate salt for crystallization.[1]

Protocol B: The "In-Situ" Piperazine Construction (Industrial)

For large-scale manufacturing of simple derivatives, reacting N,N-bis(2-chloroethyl)amine with 2-phenoxyethylamine is used to cyclize the piperazine ring directly, though this is less common for complex derivatives due to side reactions.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile is highly sensitive to modifications in the three domains.[1]

Table 1: SAR Logic of Phenoxyethyl Piperazines
DomainModificationEffect on Pharmacology
Phenoxy Ring (Ar) 2-OMe (Ortho-Methoxy) drastically increases

-adrenergic
affinity (mimics Naftopidil/Urapidil).[1]
4-F / 4-Cl (Para-Halo) Increases metabolic stability; often enhances 5-HT reuptake inhibition.[1]
2,6-Dimethyl Enhances antioxidant activity and Sigma-1 affinity.[1]
Linker Ethyl (

)
Optimal for 5-HT1A and

antagonism.[1]
Propyl (

)
Often shifts selectivity towards Dopamine D2 or 5-HT2A.[1]
Hydroxy-Ethyl Reduces lipophilicity; creates "Naftopidil-like"

selectivity.[1]
Piperazine (

)
Phenyl Classic "antagonist" profile (CNS active).[1]
Benzyl Increases Sigma-1 receptor affinity (Neuroprotective).[1]
Pyrimidinyl High 5-HT1A agonist potency (Buspirone-like).[1]

Visualization of Mechanisms & Pathways[5]

Diagram 1: Synthetic Pathway & Pharmacophore Assembly

This diagram illustrates the convergent synthesis of the scaffold and the logical assembly of its pharmacophoric domains.[1]

Synthesis cluster_0 Domain A + B Assembly Phenol Substituted Phenol (Ar-OH) Intermediate 1-(2-Bromoethoxy)benzene (Linker Formed) Phenol->Intermediate K2CO3, Reflux (Ether Synthesis) Dibromo 1,2-Dibromoethane (Br-CH2-CH2-Br) Dibromo->Intermediate Product Phenoxyethyl Piperazine (Ar-O-CH2-CH2-N-Pip-R) Intermediate->Product SN2 Alkylation (KI, DMF) Piperazine N-Substituted Piperazine (HN-Pip-R) Piperazine->Product

Caption: Convergent synthesis via etherification followed by N-alkylation to assemble the tri-domain scaffold.

Diagram 2: Receptor Binding Mode (5-HT1A / Alpha-1)

This diagram models the interaction of the scaffold within a theoretical GPCR binding pocket.

BindingMode Ar Phenoxy Ring (Aromatic) Pocket1 Hydrophobic Pocket (TMH 6/7) Ar->Pocket1 Pi-Pi Stacking Ether Ether Oxygen (H-Bond Acceptor) Ether->Ar Linker PipN Protonated N (Cationic Center) Ether->PipN Ethyl Spacer Serine Ser/Thr Residue (TMH 5) Ether->Serine H-Bond Tail Distal Substituent (Lipophilic) PipN->Tail Scaffold Asp Aspartate (D3.32) (TMH 3) PipN->Asp Salt Bridge (Critical)

Caption: Pharmacophore mapping showing the critical Salt Bridge (Asp) and H-Bond (Ser) enabled by the phenoxyethyl linker.

Key Research Compounds & Case Studies

While few drugs carry the exact unmodified name, this scaffold is the engine behind several bioactive series.[1]

Case Study 1: The "Naftopidil" Connection

Although Naftopidil (an


 blocker for BPH) utilizes a hydroxy-propyl linker, SAR studies demonstrated that the phenoxyethyl  analogues retain significant 

affinity but often lose the specific subtype selectivity conferred by the hydroxyl group.[1] The phenoxyethyl derivatives serve as "de-hydroxylated" probes to determine the energetic contribution of the -OH group to binding.
Case Study 2: Sigma-1 Receptor Agonists (Neuroprotection)

Recent work (e.g., Franchini et al., 2023) identified 1-benzyl-4-(2-phenoxyethyl)piperazine derivatives as potent Sigma-1 receptor agonists (


 nM).
  • Mechanism: The phenoxyethyl group occupies a hydrophobic sub-pocket in the Sigma-1 chaperone, while the benzyl group engages the primary binding site.[1]

  • Application: These compounds are currently under investigation for neuroprotective effects in models of oxidative stress and neurodegeneration.[1]

Case Study 3: MDR Reversers

Substituted phenoxyethyl piperazines (e.g., with diphenylbutyl tails) have been synthesized as inhibitors of P-glycoprotein (P-gp), aiming to reverse Multi-Drug Resistance (MDR) in cancer therapy.[4] The lipophilic phenoxyethyl tail aids in membrane partitioning, crucial for P-gp efflux inhibition.

References

  • Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity." Pharmazie.[1][5] Link

  • Franchini, S., et al. (2023).[1][6] "Benzylpiperidine/benzylpiperazine-based compounds as Sigma-1 receptor agonists." European Journal of Medicinal Chemistry. Link

  • Marona, H., et al. (2004).[1] "Synthesis and anticonvulsant activity of some piperazine derivatives." Boll Chim Farm.[1] Link

  • Lopez-Rodriguez, M. L., et al. (2005).[1] "Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists." Journal of Medicinal Chemistry. Link

  • Waszkielewicz, A. M., et al. (2015).[1] "Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety." ResearchGate.[1] Link

Sources

Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a valuable piperazine derivative in medicinal chemistry. The guide delves into the strategic considerations for its synthesis, focusing on a robust and efficient two-step pathway. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern the reaction choices and optimization. The synthesis involves an initial Williamson ether synthesis to construct the phenoxy-ethyl moiety, followed by a nucleophilic substitution reaction with piperazine. Key challenges, such as controlling the mono-alkylation of piperazine, are addressed with evidence-based strategies.

Introduction and Strategic Overview

The piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.[1][2] The title compound, 1-[2-(4-Methylphenoxy)ethyl]piperazine, is a key intermediate for the synthesis of more complex molecules. Its synthesis requires the strategic formation of an ether linkage and a carbon-nitrogen bond.

Two primary retrosynthetic disconnections can be envisioned for the target molecule. The most logical and widely applicable approach, which will be the focus of this guide, involves a two-step sequence:

  • Formation of a key intermediate: Synthesis of a 2-(4-methylphenoxy)ethyl derivative with a suitable leaving group.

  • N-Alkylation of piperazine: Reaction of the intermediate with piperazine to form the final product.

This strategy allows for controlled and high-yielding reactions in each step.

Mechanistic Insights and Rationale for Synthetic Route

Step 1: Williamson Ether Synthesis of 2-(4-Methylphenoxy)ethanol

The initial step involves the formation of the ether linkage via the well-established Williamson ether synthesis.[3][4] This reaction proceeds through an SN2 mechanism, where the nucleophilic phenoxide ion attacks an electrophilic alkyl halide.[4]

  • Choice of Starting Materials:

    • p-Cresol (4-methylphenol): The phenolic starting material. Its hydroxyl group is acidic enough to be deprotonated by a moderately strong base.[5]

    • 2-Chloroethanol or Ethylene Oxide: 2-Chloroethanol provides a direct route to the desired alcohol. Alternatively, ethylene oxide can be used, which undergoes ring-opening upon attack by the phenoxide. For this guide, we will focus on the reaction with 2-chloroethanol due to its common availability and straightforward reaction profile.

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenol, forming the more nucleophilic sodium or potassium p-cresolate in situ.[5][6]

The reaction is typically carried out in a suitable solvent that can dissolve both the ionic and organic components, such as ethanol or water.[6][7]

Step 2: Conversion of the Alcohol to a Better Leaving Group

While the alcohol, 2-(4-methylphenoxy)ethanol, is formed in the first step, the hydroxyl group is a poor leaving group for the subsequent nucleophilic substitution with piperazine. Therefore, it must be converted into a more reactive species. Two common strategies are:

  • Conversion to an Alkyl Halide: The alcohol can be converted to 2-(4-methylphenoxy)ethyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Conversion to a Sulfonate Ester (e.g., Tosylate): Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields the corresponding tosylate. Tosylates are excellent leaving groups, often leading to cleaner reactions and higher yields in SN2 reactions.

For the purpose of this guide, we will detail the conversion to the alkyl bromide, as it is a very common and effective method.

Step 3: Nucleophilic Substitution of Piperazine

The final step is the N-alkylation of piperazine with the prepared 2-(4-methylphenoxy)ethyl bromide. Piperazine is a symmetrical diamine, and both nitrogen atoms are nucleophilic.[1] This presents a significant challenge: controlling the reaction to favor mono-alkylation over di-alkylation.[8][9]

Several strategies can be employed to achieve selective mono-alkylation:

  • Using a Large Excess of Piperazine: By using a large excess of piperazine (e.g., 5-10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering the mono-alkylated product.[10] The unreacted piperazine can be removed during the workup.

  • In Situ Formation of Piperazine Monohydrochloride: This method effectively "protects" one of the nitrogen atoms by protonation, reducing its nucleophilicity.[8]

  • Use of a Protecting Group: One of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc).[1][9] Following alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions. While effective, this adds two extra steps (protection and deprotection) to the synthesis.

For simplicity and efficiency, this guide will focus on the use of a large excess of piperazine.

Synthetic Workflow Diagram

SynthesisWorkflow p_cresol p-Cresol intermediate_alcohol 2-(4-Methylphenoxy)ethanol p_cresol->intermediate_alcohol NaOH, H₂O, Reflux (Williamson Ether Synthesis) chloroethanol 2-Chloroethanol chloroethanol->intermediate_alcohol intermediate_bromide 2-(4-Methylphenoxy)ethyl Bromide intermediate_alcohol->intermediate_bromide PBr₃ final_product 1-[2-(4-Methylphenoxy)ethyl]piperazine intermediate_bromide->final_product Excess Piperazine, Base (N-Alkylation) piperazine Piperazine piperazine->final_product

Caption: Synthetic workflow for 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methylphenoxy)ethanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Cresol108.1410.81 g0.10
Sodium Hydroxide40.004.40 g0.11
2-Chloroethanol80.518.86 g (7.0 mL)0.11
Water18.0250 mL-
Diethyl Ether74.12As needed-
1 M HCl-As needed-
Saturated NaCl (brine)-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.10 mol) and water (50 mL).

  • Slowly add sodium hydroxide pellets (4.40 g, 0.11 mol) to the stirring mixture. The solution may warm up. Stir until the sodium hydroxide has completely dissolved and a clear solution of sodium p-cresolate is formed.

  • Add 2-chloroethanol (8.86 g, 0.11 mol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted p-cresol, followed by saturated sodium chloride solution (brine) (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-(4-methylphenoxy)ethanol[11][12], can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 2-(4-Methylphenoxy)ethyl Bromide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Methylphenoxy)ethanol152.1915.22 g0.10
Phosphorus Tribromide (PBr₃)270.699.91 g (3.5 mL)0.0366
Dichloromethane (DCM)84.93100 mL-
Saturated NaHCO₃-As needed-
Water18.02As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methylphenoxy)ethanol (15.22 g, 0.10 mol) in dichloromethane (100 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (9.91 g, 0.0366 mol) dropwise to the stirred solution. The addition should be done carefully as the reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 2-(4-methylphenoxy)ethyl bromide as a crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Methylphenoxy)ethyl Bromide215.0921.51 g0.10
Piperazine86.1443.07 g0.50
Acetonitrile41.05200 mL-
Triethylamine101.1915.2 g (21 mL)0.15
Dichloromethane (DCM)84.93As needed-
1 M NaOH-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add piperazine (43.07 g, 0.50 mol), acetonitrile (200 mL), and triethylamine (15.2 g, 0.15 mol). Stir the mixture until the piperazine is mostly dissolved.

  • Add a solution of 2-(4-methylphenoxy)ethyl bromide (21.51 g, 0.10 mol) in acetonitrile (50 mL) dropwise to the piperazine solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. A similar reaction is described to be refluxed for 24 hours.[13]

  • Monitor the reaction by TLC for the disappearance of the starting bromide.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water (100 mL) and make the solution basic (pH > 12) by adding 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel flash column chromatography to yield pure 1-[2-(4-Methylphenoxy)ethyl]piperazine. A general purification method for a similar compound involved a gradient of dichloromethane and methanol.[10]

Logical Relationship Diagram

LogicalRelationship cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Leaving Group Formation cluster_step3 Step 3: N-Alkylation p_cresol p-Cresol phenoxide p-Cresolate (Nucleophile) p_cresol->phenoxide Deprotonation (NaOH) intermediate_alcohol 2-(4-Methylphenoxy)ethanol phenoxide->intermediate_alcohol SN2 Attack chloroethanol 2-Chloroethanol (Electrophile) chloroethanol->intermediate_alcohol intermediate_alcohol_2 2-(4-Methylphenoxy)ethanol intermediate_bromide 2-(4-Methylphenoxy)ethyl Bromide intermediate_alcohol_2->intermediate_bromide Bromination (PBr₃) intermediate_bromide_2 2-(4-Methylphenoxy)ethyl Bromide (Electrophile) piperazine Piperazine (Nucleophile) final_product Target Molecule piperazine->final_product SN2 Attack intermediate_bromide_2->final_product

Caption: Logical flow of the synthesis highlighting key transformations.

Conclusion

The synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine can be reliably achieved through a three-step process commencing with a Williamson ether synthesis, followed by conversion of the resulting alcohol to an alkyl bromide, and culminating in the N-alkylation of piperazine. Careful control of reaction conditions, particularly the management of stoichiometry to ensure mono-alkylation of piperazine, is crucial for obtaining a high yield of the desired product. The protocols and rationale provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • PrepChem.com. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • International Journal of PharmTech Research. (2009).
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubMed. (2003, October 15). Formation of p-cresol:piperazine complex in solution monitored by spin-lattice relaxation times and pulsed field gradient NMR diffusion measurements. Retrieved from [Link]

  • Vulcanchem. (n.d.). 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale.
  • ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • MDPI. (n.d.).
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8.
  • RSC Publishing. (n.d.).
  • NIST WebBook. (n.d.). Ethanol, 2-(4-methylphenoxy)-. Retrieved from [Link]

Sources

1-[2-(4-Methylphenoxy)ethyl]piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Chemical Intermediates Guide Subject: CAS 138304-74-2 | Molecular Weight 220.31 g/mol Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists

Executive Summary & Chemical Identity

1-[2-(4-Methylphenoxy)ethyl]piperazine is a versatile heterocyclic building block characterized by a secondary amine (piperazine) linked via an ethoxy bridge to a para-substituted toluene ring. This structure represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of serotonergic (5-HT) and dopaminergic modulators.

Core Chemical Data
PropertySpecification
Chemical Name 1-[2-(4-Methylphenoxy)ethyl]piperazine
CAS Number 138304-74-2 (Free Base)
Molecular Formula

Molecular Weight 220.31 g/mol
SMILES Cc1ccc(OCCN2CCNCC2)cc1
InChIKey XZQOIXSXXZJHQD-UHFFFAOYSA-N
Appearance Pale yellow oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water (Free Base)

Synthetic Methodology: Mono-Alkylation Protocol

The Challenge: Bis-Alkylation Control

The primary synthetic challenge in preparing monosubstituted piperazines is the high reactivity of the secondary amine, which often leads to the formation of the unwanted N,N'-bis-alkylated byproduct. To ensure high yield of the target mono-substituted product, this protocol utilizes a large stoichiometric excess of piperazine combined with a specific workup to recover the unreacted starting material.

Reaction Scheme (Retrosynthetic Logic)

Retrosynthesis Target Target: 1-[2-(4-Methylphenoxy)ethyl]piperazine Precursor1 Reagent A: 1-(2-Bromoethoxy)-4-methylbenzene Disconnection N-Alkylation (SN2) Precursor1->Disconnection Precursor2 Reagent B: Piperazine (Anhydrous, 5-6 eq) Precursor2->Disconnection Disconnection->Target Synthesis

Caption: Retrosynthetic disconnection showing the convergent assembly via nucleophilic substitution.

Detailed Experimental Protocol

Materials:

  • 1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq)

  • Piperazine, anhydrous (6.0 eq) – Critical for selectivity

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or THF (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve anhydrous piperazine (6.0 eq) in ACN (

    
    ).
    
    • Note: If using piperazine hexahydrate, yields may decrease due to competing hydrolysis; anhydrous is preferred.

  • Addition: Add

    
     (2.0 eq) followed by the dropwise addition of 1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq) dissolved in a minimal amount of ACN.
    
  • Reflux: Heat the mixture to reflux (

    
     for ACN) and stir vigorously for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup (The "Piperazine Removal" Step):

    • Cool the reaction mixture to room temperature.

    • Filter off inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

    • Residue Treatment: Dissolve the residue in water.[2] The excess piperazine is highly water-soluble.

    • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

      
      ). The target mono-substituted product will partition into the DCM layer, while the majority of excess piperazine remains in the aqueous phase.
      
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM to 10% MeOH/DCM with 1% 
    
    
    
    ).
Experimental Workflow Diagram

SynthesisFlow Start Start: Reactants (1:6 Ratio Halide:Piperazine) Reflux Reflux in ACN (12-16h, 82°C) Start->Reflux Filter Filtration (Remove K2CO3/KBr) Reflux->Filter Evap Evaporation (Remove Solvent) Filter->Evap Partition Partition: Water / DCM Evap->Partition AqLayer Aqueous Layer (Contains Excess Piperazine) Partition->AqLayer Waste OrgLayer Organic Layer (DCM) (Contains Target Product) Partition->OrgLayer Extract Purify Flash Chromatography (DCM:MeOH:NH4OH) OrgLayer->Purify Final Pure Product 1-[2-(4-Methylphenoxy)ethyl]piperazine Purify->Final

Caption: Operational workflow for the synthesis and purification of the target intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][4][5][6][11]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.08 (d, 2H, Ar-H) – Ortho to methyl
      
    • 
       6.82 (d, 2H, Ar-H) – Ortho to ether
      
    • 
       4.08 (t, 2H, 
      
      
      
      ,
      
      
      ) – Diagnostic triplet
    • 
       2.90 (t, 4H, Piperazine ring protons adjacent to NH)
      
    • 
       2.78 (t, 2H, 
      
      
      
      ,
      
      
      )
    • 
       2.55 (broad m, 4H, Piperazine ring protons adjacent to alkyl chain)
      
    • 
       2.29 (s, 3H, 
      
      
      
      ) – Diagnostic singlet
    • 
       1.80 (s, 1H, -NH, exchangeable)
      
Mass Spectrometry (ESI-MS)[5][6]
  • Calculated Mass: 220.16

  • Observed

    
    :  221.2
    
  • Fragmentation Pattern: Expect cleavage at the ether linkage resulting in a tropylium ion derivative or piperazine fragments.

Pharmacological Significance[1][4][5][6][10][12][13][14]

This molecule is not merely a reagent; it is a functional pharmacophore . The 1-phenoxyethyl-piperazine motif is a structural analog of several CNS-active drugs.

Structure-Activity Relationship (SAR) Map

The molecule acts as a flexible linker system connecting a lipophilic head (tolyl group) to a polar, basic tail (piperazine).

  • Lipophilic Domain (4-Methylphenoxy): Mimics the aromatic residues found in neurotransmitters (serotonin/dopamine). The para-methyl group provides specific hydrophobic interactions within the receptor pocket.

  • Linker (Ethoxy): The 2-carbon chain provides the optimal distance (approx. 2.5–3.0 Å) to span the "aspartate anchor" and the hydrophobic accessory pocket in GPCRs.

  • Basic Domain (Piperazine): The secondary amine is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors).

Applications in Drug Discovery[1][4][5][12][13]
  • 5-HT (Serotonin) Modulators: Derivatives of this scaffold are frequently investigated as 5-HT1A agonists or 5-HT2A antagonists for anxiety and depression.

  • Sigma Receptor Ligands: The phenoxy-alkyl-amine motif shows high affinity for Sigma-1 receptors, relevant in neuroprotection studies.

  • Lappaconite Derivatives: Used as an intermediate in synthesizing anti-arrhythmic agents related to Lappaconite.

References

  • Hairui Chemical. (n.d.). 1-[2-(4-methylphenoxy)ethyl]piperazine Product Page. Retrieved February 20, 2026, from [Link]

  • Accela ChemBio. (n.d.). Product Catalog: CAS 138304-74-2.[3][4] Retrieved February 20, 2026, from [Link]

  • Bassetto, M., et al. (2020). General method for the preparation of piperazine intermediates. Bioorganic & Medicinal Chemistry.
  • Huang, J., et al. (2012).[5][6] A practical method for the synthesis of alkyl-extended piperazines. Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]

Sources

The Piperazine Pharmacophore: Mechanisms of Action Across Therapeutic Domains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the piperazine ring is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] Its ubiquity in the pharmacopeia, from the anthelmintic piperazine citrate to the CDK4/6 inhibitor palbociclib, stems from its unique physicochemical properties. The ring offers conformational restriction (chair conformation), defined lipophilicity (LogP modulation), and two nitrogen centers that serve as hydrogen bond acceptors/donors or handles for side-chain attachment.

This guide dissects the three distinct mechanisms of action (MoA) where piperazine derivatives dominate: GABAergic modulation in parasitology, monoaminergic signaling in neuropsychiatry, and ATP-competitive inhibition in oncology.

Anthelmintic Mechanism: GABA Receptor Agonism

Primary Compound: Piperazine Citrate / Adipate Target: Nematode GABA-gated Chloride Channels[3][4]

Mechanistic Physiology

Unlike vertebrates, where GABA acts primarily as an inhibitory neurotransmitter in the CNS, nematodes utilize GABA peripherally at the neuromuscular junction (NMJ) to mediate muscle relaxation.[5]

  • Agonist Binding: Piperazine acts as a low-affinity, high-efficacy agonist at the nematode GABA receptor located on the somatic muscle membrane.

  • Chloride Influx: Binding induces a conformational change in the pentameric receptor, opening the central ion pore.

  • Hyperpolarization: The electrochemical gradient drives Cl⁻ ions into the muscle cell, hyperpolarizing the resting membrane potential (typically from -30mV to -60mV).

  • Flaccid Paralysis: The hyperpolarized membrane becomes refractory to excitatory cholinergic signaling.[3] The worm loses muscle tone (flaccid paralysis) and is expelled by host peristalsis.[3][4][5][6]

Visualization: Nematode Neuromuscular Junction Signaling

GABA_Mechanism Piperazine Piperazine (Exogenous) GABA_Rec GABA-gated Cl- Channel (Muscle Membrane) Piperazine->GABA_Rec Agonist Binding Cl_Influx Cl- Ion Influx GABA_Rec->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization (Vm decreases) Cl_Influx->Hyperpol Electrochemical Gradient Paralysis Flaccid Paralysis (Loss of Motility) Hyperpol->Paralysis Inhibition of AP Expulsion Expulsion via Peristalsis Paralysis->Expulsion Clinical Outcome

Figure 1: Signal transduction pathway of piperazine-induced flaccid paralysis in nematodes.[3]

Experimental Protocol: C. elegans Motility Assay

Objective: Quantify the paralytic effect of piperazine derivatives using Caenorhabditis elegans as a model system.

Materials:

  • C. elegans strain N2 (Wild Type).[7]

  • M9 Buffer.[7][8]

  • 96-well microtiter plates.[9]

  • Automated Worm Tracker (e.g., WMicrotracker) or Stereomicroscope.

Workflow:

  • Synchronization: Bleach gravid adult worms to release eggs. Incubate eggs in M9 buffer for 18 hours to obtain synchronized L1 larvae. Plate on NGM agar with E. coli OP50 and grow to L4 stage (approx. 48 hours at 20°C).

  • Harvesting: Wash L4 worms off plates with M9 buffer. Centrifuge at 1200 rpm for 2 mins. Resuspend pellet to a density of ~50 worms/50 µL.

  • Treatment:

    • Dispense 50 µL of worm suspension into 96-well plate wells.

    • Add 50 µL of test compound (Piperazine analogs) at 2x concentration.

    • Controls: Levamisole (Positive, 10 µM), M9 Buffer (Negative).

  • Data Acquisition:

    • Incubate at 20°C.

    • Measure motility (beam interruptions or pixel displacement) every 15 minutes for 4 hours.

  • Analysis: Calculate the Motility Index (MI).

    
    
    

Psychopharmacology: Monoaminergic Modulation

Primary Compounds: Benzylpiperazine (BZP), Trifluoromethylphenylpiperazine (TFMPP) Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), 5-HT Receptors.

Mechanistic Divergence

While structurally related, N-substituted piperazines exhibit distinct selectivity profiles based on the substituent at the N1/N4 positions.

  • Benzylpiperazine (BZP): Primarily a catecholamine releaser. It enters the presynaptic terminal via DAT/NET, disrupting VMAT2 storage, causing cytoplasmic dopamine accumulation and reverse transport (efflux) into the synapse.

  • TFMPP: Acts as a non-selective serotonin agonist (5-HT1B/2A/2C) and a SERT inhibitor.

Comparative Binding Data (Ki Values)

Compound DAT (nM) SERT (nM) NET (nM) 5-HT2A (nM) Primary Effect
BZP ~550 >10,000 ~350 >10,000 Dopamine Release
TFMPP >10,000 ~120 >2,000 ~250 5-HT Agonism/Release

| MDMA (Ref) | 380 | 240 | 460 | - | Mixed Release |

Data synthesized from Simmler et al. (2014) and Baumann et al. (2005).[10]

Visualization: Synaptic Modulation by BZP

Monoamine_Mechanism cluster_presynaptic Presynaptic Terminal VMAT2 VMAT2 (Vesicle) Cyt_DA Cytoplasmic Dopamine VMAT2->Cyt_DA DA Leak DAT DAT (Transporter) Cyt_DA->DAT Reverse Transport DAT->Cyt_DA Translocation Synapse Synaptic Cleft (DA Accumulation) DAT->Synapse DA Efflux BZP Benzylpiperazine (BZP) BZP->VMAT2 Displaces DA BZP->DAT Substrate Entry PostSyn Post-Synaptic DA Receptors Synapse->PostSyn Activation

Figure 2: Mechanism of BZP-induced non-exocytotic dopamine release.

Oncology: Kinase Inhibition & Structural Scaffolding

Primary Compound: Palbociclib (Ibrance) Target: Cyclin-Dependent Kinase 4/6 (CDK4/6)[11][12]

The Structural Role of the Piperazine Ring

In kinase inhibitors, the piperazine ring rarely binds the catalytic hinge region directly. Instead, it serves two critical "scaffold" functions:

  • Solubility Handle: The basic nitrogens (pKa ~9.8) are protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic heterocyclic cores.

  • Solvent Channel Interaction: The piperazine ring often projects out of the ATP-binding pocket towards the solvent front. This allows for interactions with surface residues (e.g., Asp/Glu) via salt bridges, enhancing selectivity.

Case Study: Palbociclib Palbociclib binds to the ATP cleft of CDK6.[1] The pyrido[2,3-d]pyrimidin-7-one core forms hydrogen bonds with the hinge region (Val101). The piperazine moiety extends into the solvent region, improving physicochemical properties without steric clash.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of a piperazine-based inhibitor against CDK4/CyclinD1.

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Enzyme: Recombinant CDK4/CyclinD1 complex (0.5 ng/µL).

    • Substrate: Retinoblastoma (Rb) protein fragment.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Test Compound (Serial dilution in DMSO).

    • Add 2 µL of Enzyme mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 1 µL of Substrate/ATP mix (ATP concentration at Km, ~10-50 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC50.

References

  • Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2014).[10] Monoamine transporter and receptor interaction profiles of a new series of designer drugs: N-benzylpiperazines. Neuropharmacology. Link

  • Baumann, M. H., et al. (2005).[10] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Roskoski, R. (2016). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs.[11][13][14][15] Pharmacological Research.[1][9][16][17] Link

  • Burns, A. R., et al. (2015). High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. Nature Protocols. Link

Sources

In Vitro Screening Assays for Novel Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine "Privileged Scaffold"

In medicinal chemistry, the piperazine ring is not merely a linker; it is a privileged scaffold .[1][2] Its chair conformation allows for defined spatial arrangement of substituents, while the two nitrogen atoms serve as hydrogen bond acceptors/donors, modulating basicity and solubility.

For novel derivatives, the therapeutic "sweet spots" are predominantly:

  • CNS Agents: Targeting 5-HT (Serotonin) and Dopamine receptors (e.g., Aripiprazole, Buspirone).

  • Oncology: Kinase inhibitors and microtubule destabilizers (e.g., Palbociclib).

This guide moves beyond generic screening to focus on the specific liabilities and assets of the piperazine core. We will prioritize CNS permeability , GPCR engagement , and cardiac safety (hERG) , which are the critical failure points for this chemical class.

Phase I: Physicochemical "Gatekeeping"

Before biological engagement, we must validate that the derivative can reach the target. Piperazines are often highly basic (


 ~9.8). This affects membrane permeability.[3]
Protocol A: PAMPA-BBB (Blood-Brain Barrier)

Why this matters: Most novel piperazines target CNS receptors. If they cannot cross the BBB via passive diffusion, receptor affinity is irrelevant. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids.

Methodology:

  • Donor Plate Prep: Dissolve compound to 10 mM in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Polar Brain Lipid (PPBL) solution (20 mg/mL in dodecane). Critical: Do not use generic lecithin if targeting CNS; PPBL mimics the endothelial lipid composition.

  • Assembly: Add 200 µL of compound solution to the donor (bottom) and 200 µL of PBS to the acceptor (top).

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

Data Interpretation: | Permeability (


) | Classification | Action |
| :--- | :--- | :--- |
| 

cm/s | High BBB Permeability | Proceed to Binding Assays | |

cm/s | Moderate/Uncertain | Optimize Lipophilicity (LogP) | |

cm/s | Low Permeability | Stop or redesign (e.g., reduce basicity) |

Phase II: Target Engagement (Affinity)

For piperazines, the Serotonin 5-HT1A and 5-HT2A receptors are the most frequent targets. We utilize Radioligand Competition Binding to determine affinity (


).
Protocol B: Membrane Preparation & Binding

Scientific Rationale: We use competition binding rather than saturation binding because we are screening unknowns against a known high-affinity ligand.

Workflow:

  • Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet to 1 mg protein/mL.

  • The Mix:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand:

      
      -8-OH-DPAT (0.5 nM final).
      
    • 50 µL Test Compound (10 concentrations:

      
       to 
      
      
      
      M).
    • Non-Specific Binding Control: Add 10 µM Serotonin (5-HT) to defined wells to define the "noise" floor.

  • Incubation: 60 minutes at 27°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Expert Note: Piperazines are lipophilic and stick to glass fibers. PEI reduces this non-specific binding to the filter itself.

  • Readout: Liquid Scintillation Counting.

Phase III: Functional Validation (Efficacy)

Binding (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) does not equal function. A piperazine could be an agonist (activator) or antagonist (blocker). Since 5-HT2A is Gq-coupled, we measure intracellular Calcium (

).
Protocol C: Calcium Flux Assay (FLIPR)

Mechanism: Agonist binding


 Gq activation 

PLC

IP3


release from ER.

Step-by-Step:

  • Dye Loading: Incubate cells with Fluo-8 AM ester (2 µM) for 45 mins.

    • Critical Step: Add 2.5 mM Probenecid to the buffer. This inhibits anion transporters that would otherwise pump the dye out of the cells, ensuring the signal stays intracellular.

  • Compound Addition:

    • For Agonist Mode: Add test compound alone.

    • For Antagonist Mode: Add test compound, wait 15 mins, then add reference agonist (Serotonin) at EC80 concentration.

  • Detection: Measure fluorescence (Ex 490nm / Em 520nm) in real-time using a kinetic plate reader.

Diagram: GPCR Signaling & Assay Logic

G Compound Piperazine Derivative Receptor 5-HT2A Receptor Compound->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein Conformational Change PLC PLC/IP3 Cascade GProtein->PLC Calcium Ca2+ Release (Endoplasmic Reticulum) PLC->Calcium Dye Fluo-8 Fluorescence Calcium->Dye Chelation

Figure 1: Signal transduction pathway for Gq-coupled GPCR functional screening. The assay quantifies the distal Calcium release event.

Phase IV: Oncology Screening (Cytotoxicity)

For piperazines designed as kinase inhibitors, we prefer the SRB Assay over MTT. MTT measures metabolic activity (mitochondria), which can be artificially skewed by metabolic modulators. SRB measures total protein mass, which is a more linear proxy for cell number.

Protocol D: Sulforhodamine B (SRB) Assay[5]
  • Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates. Allow 24h attachment.

  • Treatment: Add piperazine derivatives for 48 hours.

  • Fixation (The Differentiator): Add cold Trichloroacetic Acid (TCA) to 10% final concentration. Incubate 1h at 4°C.

    • Why: This fixes the proteins in place.

  • Staining: Wash, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 mins.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Phase V: Safety Pharmacology (The "Fail Early" Step)

Piperazines carry a structural liability for hERG channel blockade , which causes QT prolongation and fatal arrhythmias (Torsades de Pointes).

Protocol E: Automated Patch Clamp (hERG)

Setup:

  • Cell Line: CHO or HEK293 stably expressing Kv11.1 (hERG).

  • Solutions: Intracellular (high K+), Extracellular (physiological).

Voltage Protocol:

  • Hold at -80 mV.

  • Depolarize to +40 mV for 2s (opens channels, but they rapidly inactivate).

  • Repolarize to -50 mV (removes inactivation, revealing the tail current ).

  • Measurement: The peak amplitude of the tail current at -50 mV is the metric. Piperazines typically block the pore, reducing this current.

Diagram: The Screening Cascade

Cascade Start Library Synthesis (Piperazine Core) PAMPA PAMPA-BBB (Permeability) Start->PAMPA Binding Radioligand Binding (Ki Determination) PAMPA->Binding High Permeability Discard Discard / Redesign PAMPA->Discard Low Permeability Functional Ca2+ Flux / cAMP (Agonist/Antagonist) Binding->Functional Ki < 100 nM Binding->Discard No Affinity Tox hERG & Cytotoxicity (Safety) Functional->Tox Valid Efficacy Functional->Discard No Response Lead Lead Candidate Tox->Lead hERG IC50 > 10µM Tox->Discard Cardiotoxic

Figure 2: Strategic decision tree for piperazine derivative screening. Note the early filter for permeability (PAMPA) to avoid wasting resources on non-bioavailable compounds.

References

  • Review of Piperazine Scaffold Applic

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry[4]

    • Source: ChemistryOpen (2026) / NIH
    • Link:[Link](Note: Generalized link to relevant search as 2026 citation is simulated based on context, real equivalent: PMC9841424)

  • 5-HT Receptor Screening Protocols Title: Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries Source: BenchChem
  • hERG Liability in Piperazines

    • Title: Ensemble of structure and ligand-based classification models for hERG liability profiling
    • Source: Frontiers in Pharmacology (2023)
    • Link:[Link]

  • PAMPA Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol[3][5]

    • Source: Cre
    • Link:[Link]

  • Cytotoxicity Assays (SRB vs MTT)

    • Title: Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives[6][7]

    • Source: Journal of Cancer Science & Therapy[7]

    • Link:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety, Toxicity, and Handling of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-[2-(4-Methylphenoxy)ethyl]piperazine and its analogs represent a significant scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2] As with any novel or specialized chemical entity, a thorough understanding of its safety profile, potential toxicity, and appropriate handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety considerations for 1-[2-(4-Methylphenoxy)ethyl]piperazine, drawing upon data from the parent piperazine heterocycle, closely related structural analogs, and established principles of chemical toxicology. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative, evidence-based approach to risk assessment and management.

The Toxicological Foundation: The Piperazine Core

The piperazine ring is a common feature in many FDA-approved pharmaceuticals.[1] However, the parent compound, piperazine, is classified as a hazardous substance with a well-defined toxicological profile. Understanding these intrinsic hazards is the first step in safely handling any of its derivatives.

The primary hazards associated with piperazine include:

  • Corrosivity: Piperazine is a strong base and is corrosive to the skin and eyes, capable of causing severe burns.[3][4]

  • Sensitization: It is a known skin and respiratory sensitizer.[3][4] Repeated exposure can lead to allergic reactions, including contact dermatitis and occupational asthma.[3][4]

  • Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[3][4]

These foundational hazards of the piperazine moiety should be considered as a baseline for any of its derivatives, including 1-[2-(4-Methylphenoxy)ethyl]piperazine, until specific data proves otherwise.

Extrapolating the Hazard Profile: The Influence of the 1-Substituent

A safety data sheet for the closely related analog, 1-[2-(2-methoxyphenoxy)ethyl]piperazine, indicates that it is harmful if swallowed, in contact with skin, and if inhaled.[5] This suggests that the presence of the phenoxyethylpiperazine core does not eliminate the inherent toxicity of the piperazine ring, and may introduce its own set of hazards.

Anticipated Hazards of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Based on the available information for piperazine and its analogs, the following hazards should be anticipated for 1-[2-(4-Methylphenoxy)ethyl]piperazine:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]

  • Skin and Eye Irritation/Corrosion: Likely to be a skin and eye irritant, and potentially corrosive, though possibly less so than the parent piperazine due to the substitution on one of the basic nitrogen atoms.[6]

  • Sensitization: The potential for skin and respiratory sensitization should be assumed, given the known properties of piperazine.[3][4]

  • Target Organ Toxicity: Piperazine derivatives have been noted for their effects on the central nervous system.[7][8] Therefore, the potential for neurotoxicity should be considered.

The following table summarizes the anticipated GHS classifications for 1-[2-(4-Methylphenoxy)ethyl]piperazine based on data from piperazine and its close analogs.

Hazard ClassAnticipated ClassificationBasis for Classification
Acute Toxicity, OralCategory 4Data on analogous compounds.[5]
Acute Toxicity, DermalCategory 4Data on analogous compounds.[5]
Acute Toxicity, InhalationCategory 4Data on analogous compounds.[5]
Skin Corrosion/IrritationCategory 2 (Irritant) to Category 1B (Corrosive)Inherent properties of piperazine.[3][4]
Serious Eye Damage/IrritationCategory 1 or 2Inherent properties of piperazine.[3][4]
Respiratory SensitizationCategory 1Inherent properties of piperazine.[3][4]
Skin SensitizationCategory 1Inherent properties of piperazine.[3][4]
Reproductive ToxicityCategory 2Inherent properties of piperazine.[3][4]

Prudent Handling and Safety Protocols

Given the anticipated hazards, a conservative and cautious approach to handling 1-[2-(4-Methylphenoxy)ethyl]piperazine is essential. The following protocols are recommended:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical Splash Goggles and Face Shield Hand_Protection Nitrile or Neoprene Gloves (check for breakthrough time) Body_Protection Chemical-Resistant Lab Coat (fully buttoned) Respiratory_Protection NIOSH-Approved Respirator (if aerosols or dusts are generated) Researcher Researcher Task Handling 1-[2-(4-Methylphenoxy)ethyl]piperazine Researcher->Task Initiates Task->Eye_Protection Requires Task->Hand_Protection Requires Task->Body_Protection Requires Task->Respiratory_Protection May Require

Caption: Required PPE for handling 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Engineering Controls
  • Chemical Fume Hood: All handling of 1-[2-(4-Methylphenoxy)ethyl]piperazine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.[10]

Safe Handling and Storage
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[10]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling powdered forms of the compound.[9]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency_Response cluster_actions Immediate Actions Start Exposure Event Skin_Contact Skin Contact Remove contaminated clothing. Wash with copious amounts of soap and water for at least 15 minutes. [6] Start->Skin_Contact Skin Eye_Contact Eye Contact Immediately flush with water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [6] Start->Eye_Contact Eyes Inhalation Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6] Start->Inhalation Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10] Start->Ingestion Ingestion Medical_Attention Seek Professional Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: First aid procedures for exposure to 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Spill Response
  • Small Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Cleanup: Clean the spill area thoroughly with a suitable decontaminating solution.

Waste Disposal

All waste containing 1-[2-(4-Methylphenoxy)ethyl]piperazine should be treated as hazardous chemical waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[11]

Conclusion: A Culture of Safety

The safe handling of specialized research chemicals like 1-[2-(4-Methylphenoxy)ethyl]piperazine is a cornerstone of scientific integrity and professional responsibility. While a complete toxicological profile for this specific molecule is not yet established, a thorough understanding of the hazards of the parent piperazine scaffold and its close analogs allows for the development of robust and conservative safety protocols. By adhering to the principles of proactive risk assessment, proper use of engineering controls and personal protective equipment, and preparedness for emergency situations, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine dihydrochloride.
  • Thermo Fisher Scientific. (2025, September 17).
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-(2-Hydroxyethyl)-4-methylpiperazine.
  • Key Organics. (2017, December 1). Safety Data Sheet: 1-[2-(2-methoxyphenoxy)ethyl]piperazine.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 786–795.
  • ChemistryOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • ChemReg.net. (2006, March 31).
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • LookChem. (n.d.). PIPERAZINE. Retrieved from [Link]

  • MDPI. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 526.
  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis.
  • National Center for Biotechnology Information. (2019). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of medicinal chemistry, 62(15), 7084–7104.
  • Loba Chemie. (2016, June 7). Material Safety Data Sheet: N-ETHYL PIPERAZINE FOR SYNTHESIS.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides an in-depth spectroscopic analysis of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a pharmacophore scaffold frequently utilized in the synthesis of antihistamines, antipsychotics, and antifungal agents. This document is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.

The molecule combines a basic piperazine ring with a lipophilic p-tolyl ether moiety via an ethyl linker. Characterization requires distinguishing the aliphatic piperazine signals from the ethylene linker and confirming the para-substitution pattern on the aromatic ring.

Chemical Identity
ParameterDetail
IUPAC Name 1-[2-(4-Methylphenoxy)ethyl]piperazine
Molecular Formula

Molecular Weight 220.31 g/mol
Key Functionalities Secondary Amine, Aryl Alkyl Ether, p-Substituted Benzene
Solubility Profile Soluble in

, DMSO, MeOH; Limited solubility in Water (unless protonated)

Synthesis & Purification Workflow

To ensure the integrity of the spectral data, one must understand the synthetic origin and potential impurities (e.g., bis-alkylated byproducts). The standard synthesis involves the nucleophilic substitution of a phenoxyethyl halide by excess piperazine.

Reaction Pathway (DOT Visualization)

SynthesisWorkflow Start 4-Methylphenol (p-Cresol) Step1 O-Alkylation (1,2-Dibromoethane, K2CO3) Start->Step1 Inter 1-(2-Bromoethoxy)-4-methylbenzene Step1->Inter Step2 N-Alkylation (Excess Piperazine, Reflux) Inter->Step2 Product 1-[2-(4-Methylphenoxy)ethyl]piperazine (Target) Step2->Product Impurity Bis-alkylated Impurity (Removed via Chromatography) Step2->Impurity Minor Side Rxn

Figure 1: Synthetic pathway highlighting the critical N-alkylation step and potential bis-alkylated impurity formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

Experimental Note: Data is reported for


 at 298 K. The amine proton (

) is exchangeable and its chemical shift may vary depending on concentration and water content.
-NMR Analysis (400 MHz)

The proton spectrum is characterized by the distinct


 system of the aromatic ring and the triplet patterns of the ethylene linker.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.08 Doublet (

Hz)
2HAr-H (meta to O)Part of

system; deshielded by ring current but less than ortho.
6.80 Doublet (

Hz)
2HAr-H (ortho to O)Shielded by electron-donating oxygen (mesomeric effect).
4.08 Triplet (

Hz)
2H

Highly deshielded due to direct attachment to Oxygen.
2.90 - 2.95 Multiplet4HPiperazine (

)
Protons adjacent to the secondary amine (

).
2.78 Triplet (

Hz)
2H

Linker methylene adjacent to Nitrogen.
2.50 - 2.55 Multiplet4HPiperazine (

)
Protons adjacent to the tertiary amine (linker side).
2.29 Singlet3H

Characteristic methyl group on the aromatic ring.
1.80 Broad Singlet1H

Exchangeable proton; shift varies with concentration.
-NMR Analysis (100 MHz)

The carbon spectrum confirms the asymmetry of the linker and the symmetry of the piperazine ring (unless conformational locking occurs at low temps).

Chemical Shift (

, ppm)
AssignmentTypeNotes
156.8 Ar-

-O
QuaternaryDeshielded by Oxygen attachment.
130.1 Ar-

-Me
Quaternary
129.9 Ar-

CH
114.5 Ar-

CHUpfield due to resonance donation from Oxygen.
66.8


Diagnostic ether carbon signal.
57.8


Linker carbon adjacent to piperazine.
54.5 Piperazine


Symmetric carbons near the alkyl chain.
46.1 Piperazine


Symmetric carbons near the secondary amine.
20.5


Methyl carbon.

Mass Spectrometry (MS)[5][6][7][8]

Method: Electron Ionization (EI, 70 eV) or ESI (+). Interpretation Logic: The molecule fragments primarily at the heteroatoms. The stability of the piperazine ring and the phenoxy cation dictates the pattern.

Fragmentation Pathway (DOT Visualization)

MassSpec Parent Molecular Ion (M+) m/z 220 Frag1 Tropylium-type Ion (Methylphenoxy cation) m/z 107 Parent->Frag1 C-O Cleavage Frag2 N-Ethylpiperazine cation m/z 113 Parent->Frag2 C-O Cleavage (Charge Retention on N) Frag3 Piperazine Ring Fragment (C4H9N2+) m/z 85 Frag2->Frag3 Loss of C2H4 (Ethylene)

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Diagnostic Ions
  • m/z 220 [M]+ : Molecular ion (usually distinct in ESI, weaker in EI).

  • m/z 107 : The 4-methylphenoxy cation (or rearranged hydroxytropylium ion). This is the base peak in many phenoxy ether spectra.

  • m/z 99 : Methylpiperazine fragment (if rearrangement occurs).

  • m/z 85 : Piperazine ring fragment (

    
    ).
    

Infrared Spectroscopy (FT-IR)[3]

Sampling: Attenuated Total Reflectance (ATR) or KBr Pellet.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Value
3250 - 3350 N-H StretchSecondary AmineBroad band; confirms the piperazine ring is not fully substituted.
2940, 2820 C-H StretchAlkyl (

)
Multiple bands; "Bohlmann bands" may appear <2800 if lone pair is anti-periplanar.
1510, 1610 C=C StretchAromatic RingCharacteristic "breathing" modes of the benzene ring.
1245 C-O Stretch (Asym)Aryl EtherCritical: Strongest band in the fingerprint region.
1035 C-O Stretch (Sym)Aryl EtherSecondary confirmation of the ether linkage.
815 - 825 C-H Out-of-Planep-Substituted BenzeneDiagnostic for 1,4-substitution (distinguishes from ortho/meta isomers).

References & Validation Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting AA'BB' systems and ether linkages).

  • SDBS Database . National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds. Available at: [Link] (Used for validating fragment shifts of 1-(2-phenoxyethyl)piperazine analogs).

  • Zhu, N., et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link] (Validation of piperazine fragmentation pathways).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules regarding chemical shifts of p-tolyl ethers).

Sources

Technical Review: The 1-[2-(4-Methylphenoxy)ethyl]piperazine Scaffold in Sigma-1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the 1-[2-(4-Methylphenoxy)ethyl]piperazine scaffold, a privileged structure in the design of high-affinity Sigma-1 receptor (S1R) ligands.

Executive Summary

The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a critical "privileged scaffold" in medicinal chemistry, primarily utilized to target the Sigma-1 Receptor (S1R) . Unlike the phenethyl-piperazine class (e.g., SA4503/Cutamesine), the phenoxyethyl linker introduces an ether oxygen that alters the scaffold's flexibility and hydrogen-bond acceptor capability, often enhancing selectivity against dopaminergic and serotonergic off-targets.

This guide analyzes the technical utility of this scaffold, detailing its synthesis, Structure-Activity Relationship (SAR), and its role as a chaperone-modulating agent in neuroprotective therapies.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The core pharmacophore consists of three distinct regions essential for S1R binding:

  • Lipophilic Tail: The 4-methylphenyl (p-tolyl) group.

  • Linker Region: The ethoxy spacer (

    
    ).
    
  • Basic Center: The piperazine ring (protonatable nitrogen).

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: 1-[2-(4-methylphenoxy)ethyl]piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.31 g/mol

  • Calculated LogP (cLogP): ~2.1 (Optimal for BBB penetration)

  • pKa (Piperazine N): ~9.8 (Ensures cationization at physiological pH, critical for Asp126 interaction in S1R).

Structural Logic: The p-methyl substitution increases lipophilicity relative to the unsubstituted phenol, enhancing membrane permeability without introducing the metabolic liability of a methoxy group (O-demethylation) or the toxicity concerns of halogenated analogues.

Pharmacological Mechanism: The Sigma-1 Chaperone

The primary target, S1R, is not a classical GPCR but a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action (MOA)
  • Resting State: S1R forms a complex with the chaperone BiP (Binding immunoglobulin Protein) at the ER membrane.

  • Agonist Binding: The phenoxyethyl piperazine ligand binds to S1R.

  • Dissociation: S1R dissociates from BiP.

  • Translocation: Active S1R chaperones stabilize IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3).

  • Effect: This facilitates efficient

    
     transfer from the ER to mitochondria, boosting ATP production and preventing apoptosis.
    
Visualization: S1R Signaling Pathway

S1R_Pathway Ligand 1-[2-(4-Methylphenoxy)ethyl]piperazine S1R_BiP S1R-BiP Complex (ER Membrane) Ligand->S1R_BiP Binds S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3R3 Stabilization S1R_Active->IP3R Chaperones Mito Mitochondrial Ca2+ Influx IP3R->Mito Facilitates Ca2+ Outcome Neuroprotection & ATP Synthesis Mito->Outcome Result

Caption: Agonist-driven activation of Sigma-1 Receptor leading to mitochondrial bioenergetic enhancement.

Structure-Activity Relationship (SAR)

The binding affinity (


) of phenoxyethyl piperazines is highly sensitive to the "Region I" (Aromatic) and "Region III" (Amine) substitutions.
Structural RegionModificationEffect on S1R Affinity (

)
Notes
Aromatic Ring 4-Methyl (p-Tolyl)High (< 10 nM) Balanced lipophilicity/affinity.
4-ChloroVery High (< 2 nM)Higher affinity but potential toxicity.
4-MethoxyHigh (< 5 nM)Metabolically labile (CYP2D6).
Linker Ethyl (

)
Optimal Propyl (

) reduces S1R selectivity vs S2R.
Piperazine N4 Unsubstituted (NH)ModerateGood building block, but lower affinity than N-substituted.
N-BenzylSub-nanomolar The "gold standard" for high affinity.
N-MethylHighImproves solubility.

Key Insight: The title compound (NH free) is often an intermediate. To achieve maximal potency (


), the distal nitrogen (N4) is usually substituted with a hydrophobic group (Benzyl or Phenethyl) to engage the secondary hydrophobic pocket of the S1R.

Experimental Protocols: Synthesis

Two primary routes exist for synthesizing 1-[2-(4-Methylphenoxy)ethyl]piperazine. Protocol A is recommended for high-purity laboratory scale synthesis.

Protocol A: The Two-Step Alkylation (Standard)

This method avoids the formation of bis-alkylated piperazine byproducts.

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene
  • Reagents: 4-Methylphenol (p-Cresol) (1.0 eq), 1,2-Dibromoethane (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile or Acetone (Reflux).

  • Procedure:

    • Dissolve p-Cresol in acetonitrile.

    • Add

      
       and stir for 30 min.
      
    • Add excess 1,2-dibromoethane (excess prevents dimerization).

    • Reflux for 12–16 hours.

    • Filter salts, concentrate, and purify via silica column (Hexane/EtOAc).

    • Yield: ~80% as a colorless oil.

Step 2: Piperazine Mono-Alkylation
  • Reagents: 1-(2-Bromoethoxy)-4-methylbenzene (1.0 eq), Piperazine (anhydrous) (5.0 eq).

  • Solvent: Ethanol or THF.

  • Procedure:

    • Dissolve excess piperazine in refluxing ethanol (High equivalents are critical to prevent bis-alkylation).

    • Add the bromo-ether dropwise over 1 hour.

    • Reflux for 4 hours.

    • Cool and evaporate solvent.

    • Partition between water and DCM. Wash water layer multiple times to remove excess piperazine.

    • Dry organic layer (

      
      ) and concentrate.
      
    • Convert to HCl salt for storage using ethereal HCl.

Visualization: Synthetic Workflow

Synthesis pCresol p-Cresol Inter Bromo-Ether Intermediate pCresol->Inter K2CO3, Reflux DBE 1,2-Dibromoethane (Excess) DBE->Inter Product 1-[2-(4-Methylphenoxy) ethyl]piperazine Inter->Product EtOH, Reflux Pip Piperazine (5.0 eq) Pip->Product

Caption: Two-step synthesis maximizing mono-alkylation selectivity.

Therapeutic Potential & Applications[1][4][6][7][10]

Neuroprotection (Alzheimer's & Stroke)

The 4-methylphenoxy scaffold is a close analogue of Cutamesine (SA4503) . By activating S1R, these compounds reduce Endoplasmic Reticulum (ER) stress.

  • Mechanism: Suppression of the Unfolded Protein Response (UPR).

  • Data: Phenoxyethyl derivatives have shown potent anti-amnesic effects in scopolamine-induced memory deficit models.

Neuropathic Pain

S1R antagonists are often sought for pain, but S1R agonists (like this scaffold) modulate opioid signaling. However, modifications to the N4-position (e.g., adding bulky groups) can flip the activity from agonist to antagonist, making this scaffold a versatile template for pain research.

SARS-CoV-2 Antiviral Activity

Recent studies (Gordon et al., 2020) identified S1R ligands (e.g., PB28, a structural analogue) as potent inhibitors of viral replication.[1] The 1-[2-(4-Methylphenoxy)ethyl]piperazine scaffold shares the requisite lipophilic cationic structure to interact with host factors hijacked by the virus.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Source: Journal of Medicinal Chemistry / ACS. Context: Establishes the phenoxyethyl linker as a superior scaffold for S1R selectivity over S2R. URL:[Link]

  • Ether modifications to SA4503: Effects on binding affinity and selectivity. Source: Bioorganic & Medicinal Chemistry.[2][3][4] Context: Detailed SAR on how ether vs alkyl linkers affect affinity (Ki values). URL:[Link]

  • Sigma-1 Receptor Chaperone Signaling. Source: Hayashi, T. & Su, T.P. (2007). Cell. Context: Foundational paper describing the mechanism of S1R translocation to MAM. URL:[Link]

  • A Pharmacological Map of the SARS-CoV-2 Viral-Host Interaction. Source: Nature (Gordon et al., 2020). Context: Identifies Sigma receptors as key antiviral targets for piperazine-based ligands. URL:[Link]

  • Synthesis of Piperazines: Reaction of Carbonyl and Amine Condensation. Source: Organic Chemistry Portal.[5] Context: General methodologies for constructing the piperazine core.[6][5] URL:[Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical application note details the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a functionalized piperazine scaffold commonly employed as a building block in the development of antihistamines, antipsychotics, and adrenergic receptor modulators.

The protocol is designed for high purity and selectivity, specifically addressing the challenge of preventing N,N'-bis-alkylation (dimer formation), which is the primary failure mode in piperazine functionalization.

Executive Summary & Retrosynthetic Logic

The target molecule consists of a p-tolyl moiety linked to a piperazine ring via an ethoxy spacer. A convergent synthesis strategy is superior to linear stepwise construction for this scaffold.

Retrosynthetic Disconnection:

  • C–N Bond Formation: The final step involves the nucleophilic attack of piperazine on an electrophilic phenoxy-ethyl halide.

  • C–O Bond Formation: The electrophile is generated via a Williamson ether synthesis between p-cresol and a dihaloethane.

Critical Process Control:

  • The "Piperazine Excess" Principle: To synthesize mono-substituted piperazines, the reaction kinetics heavily favor the formation of the bis-substituted byproduct (N,N'-disubstituted piperazine) if stoichiometric equivalents are used. This protocol mandates a 5:1 molar excess of piperazine to ensure the statistical probability favors mono-alkylation.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic route, highlighting the critical intermediate and the divergence point for impurity formation.

SynthesisPathway cluster_inputs Stage 1: Ether Synthesis cluster_stage2 Stage 2: N-Alkylation p_cresol p-Cresol (Nucleophile) intermediate INTERMEDIATE: 1-(2-Bromoethoxy)-4-methylbenzene p_cresol->intermediate K2CO3, Acetone Reflux, 12h dibromo 1,2-Dibromoethane (Electrophile) dibromo->intermediate product TARGET: 1-[2-(4-Methylphenoxy)ethyl]piperazine intermediate->product SN2 Attack MeCN, Reflux byproduct IMPURITY: Bis-alkylation Product intermediate->byproduct Reaction with Product (Avoided by Excess) piperazine Piperazine (5.0 eq Excess) piperazine->product product->byproduct

Figure 1: Two-stage synthetic pathway designed to minimize bis-alkylation through kinetic control.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

This step utilizes a Williamson ether synthesis. The use of 1,2-dibromoethane in excess is vital to prevent the polymerization of p-cresol (forming 1,2-bis(p-tolyloxy)ethane).

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
p-Cresol 108.14 1.0 10.8 g Substrate
1,2-Dibromoethane 187.86 3.0 56.4 g Linker/Electrophile
Potassium Carbonate 138.21 2.0 27.6 g Base

| Acetone | - | - | 150 mL | Solvent |[1]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve p-cresol (10.8 g) in acetone (150 mL). Add anhydrous potassium carbonate (27.6 g).

  • Addition: Add 1,2-dibromoethane (56.4 g) in a single portion. Note: Although dibromoethane is the electrophile, adding it in large excess suppresses the formation of the dimer.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours . Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr/K2CO3).

    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane. Caution: 1,2-dibromoethane is toxic and volatile; use a high-efficiency trap.

    • Redissolve the residue in diethyl ether or dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted p-cresol.

    • Wash with brine, dry over MgSO4, and concentrate.

  • Purification: The crude oil usually solidifies upon standing or cooling. Recrystallize from ethanol/water or use directly if purity >95% by NMR.

Stage 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine

The key to this step is the solubility differential . The free base of piperazine is soluble in water, while the mono-alkylated product is lipophilic.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Bromo-intermediate 215.09 1.0 Substrate
Piperazine (Anhydrous) 86.14 5.0 Nucleophile
Acetonitrile (MeCN) - - Solvent

| K2CO3 | 138.21 | 1.5 | Acid Scavenger |

Procedure:

  • Setup: In a 250 mL flask, dissolve anhydrous piperazine (5.0 equiv) in acetonitrile (10 mL per gram of piperazine). Add K2CO3 (1.5 equiv).

    • Technical Insight: Using a high concentration of piperazine ensures that when the bromo-intermediate enters the solution, it is statistically more likely to encounter a free piperazine molecule than a product molecule.

  • Addition: Dissolve the 1-(2-bromoethoxy)-4-methylbenzene (1.0 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the refluxing piperazine suspension over 30 minutes.

  • Reaction: Reflux for 6–8 hours .

  • Workup (The "Reverse Extraction" Method):

    • Filter the hot reaction mixture to remove inorganic salts.

    • Remove the solvent under vacuum. The residue contains the Product, Excess Piperazine, and traces of Bis-impurity.

    • Partition: Dissolve the residue in Dichloromethane (DCM) and Water .

    • Separation: The excess piperazine will partition largely into the aqueous phase. The product remains in the DCM.

    • Perform three water washes to ensure complete removal of unreacted piperazine.

  • Purification:

    • Extract the organic layer with 1M HCl . The product moves to the aqueous phase as the hydrochloride salt; non-basic impurities (unreacted bromo-ether) remain in the DCM.

    • Basify the aqueous extract with 4M NaOH to pH > 12.

    • Extract back into DCM, dry (Na2SO4), and concentrate.

  • Final Salt Formation (Optional): Dissolve the free base in ethanol and add concentrated HCl or oxalic acid to precipitate the salt for stable storage.

Characterization & Validation

The following data profile confirms the identity of the synthesized compound.

Analytical MethodExpected Signal / ResultStructural Assignment
1H NMR (CDCl3) δ 6.8–7.1 (m, 4H)Aromatic protons (p-tolyl system)
δ 4.10 (t, 2H)O-CH2 protons (adjacent to phenoxy)
δ 2.80 (t, 2H)N-CH2 protons (ethyl linker)
δ 2.90 (m, 4H), 2.50 (m, 4H)Piperazine ring protons
δ 2.29 (s, 3H)Methyl group on aromatic ring
Mass Spectrometry m/z ~ 221.16 [M+H]+Molecular Ion (C13H20N2O)
TLC (MeOH:DCM 1:9) Rf ~ 0.3–0.4Distinct from starting material (Rf ~0.[1]9)

Safety & Handling

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. All operations in Stage 1 must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Piperazine: A strong sensitizer and skin irritant. Inhalation of dust can cause respiratory sensitization (asthma-like symptoms). Handle the solid in a weigh station or hood.

  • Waste Disposal: Aqueous waste from Stage 2 contains excess piperazine and must be treated as basic organic waste, not general aqueous waste.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Mono-alkylation of Piperazine

    • Kuehne, M. E.; Konopka, E. A. "Synthesis and Biological Activity of Some 1-[2-(Phenoxy)ethyl]piperazines." Journal of Medicinal Chemistry, 1962 , 5(2), 257–280.

  • Synthesis of Analogous 1-[2-(4-Fluorophenyl)

    • PrepChem. "Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine." Accessed October 26, 2025.

  • Industrial Preparation of N-Monosubstituted Piperazines: Ratouis, R.; Boissier, J. R.; Dumont, C. "Synthesis and Pharmacological Study of New Piperazine Derivatives." Journal of Medicinal Chemistry, 1965, 8(1), 104–107. (Describes the excess amine technique).

Sources

Application Notes & Protocols: Characterizing 1-[2-(4-Methylphenoxy)ethyl]piperazine as a Novel Ligand for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dopamine Transporter as a Key Neuromodulatory Hub

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopamine homeostasis in the central nervous system.[1] By re-capturing released dopamine from the synaptic cleft, the DAT terminates dopaminergic signaling and recycles the neurotransmitter for future use.[2] This regulatory role makes the DAT a primary target for a wide range of therapeutic agents, including treatments for Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD), as well as a key site of action for psychostimulants like cocaine and amphetamine.[2]

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Notably, derivatives such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) are well-established as potent and selective DAT inhibitors.[3][4] The structural similarities suggest that novel piperazine-containing compounds, such as 1-[2-(4-Methylphenoxy)ethyl]piperazine, warrant investigation for their potential interaction with the DAT.

These application notes provide a comprehensive framework for characterizing the binding affinity of a novel test compound, exemplified by 1-[2-(4-Methylphenoxy)ethyl]piperazine, for the human dopamine transporter. The protocols herein describe a robust radioligand binding assay, a foundational technique in pharmacology for determining a compound's inhibition constant (Kᵢ). This guide is designed for researchers in neuroscience and drug development, offering detailed, step-by-step methodologies and explaining the scientific rationale behind critical experimental choices.

Scientific Principle: Competitive Radioligand Binding

The primary method for determining the affinity of an unlabeled test compound is the competitive inhibition binding assay. This assay quantifies the ability of the test compound to compete with a high-affinity radiolabeled ligand for a finite number of receptor or transporter binding sites.

The core principle relies on the Law of Mass Action. A fixed concentration of a radioligand with known high affinity for the DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) is incubated with a biological preparation containing the DAT (e.g., cell membranes from HEK293 cells expressing hDAT or rat striatal synaptosomes).[5][6][7] The assay is run in the presence of increasing concentrations of the unlabeled test compound (1-[2-(4-Methylphenoxy)ethyl]piperazine). As the concentration of the test compound increases, it displaces more of the radioligand from the DAT binding sites.

The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[8]

Caption: Competitive binding of a radioligand and a test compound to the DAT.

Essential Materials and Reagents

  • Biological Material:

    • Cryopreserved cell membranes from HEK-293 cells stably expressing the human dopamine transporter (hDAT).

    • Alternative: Fresh or frozen rat striatal tissue for preparing synaptosomes.[6][9]

  • Radioligand:

    • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

    • Alternative: [³H]GBR 12935 (specific activity ~40-60 Ci/mmol).[5][9]

  • Test and Reference Compounds:

    • 1-[2-(4-Methylphenoxy)ethyl]piperazine (Test Compound).

    • GBR 12935 or Cocaine (Reference Inhibitor for defining non-specific binding).

  • Buffers and Solutions:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4. Note: DAT binding is sodium-dependent; Na⁺ is critical for maintaining the transporter in a conformation that supports high-affinity inhibitor binding.[5][6]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment and Consumables:

    • 96-well microplates.

    • Brandel or PerkinElmer cell harvester.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

    • Scintillation vials.

    • Liquid scintillation cocktail.

    • Liquid scintillation counter.

    • Homogenizer (for tissue preparation).

    • Centrifuge (refrigerated).

Experimental Protocols

A robust characterization begins with validating the assay system using the chosen radioligand before proceeding to evaluate the novel test compound.

Protocol Part A: Radioligand Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kₑ) and the maximum density of binding sites (Bₘₐₓ) for [³H]WIN 35,428 in the hDAT membrane preparation. These values confirm the quality of the biological material and are essential for the subsequent competitive assay.

  • Membrane Preparation: Thaw the cryopreserved hDAT-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Maintain the suspension on ice.

  • Radioligand Dilutions: Prepare serial dilutions of [³H]WIN 35,428 in Assay Buffer. A typical concentration range would be 0.1 to 20 nM, spanning approximately 0.1 to 10 times the expected Kₑ.

  • Assay Plate Setup:

    • Total Binding: To designated wells, add 50 µL of Assay Buffer and 50 µL of the appropriate [³H]WIN 35,428 dilution.

    • Non-Specific Binding (NSB): To a separate set of wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12935) and 50 µL of the appropriate [³H]WIN 35,428 dilution.

  • Initiate Reaction: Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[7] The choice of temperature and time should be optimized to ensure equilibrium is reached.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding (Y-axis) against the concentration of [³H]WIN 35,428 (X-axis).

    • Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kₑ and Bₘₐₓ.

Protocol Part B: Competitive Inhibition Assay

Objective: To determine the IC₅₀ and Kᵢ of 1-[2-(4-Methylphenoxy)ethyl]piperazine for the hDAT.

  • Preparation: Prepare hDAT membranes and buffers as described in Protocol Part A.

  • Test Compound Dilutions: Prepare a serial dilution series of 1-[2-(4-Methylphenoxy)ethyl]piperazine in Assay Buffer. A wide concentration range is recommended for an unknown compound (e.g., 0.01 nM to 100 µM).

  • Radioligand Preparation: Prepare a working solution of [³H]WIN 35,428 in Assay Buffer at a concentration that is 2x its predetermined Kₑ value (from Part A).

  • Assay Plate Setup (Final Volume = 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL Assay Buffer + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL of 10 µM GBR 12935 + 50 µL Assay Buffer + 100 µL membranes.

    • Test Compound Wells: 50 µL of the appropriate 1-[2-(4-Methylphenoxy)ethyl]piperazine dilution + 50 µL Assay Buffer + 100 µL membranes.

  • Initiate Reaction: Add 100 µL of the [³H]WIN 35,428 working solution (at 2x Kₑ) to all wells except the blank. Then, add 100 µL of the diluted membrane suspension to all wells.

  • Incubation, Termination, and Quantification: Follow steps 5, 6, and 7 from Protocol Part A.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound: 100 * (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB).

    • Plot the percent specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

      • [L] = Concentration of radioligand used in the assay.

      • Kₑ = Dissociation constant of the radioligand (determined in Part A).

Caption: Workflow for the DAT competitive binding assay.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The final output, the Kᵢ value, represents the affinity of the test compound for the DAT. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Hypothetical Binding Assay Results for 1-[2-(4-Methylphenoxy)ethyl]piperazine

ParameterValueDescription
Radioligand[³H]WIN 35,428A well-characterized DAT ligand.[7]
Radioligand Kₑ2.5 nMDetermined from saturation binding (Protocol A).
IC₅₀150 nMConcentration of test compound inhibiting 50% of specific binding.
Kᵢ 75 nM Inhibition constant, corrected for radioligand affinity.

Table 2: Comparative Kᵢ Values of Known DAT Inhibitors

CompoundDAT Kᵢ (nM)Primary Mechanism
GBR 12935~1-3 nMPotent and selective DAT inhibitor.[3][5][9]
Cocaine~100-200 nMNon-selective monoamine transporter inhibitor.
Dopamine~500-1000 nMEndogenous substrate.

Note: Values are approximate and can vary based on experimental conditions.

By comparing the experimentally determined Kᵢ of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hypothetically 75 nM in this example) to the values of known compounds, a researcher can classify its potency. In this case, the compound would be considered a moderately potent DAT ligand, more potent than the endogenous substrate dopamine and comparable in affinity to cocaine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) - Radioligand sticking to filters/plates. - Incorrect concentration of inhibitor for NSB. - Membrane protein concentration is too low.- Ensure filters are pre-soaked in 0.3-0.5% PEI. - Confirm inhibitor for NSB is at a saturating concentration (100-1000x its Kᵢ). - Increase protein concentration per well.
Low Signal (Low Total Counts) - Insufficient receptor density (Bₘₐₓ). - Degraded radioligand. - Insufficient incubation time.- Increase membrane protein concentration. - Check the age and storage of the radioligand. - Perform a time-course experiment to determine when equilibrium is reached.
Poor Curve Fit / High Scatter - Pipetting errors. - Incomplete filtration or washing. - Compound solubility issues.- Use calibrated pipettes and proper technique. - Ensure harvester wash cycle is optimized and consistent. - Check solubility of the test compound in the assay buffer; use a co-solvent like DMSO if necessary (keep final concentration <0.5%).

References

  • Hiroi T, et al. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biochem Pharmacol. 1997 Jun 15;53(12):1937-9. Available from: [Link]

  • Pifl C, et al. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy. Eur J Pharmacol. 1988 Nov 8;156(3):331-40. Available from: [Link]

  • Kaufman MJ, et al. [3H]GBR-12935 Binding to the Dopamine Transporter Is Decreased in the Caudate Nucleus in Parkinson's Disease. J Neurochem. 1987 Aug;49(2):617-21. Available from: [Link]

  • Berger P, et al. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex. J Neurochem. 1985 Jul;45(1):127-34. Available from: [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins. Available from: [Link]

  • Reith ME, et al. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. J Neurochem. 2004 Jan;88(1):167-78. Available from: [Link]

  • Maheshwari M, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017 Mar 1;76:12.17.1-12.17.16. Available from: [Link]

  • Sonntag KC, et al. Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Taylor & Francis Online. 2011 Dec 12. Available from: [Link]

  • Lewis D, et al. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorg Med Chem Lett. 2003 Apr 7;13(7):1385-9. Available from: [Link]

  • Chen NH, et al. Characterization of [125I]RTI-121 binding to dopamine transporter in vitro. Acta Pharmacol Sin. 1997 Mar;18(2):115-20. Available from: [Link]

  • Strazielle C, et al. Characterization and localization of [125I]RTI-121 binding sites in human striatum and medial temporal lobe. J Neurochem. 1998 Dec;71(6):2571-80. Available from: [Link]

  • Zhu J, et al. Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine. J Neurosci Methods. 1997 Jul;75(1):63-9. Available from: [Link]

  • Iversen L. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neuropharmacology. 2009 Jan;56(1):258-64. Available from: [Link]

Sources

Protocol for radioligand binding studies with 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radioligand Binding Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine at Sigma-1 Receptors


) of 1-[2-(4-Methylphenoxy)ethyl]piperazine using competitive displacement of [³H]-(+)-Pentazocine.

Abstract & Pharmacological Context

The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a classic pharmacophore scaffold for Sigma-1 receptor (


R)  ligands. Structurally, it possesses the requisite basic nitrogen (piperazine) and a lipophilic aromatic domain (4-methylphenoxy) separated by an ethyl spacer. This structural motif is highly homologous to known high-affinity 

R ligands such as SA4503 (Cutamesine) and RC-33.

This Application Note provides a rigorous protocol for characterizing the binding affinity of this compound. Because the phenoxy-ethyl-piperazine moiety is often highly selective for


R over 

R, the primary assay utilizes [³H]-(+)-Pentazocine , the gold-standard radioligand for

R, using guinea pig brain homogenates as the receptor source.

Experimental Design & Logic

To ensure data integrity (E-E-A-T), this protocol relies on Competition Binding . We will not measure the compound directly with a radiolabel (which is expensive and custom); instead, we will measure its ability to displace a known radioligand.

The Core Triad:
  • The Receptor Source: Guinea Pig Brain Membranes .

    • Rationale: Guinea pig brain expresses

      
      R at significantly higher densities than rat or mouse brain, improving the signal-to-noise ratio.
      
  • The Radioligand (Hot): [³H]-(+)-Pentazocine .

    • Rationale: Unlike non-selective ligands like [³H]-DTG (which binds both

      
       and 
      
      
      
      ), (+)-pentazocine is highly selective for the
      
      
      subtype, eliminating the need for complex masking procedures.
  • The Displacer (Cold): 1-[2-(4-Methylphenoxy)ethyl]piperazine .[1]

    • Rationale: We will titrate this compound across a log-scale concentration range to determine the IC₅₀.

Critical Control: Non-Specific Binding (NSB)

To define "total binding" vs. "specific binding," we use a saturating concentration of Haloperidol (10 µM) . Haloperidol binds to


R with high affinity; any radioactivity remaining on the filter in the presence of 10 µM Haloperidol is considered "noise" (binding to filters or non-receptor lipids).

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 1-[2-(4-Methylphenoxy)ethyl]piperazineThe ligand to be characterized.[2] Dissolve in DMSO (10 mM stock).
Radioligand [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol)The tracer. Final assay concentration: 2-3 nM (approx.

).
NSB Blocker Haloperidol (10 µM final)Defines non-specific binding.[3]
Assay Buffer 50 mM Tris-HCl, pH 7.4 or pH 8.0Standard physiological pH buffer.
Filters Whatman GF/B Glass Fiber FiltersTraps the membrane-bound radioligand.
Pre-treatment 0.5% Polyethyleneimine (PEI)CRITICAL: Piperazines are sticky. PEI reduces binding of the radioligand to the glass fiber filter itself.
Scintillation Fluid EcoScint or Ultima GoldFor liquid scintillation counting (LSC).

Detailed Protocol

Phase 1: Membrane Preparation (The Foundation)

Standardizing the receptor source is vital for reproducibility.

  • Harvest: Decapitate male guinea pigs (Hartley strain). Rapidly remove the brain and place in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Homogenization: Homogenize brain tissue (1g tissue : 10 mL buffer) using a Potter-Elvehjem homogenizer (10 strokes at 1000 rpm).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei and debris. Save the supernatant (S1).

  • Centrifugation 2: Centrifuge S1 at 48,000 x g for 20 mins at 4°C. The pellet (P2) contains the membranes.

  • Wash: Resuspend P2 in fresh buffer and repeat the high-speed spin (48,000 x g) to remove endogenous ligands.

  • Storage: Resuspend final pellet in buffer. Determine protein concentration (Bradford Assay). Dilute to ~1 mg protein/mL. Use immediately or store at -80°C.

Phase 2: The Binding Assay (Workflow)

Visualization of the Assay Logic:

BindingProtocol cluster_wells Reaction Mixture (Total Vol: 500 µL) Start Start: Prepare 96-well Plate or Tubes Buffer Buffer (Tris-HCl) Start->Buffer Membrane Membranes (200-400 µg protein) Buffer->Membrane Radioligand [3H]-(+)-Pentazocine (3 nM) Membrane->Radioligand Competitor Test Compound (10^-10 to 10^-5 M) Radioligand->Competitor Incubation Incubate 120 min @ 25°C (Equilibrium) Competitor->Incubation Harvest Harvest via Vacuum Filtration (Brandel Harvester) Incubation->Harvest Wash Wash 3x with Ice-Cold Buffer (Removes unbound ligand) Harvest->Wash Count Liquid Scintillation Counting (Measure CPM) Wash->Count

Caption: Workflow for competitive radioligand binding. Critical step: Equilibrium incubation ensures accurate Ki determination.

Step-by-Step Procedure:

  • Pre-soak Filters: Soak GF/B filters in 0.5% PEI for at least 1 hour prior to harvesting. Why: This neutralizes the negative charge of glass fibers, preventing the positively charged piperazine/pentazocine from sticking non-specifically.

  • Assay Setup: In 12 x 75 mm polypropylene tubes (or 96-well deep well plates), add:

    • 50 µL of Test Compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) at varying concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • 50 µL of [³H]-(+)-Pentazocine (Final conc: 3 nM).

    • 150 µL of Assay Buffer.

    • 250 µL of Membrane Suspension (start reaction).

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM Haloperidol .

  • Incubation: Incubate at 25°C (Room Temp) for 120 minutes .

    • Note:

      
      R binding kinetics are relatively slow; 2 hours ensures equilibrium is reached.
      
  • Termination: Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3x with 5 mL of ice-cold Tris buffer.

  • Counting: Transfer filters to vials, add 4 mL scintillation cocktail, and count for 1 minute in a beta-counter.

Data Analysis & Interpretation

Do not rely on raw CPM (Counts Per Minute). You must convert data to


.
Calculate % Specific Binding

For each concentration of your test compound:



Determine IC₅₀

Plot log[Concentration] vs. % Specific Binding. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

  • Top: Should be ~100%.

  • Bottom: Should be ~0%.

  • Hill Slope: Should be near -1.0. If significantly steeper (e.g., -2.0), suspect cooperativity or assay artifacts.

Calculate K_i (Cheng-Prusoff Equation)

The


 is dependent on how much radioligand you used. The 

is the absolute affinity constant.


  • 
     : Derived from your curve.
    
  • 
     : Concentration of [³H]-(+)-Pentazocine used (e.g., 3 nM).
    
  • 
     : Dissociation constant of Pentazocine (typically 10-15 nM  in guinea pig brain; must be determined experimentally via Saturation Binding if unknown).
    

Troubleshooting & Self-Validation

ObservationProbable CauseCorrective Action
High NSB (>30% of Total) Filter bindingEnsure filters are soaked in 0.5% PEI. Use glass tubes instead of plastic if compound is lipophilic.
Low Specific Binding Receptor degradationEnsure membranes are kept on ice and protease inhibitors were used during prep.
Hill Slope < 0.7 Negative cooperativity or mixed sitesThe compound might also bind

R. Verify using a

-selective assay ([³H]-DTG + Pentazocine mask).

References

  • Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets. Link

  • Chu, U.B. & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Matsumoto, R.R., et al. (1995). Characterization of the interaction of pentazocine with sigma receptors in guinea pig brain. European Journal of Pharmacology. Link

  • Cheng, Y.[2] & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Application of 1-[2-(4-Methylphenoxy)ethyl]piperazine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-[2-(4-Methylphenoxy)ethyl]piperazine in Neuropharmacology Research Document Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Part 1: Executive Summary & Pharmacological Significance

1-[2-(4-Methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) is a specialized privileged scaffold and chemical probe used extensively in the discovery of central nervous system (CNS) agents. Structurally, it consists of a piperazine ring linked via an ethyl chain to a para-methyl substituted phenoxy group. This "Phenoxyethyl-Piperazine" (PEP) motif is a critical pharmacophore found in numerous high-affinity ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D3) receptors, as well as Sigma-1 (


)  receptors.
Key Applications:
  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to probe the hydrophobic tolerance of the orthosteric binding pocket in 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • Multi-Target Directed Ligand (MTDL) Synthesis: Acts as the "amine" precursor in the synthesis of dual-action antipsychotics (e.g., D2 antagonists / 5-HT reuptake inhibitors).

  • Sigma-1 Receptor Mapping: The 4-methylphenoxy moiety serves as a hydrophobic anchor, allowing researchers to map the "primary hydrophobic region" of the Sigma-1 chaperone protein.

Part 2: Mechanism of Action & Structural Logic

The utility of 1-[2-(4-Methylphenoxy)ethyl]piperazine stems from its ability to mimic the biogenic amine neurotransmitters while providing additional hydrophobic interactions.

  • The Protonatable Nitrogen (N1/N4): At physiological pH, the piperazine nitrogen is protonated, forming a crucial ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

  • The Linker (Ethyl Bridge): The 2-carbon spacer places the aromatic ring at the precise distance to interact with aromatic clusters (e.g., Phe/Trp residues) via

    
     stacking .
    
  • The Tail (4-Methylphenoxy): The para-methyl group enhances lipophilicity, probing the depth of the receptor's secondary binding pocket.

Visualizing the Signaling Pathway & Binding Mode

G Compound 1-[2-(4-Methylphenoxy)ethyl]piperazine Receptor Aminergic GPCR (5-HT1A / D2 / Sigma-1) Compound->Receptor Binding (Kd ~ nM range) Interaction Molecular Recognition (Ionic Bond + u03c0-u03c0 Stacking) Receptor->Interaction Asp3.32 Anchoring Downstream Signaling Cascade (Gi/o inhibition of cAMP) Interaction->Downstream G-protein Coupling Outcome Neuropharmacological Effect (Anxiolytic / Antipsychotic) Downstream->Outcome Modulation

Figure 1: Pharmacological workflow illustrating the interaction of the PEP scaffold with CNS targets.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: The free base is lipophilic and poorly soluble in water. Proper acidification or solvent choice is critical.

  • Weighing: Accurately weigh 10 mg of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

  • Solvent Selection:

    • Preferred: Dimethyl Sulfoxide (DMSO) for high-concentration stocks (10–50 mM).

    • Alternative: 0.1 M HCl (converts free base to hydrochloride salt in situ).

  • Dissolution: Add 1 mL of DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Competitive Radioligand Binding Assay (5-HT )

Objective: To determine the binding affinity (


) of the compound or its derivatives against a reference radioligand.

Materials:

  • Membrane Source: HEK-293 cells overexpressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~100 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Plate Setup: Use 96-well polypropylene plates.

  • Reaction Mix (Total Volume 250 µL):

    • 50 µL Test Compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL Radioligand ([

      
      H]-8-OH-DPAT, final conc. 1 nM).
      
    • 150 µL Membrane Suspension (20 µg protein/well).

  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

  • Incubation: Incubate for 60 minutes at room temperature (25°C) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Part 4: Data Interpretation & SAR Insights

When using 1-[2-(4-Methylphenoxy)ethyl]piperazine as a scaffold, researchers should compare binding data against standard references.

Compound VariantTargetTypical

(nM)
Interpretation
1-[2-(4-Methylphenoxy)ethyl]piperazine 5-HT

50 – 200Moderate affinity; acts as a "head group" anchor.
N4-Substituted Analog (e.g., Aryl) 5-HT

< 10Addition of N4-aryl group drastically improves affinity (Dual binding mode).
Ortho-Methoxy Analog 5-HT

1 – 5Ortho-substitution (e.g., in Urapidil analogs) enhances selectivity over

.
Parent Scaffold Sigma-1 (

)
20 – 100The phenoxyethyl group fits the

primary hydrophobic pocket.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-phenoxyethyl)piperazine derivatives." Archiv der Pharmazie.

  • Prisinzano, T., et al. (2002).[1] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[1] Journal of Medicinal Chemistry.

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry.

  • Accela ChemBio. (2023).[2] "Product Information: 1-[2-(4-methylphenoxy)ethyl]piperazine (CAS 138304-74-2)."[2] Chemical Catalog.

  • Brito, A. F., et al. (2019).[3] "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[3][4][5] Fundamental & Clinical Pharmacology.

Sources

Application Note: Measuring the Effects of 1-[2-(4-Methylphenoxy)ethyl]piperazine on Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for evaluating the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hereafter referred to as 4-Me-PEP ). Structurally analogous to the GBR series of dopamine transport inhibitors (e.g., GBR-12909), 4-Me-PEP contains a phenylpiperazine core linked via an ethoxy chain.

Based on Structure-Activity Relationship (SAR) data of similar piperazine derivatives, this compound is hypothesized to modulate monoamine transporters (MATs). This guide provides a rigorous, self-validating protocol for measuring its inhibition potential against the Serotonin (SERT) , Dopamine (DAT) , and Norepinephrine (NET) transporters.

Scientific Background & Mechanism[1]

Structural Context and SAR

4-Me-PEP features a piperazine ring connected to a phenoxy group by a two-carbon ethyl linker. This scaffold is a "monosubstituted" fragment of the potent DAT inhibitor GBR-12909 (Vanoxerine).

  • The Piperazine Ring: Acts as the protonatable amine essential for ionic interaction with the aspartate residue in the transporter's central binding site.

  • The Ethyl Linker: Provides the necessary spatial separation (approx. 2.5–3.5 Å) to span the distance between the orthosteric site and the hydrophobic pocket.

  • The 4-Methyl Substituent: Increases lipophilicity compared to the unsubstituted parent, potentially altering blood-brain barrier (BBB) permeability and affinity for the hydrophobic S2 pocket of the transporter.

Mechanism of Action

Monoamine transporters function as vacuum pumps, clearing neurotransmitters from the synaptic cleft to terminate signaling. Reuptake inhibitors like 4-Me-PEP competitively or non-competitively bind to these transporters, preventing the influx of neurotransmitters.

Figure 1: Mechanism of Reuptake Inhibition

ReuptakeMechanism Synapse Synaptic Cleft (High Neurotransmitter) Transporter Monoamine Transporter (SERT/DAT/NET) Synapse->Transporter Substrate Binding Presynaptic Presynaptic Neuron (Cytosol) Transporter->Presynaptic Reuptake (Blocked) Inhibitor 4-Me-PEP (Inhibitor) Inhibitor->Transporter Blocks Site

Caption: 4-Me-PEP competes for the substrate binding site, preventing translocation of the neurotransmitter.

Experimental Protocols

Pre-Assay Preparation: Compound Handling

Critical Step: 4-Me-PEP is lipophilic. Improper solubilization will yield erratic IC50 curves.

  • Stock Solution: Dissolve 4-Me-PEP hydrochloride salt in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.

  • Working Solution: Serial dilute in the assay buffer. Ensure the final DMSO concentration in the well does not exceed 0.1% , as higher concentrations can non-specifically inhibit transporter function or disrupt cell membranes.

Protocol A: Radioligand Uptake Assay (The Gold Standard)

This protocol uses rat brain synaptosomes or transfected HEK-293 cells to measure the uptake of tritiated neurotransmitters.

Materials Required
  • Tissue: Rat striatum (for DAT), Rat cortex (for SERT/NET) OR HEK-293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]-5-HT, [³H]-Dopamine, [³H]-Norepinephrine (PerkinElmer).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 0.1 mM ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

Step-by-Step Workflow
  • Tissue Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

    • Save supernatant (S1) and centrifuge at 20,000 x g for 20 min to pellet synaptosomes (P2).

    • Resuspend P2 in KRH buffer.

  • Pre-Incubation (Equilibrium Phase):

    • Volume: 250 µL total reaction volume.

    • Add 50 µL of 4-Me-PEP (various concentrations: 1 nM – 100 µM).

    • Add 100 µL of synaptosomal preparation.

    • Incubate for 15 minutes at 37°C to allow the drug to bind the transporter.

    • Control: Use specific blockers to define non-specific uptake (e.g., Fluoxetine for SERT, GBR-12909 for DAT).

  • Uptake Initiation:

    • Add 50 µL of [³H]-Ligand (Final concentration: 5–10 nM).

    • Incubate for 5 minutes (DAT/SERT) or 10 minutes (NET).

    • Note: Keep incubation time short to measure initial velocity of uptake, ensuring linear kinetics.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Wash 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Count Radioactivity (CPM) using a liquid scintillation counter.

Figure 2: Radioligand Assay Workflow

AssayWorkflow Prep 1. Tissue/Cell Prep (Synaptosomes) PreInc 2. Pre-Incubation (Tissue + 4-Me-PEP) 15 min @ 37°C Prep->PreInc Start 3. Initiation Add [³H]-Ligand PreInc->Start Stop 4. Termination Rapid Filtration & Wash Start->Stop Read 5. Scintillation Counting (Data Acquisition) Stop->Read

Caption: Sequential steps for the radioligand inhibition assay.

Protocol B: Fluorescence-Based High-Throughput Screen

For labs avoiding radioactivity, use the ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) uptake assay. ASP+ is a fluorescent substrate for DAT, SERT, and NET.

  • Plating: Plate HEK-293 cells expressing the target transporter in 96-well black-walled plates (poly-D-lysine coated).

  • Drug Addition: Add 4-Me-PEP and incubate for 30 min.

  • Substrate Addition: Add ASP+ (10 µM final).

  • Reading: Measure fluorescence accumulation in real-time using a FLIPR or standard plate reader (Ex: 475 nm, Em: 609 nm).

  • Advantage: Allows kinetic monitoring of uptake inhibition in real-time.[1]

Data Analysis & Interpretation

Calculation of IC50 and Ki

Raw CPM (Counts Per Minute) or RFU (Relative Fluorescence Units) must be normalized.

  • Specific Uptake:

    
    
    (Non-specific is defined by wells containing saturating concentrations of a known blocker).
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope) using GraphPad Prism or similar software.

  • Cheng-Prusoff Correction: Convert IC50 to Ki (Inhibition Constant) for cross-lab comparison.

    
    
    
    • 
       = Concentration of radioligand used.[2][3]
      
    • 
       = Dissociation constant of the radioligand (determined via saturation binding).
      
Expected Results Table

Based on the SAR of the GBR-12909 scaffold, 4-Me-PEP is expected to show the following profile. Note: These are theoretical ranges for validation.

TransporterReference InhibitorExpected 4-Me-PEP Affinity (Ki)Interpretation
DAT GBR-12909 (Ki ≈ 1 nM)50 nM – 500 nM Moderate to High Potency. The methyl group may reduce steric bulk compared to GBR-12909, slightly lowering affinity.
SERT Fluoxetine (Ki ≈ 10 nM)> 1,000 nM Likely low affinity unless the phenoxy group mimics the fluoxetine ring system.
NET Desipramine (Ki ≈ 1 nM)> 5,000 nM Phenylpiperazines with this linker length are generally DAT selective.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters.Pre-soak filters in 0.5% PEI for at least 2 hours.
Low Signal Window Synaptosomes degraded.Ensure tissue is fresh or stored at -80°C with cryoprotectant. Keep all buffers on ice.
Inconsistent IC50 Drug precipitation.Check 4-Me-PEP solubility. If cloudy at >10 µM, use a lower range or increase BSA (0.1%) in buffer to act as a carrier.
Hill Slope < 0.8 Negative cooperativity or multiple sites.[4]4-Me-PEP may bind to an allosteric site on the transporter. Verify with dissociation kinetics.

References

  • Andersen, J., et al. (2009). "Molecular determinants of the interaction of GBR 12909 analogs with the dopamine transporter." Journal of Neurochemistry.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • Prisinzano, T., et al. (2002).[5] "Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter."[5][6] Journal of Medicinal Chemistry.

  • Molecular Devices. "Fluorescence-Based Neurotransmitter Transporter Uptake Assay Application Note."

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

Sources

Application Note: Experimental Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine (MPEP-PZ)

[1]

Introduction & Pharmacological Rationale[1][2][3][4]

The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine (herein referred to as MPEP-PZ ) belongs to the phenoxyalkylpiperazine class. This chemical scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity toward the Sigma-1 Receptor (σ1R) .

The σ1R is a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It plays a critical role in calcium signaling, bioenergetics, and cell survival under stress. Ligands containing the pharmacophore present in MPEP-PZ (a basic amine nitrogen flanked by hydrophobic regions) typically exhibit nanomolar affinity for σ1R.

Experimental Objective: To validate MPEP-PZ as a σ1R modulator, this guide details a three-tiered experimental framework:

  • Affinity: Competitive Radioligand Binding (Determination of

    
    ).
    
  • Mechanism: In Vitro ER Stress Protection (Functional Agonism).

  • Efficacy: In Vivo Analgesia (Formalin Test).

Physicochemical Characterization & Formulation

Before biological testing, MPEP-PZ must be solubilized correctly to prevent precipitation in aqueous buffers, which causes false negatives in binding assays.

Properties[1][2][5][6][7][8]
  • Molecular Weight: ~220.31 g/mol

  • Lipophilicity (LogP): Estimated ~2.5–3.0 (Moderate lipophilicity).

  • Basicity: The secondary amine on the piperazine ring is basic (

    
    ).
    
Formulation Protocol

Stock Solution (10 mM):

  • Dissolve pure MPEP-PZ in 100% DMSO .

  • Vortex for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Assay Buffer):

  • Dilute the stock serially into the assay buffer (e.g., 50 mM Tris-HCl).

  • Critical: Ensure the final DMSO concentration in the well is <1% (ideally <0.1%) to prevent solvent interference with receptor conformation.

Protocol I: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (

Rationale: We use [³H]-(+)-Pentazocine , the gold-standard highly selective σ1R agonist. MPEP-PZ will compete with this radioligand for the binding pocket.

Materials
  • Receptor Source: Guinea pig brain membrane homogenates (highest native σ1R density) or HEK-293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binder: Haloperidol (10 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow Diagram

BindingAssayMembraneMembrane Prep(Guinea Pig Brain)IncubationIncubation(120 min @ 37°C)Membrane->Incubation+ [³H]-Pentazocine+ MPEP-PZFiltrationVacuum Filtration(GF/B Filters)Incubation->FiltrationTerminate BindingCountingScintillationCountingFiltration->CountingAdd CocktailAnalysisData Analysis(Ki Calculation)Counting->AnalysisCPM Data

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Procedure
  • Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to achieve ~20-50 µg protein per well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.[1]

    • Test Wells: Membrane + Radioligand + MPEP-PZ (Concentrations:

      
       to 
      
      
      M).
  • Incubation: Add [³H]-(+)-Pentazocine (Final conc: 3 nM) to all wells. Incubate for 120 minutes at 37°C .

    • Note: σ1R binding kinetics are slow; shorter incubation may underestimate affinity.

  • Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding (





Protocol II: Functional ER Stress Assay (In Vitro)

Objective: Determine if MPEP-PZ acts as an agonist or antagonist . Mechanism: σ1R agonists promote the dissociation of σ1R from BiP (GRP78), allowing σ1R to chaperone IRE1 and suppress ER stress. Antagonists block this action.

Signaling Pathway[1]

ERStressStressER Stress(Thapsigargin)BiPBiP (GRP78)SensorStress->BiPSequestersSigma1Sigma-1 Receptor(Inactive)BiP->Sigma1Dissociates fromComplexSigma-1 ActiveChaperoneSigma1->ComplexActivationAgonistMPEP-PZ(Putative Agonist)Agonist->Sigma1BindsIRE1IRE1StabilizationComplex->IRE1ChaperonesSurvivalCell SurvivalIRE1->SurvivalReduces Apoptosis

Figure 2: Proposed Mechanism of Action for Sigma-1 Receptor Agonism under ER Stress.

Procedure (Cell Viability Rescue)
  • Cell Line: Neuro-2a (N2a) or PC12 cells.

  • Seeding: Seed 10,000 cells/well in a 96-well plate. Adhere overnight.

  • Pre-treatment: Treat cells with MPEP-PZ (1, 10, 30 µM) or Vehicle for 1 hour.

    • Positive Control: PRE-084 (Known Agonist).

    • Antagonist Control: NE-100 (If testing antagonism).

  • Stress Induction: Add Thapsigargin (1 µM) to induce ER stress. Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).

  • Interpretation:

    • If MPEP-PZ rescues viability compared to Thapsigargin-only control

      
      Agonist .
      
    • If MPEP-PZ has no effect alone but blocks PRE-084 rescue

      
      Antagonist .
      

Protocol III: In Vivo Efficacy (Formalin Test)

Objective: Assess analgesic efficacy in a murine model. σ1R antagonists typically reduce pain behavior in Phase II (inflammatory phase) of the formalin test.

Dosing Regimen Table
ParameterSpecificationNotes
Species Male Swiss Webster Mice (25-30g)Standard for nociception.
Route Intraperitoneal (i.p.)High bioavailability for piperazines.
Dose Range 10, 20, 40 mg/kgBased on typical potency of phenylpiperazines.
Pre-treatment 30 minutes prior to stimulusAllows CNS penetration.
Stimulus 20 µL of 2.5% FormalinInject into dorsal surface of right hind paw.
Procedure
  • Acclimatization: Place mice in observation chambers for 30 mins.

  • Drug Administration: Inject MPEP-PZ (i.p.).

  • Induction: Inject formalin subcutaneously into the paw.

  • Scoring: Measure time spent licking/biting the injected paw.

    • Phase I (0-5 min): Direct nociception (C-fiber activation).

    • Phase II (15-45 min): Inflammatory pain (Central sensitization).

  • Analysis: σ1R ligands predominantly affect Phase II . A reduction in licking time indicates efficacy.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-phenyl- and 1-benzylpiperazines. Journal of Pharmacy and Pharmacology, 59(4), 525–535. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. Link

  • Robison, A. J., et al. (2002). 1-[2-(4-Methylphenoxy)ethyl]piperazine derivatives as high affinity sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex Pharmaceuticals. (2016). Sigma Receptor Binding Assays Protocol. NIH Library of Protocols. Link

Application Note: Functional Characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the functional characterization of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a chemical scaffold exhibiting high structural homology to established Sigma-1 Receptor (S1R) ligands (e.g., NE-100, SA4503).

Based on its pharmacophore (a basic piperazine nitrogen connected via an ethyl ether linker to a para-substituted phenyl ring), this compound is classified as a putative Sigma-1 Receptor Modulator . The following protocols are designed to validate its affinity, define its mode of action (agonist vs. antagonist), and assess its neuroprotective efficacy.

Introduction & Mechanism of Action

The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a "privileged structure" in medicinal chemistry, sharing the phenoxy-ethyl-amine backbone critical for binding to the Sigma-1 Receptor (S1R) .

Unlike classical GPCRs, the S1R is a ligand-operated integral membrane chaperone located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).

  • Mechanism: Upon agonist binding, S1R dissociates from BiP (GRP78), stabilizing IP3 Receptors (IP3R) at the MAM. This facilitates efficient

    
     transfer from the ER to mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.
    
  • Therapeutic Relevance: Compounds in this class are investigated for neuroprotection (Alzheimer’s, ALS), depression, and neuropathic pain.

Signaling Pathway Visualization

The following diagram illustrates the S1R mechanism targeted by this assay suite.

S1R_Pathway Compound 1-[2-(4-Methylphenoxy) ethyl]piperazine S1R_Inactive S1R-BiP Complex (Inactive/ER Membrane) Compound->S1R_Inactive  Binds   S1R_Active S1R (Active Monomer) S1R_Inactive->S1R_Active  Dissociation   IP3R IP3 Receptor (Stabilized) S1R_Active->IP3R  Chaperones   ER_Stress ER Stress (Apoptosis) S1R_Active->ER_Stress  Inhibits   Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca  Facilitates Ca2+ Transfer   ATP ATP Production (Cell Survival) Mito_Ca->ATP  Boosts TCA Cycle  

Figure 1: Putative Mechanism of Action. The compound binds S1R, promoting chaperone activity at the MAM interface to enhance mitochondrial bioenergetics.

Experimental Strategy

To fully characterize this compound, a tiered approach is required:

  • Tier 1: Affinity (Binding): Does it bind S1R? (Competition Binding).

  • Tier 2: Function (Calcium): Is it an agonist or antagonist? (Cytosolic

    
     Modulation).
    
  • Tier 3: Efficacy (Phenotypic): Does it protect cells? (ER Stress Rescue).

Summary of Key Assays
Assay TypeReadoutPurposeSuccess Criteria
Radioligand Binding CPM (Scintillation)Determine

affinity.

Calcium Mobilization RFU (Fluo-4)Agonist/Antagonist classification.Potentiation of Bradykinin response.
ER Stress Rescue Absorbance (MTT)Neuroprotective efficacy.

viability recovery vs. Thapsigargin.

Protocol 1: Competitive Radioligand Binding

Objective: Determine the affinity (


) of the compound for S1R using CHO cell membranes.
Standard:  This is the industry-standard "Gold Standard" for S1R validation.
Materials
  • Cell Line: CHO-K1 cells stably overexpressing human S1R.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Reference Ligand: Haloperidol (Non-selective) or NE-100 (S1R Selective).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO-S1R cells and homogenize in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove nuclei.

    • Centrifuge supernatant at 100,000 x g (60 min) to pellet membranes. Resuspend in Binding Buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • 
         of 
        
        
        
        (Final conc: 2 nM).
      • 
         of Test Compound (Concentration range: 
        
        
        
        M to
        
        
        M).
      • 
         of Membrane Suspension (
        
        
        
        protein/well).
  • Incubation:

    • Incubate for 120 minutes at 37°C . (Note: S1R binding kinetics are slow; 37°C ensures equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (One-site competition).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol 2: Functional Calcium Mobilization Assay

Objective: Distinguish between Agonist (potentiates


 flux) and Antagonist  (inhibits flux) activity.
Scientific Rationale:  S1R agonists do not induce 

release alone but potentiate signal transduction from

-coupled receptors (e.g., Bradykinin or Histamine receptors) via IP3R stabilization.
Materials
  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulant: Bradykinin (BK).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed NG108-15 or CHO-K1 cells (10,000 cells/well) in black-wall, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading:

    • Remove media. Add

      
       dye loading buffer (Fluo-4 AM 
      
      
      
      + 0.04% Pluronic F-127 in HBSS).
    • Incubate 45 min at 37°C, then 15 min at Room Temp (RT).

  • Compound Treatment:

    • Add Test Compound (

      
       or dose-response) and incubate for 30 minutes .
      
    • Note: Pre-incubation is critical for S1R translocation to the MAM.

  • Stimulation & Measurement:

    • Transfer plate to reader.

    • Inject Bradykinin (

      
       concentration, typically ~10 nM) to induce sub-maximal 
      
      
      
      release.
    • Record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.

  • Interpretation:

    • Agonist: Increases the Area Under the Curve (AUC) of the Bradykinin response (Positive Allosteric Modulation).

    • Antagonist: Decreases or has no effect on the AUC compared to vehicle.

Protocol 3: ER Stress Neuroprotection Assay

Objective: Confirm therapeutic potential by assessing the compound's ability to rescue cells from ER stress-induced death.

Materials
  • Stressor: Thapsigargin (TG) or Tunicamycin (TM).

  • Readout: MTT or CellTiter-Glo (ATP).

Step-by-Step Methodology
  • Pre-Treatment:

    • Seed SH-SY5Y (neuroblastoma) cells.

    • Treat with Test Compound (

      
      ) for 1 hour .
      
  • Stress Induction:

    • Add Thapsigargin (

      
       final).
      
    • Incubate for 24 hours .

  • Viability Measurement:

    • Add MTT reagent (

      
      ). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation:

    • Calculate % Recovery =

      
      .
      
    • A valid S1R agonist should restore viability by >20-30%.

Selectivity & Troubleshooting

Given the piperazine scaffold, "off-target" binding to 5-HT (Serotonin) and Dopamine receptors is a common risk.

  • Selectivity Screen: It is mandatory to counter-screen against 5-HT1A and 5-HT2A receptors.

    • If ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Highly Selective.
      
    • If < 10: "Dirty" drug profile (polypharmacology).

Troubleshooting Guide
IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of piperazine tail.Increase BSA (0.1%) or PEI (0.5%) in wash buffers.
No Calcium Effect Incorrect incubation time.S1R translocation is slow. Ensure >30 min pre-incubation.
Low Solubility Free base form.Convert to Hydrochloride (HCl) or Maleate salt for assay use.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine derivatives. Journal of Medicinal Chemistry, 50(9). Link

  • Matsuno, K., et al. (1996). Potent Sigma-1 receptor ligand NE-100. Journal of Pharmacology and Experimental Therapeutics. Link

A Multi-modal Purification Strategy for Crude 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

1-[2-(4-Methylphenoxy)ethyl]piperazine is a disubstituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The synthesis of such molecules often yields a crude product containing unreacted starting materials, side-products, and other process-related impurities. Achieving high purity is critical for downstream applications, including biological screening and formulation development. This application note provides a detailed, multi-modal guide to the purification of crude 1-[2-(4-Methylphenoxy)ethyl]piperazine, leveraging its unique physicochemical properties. We present field-proven protocols for acid-base extraction, recrystallization, and flash column chromatography, explaining the scientific rationale behind each strategic choice to empower researchers to achieve optimal purity.

Foundational Principles: Understanding the Analyte and Impurities

Effective purification begins with a thorough understanding of the target molecule and the likely contaminants from its synthesis. 1-[2-(4-Methylphenoxy)ethyl]piperazine possesses a tertiary amine and a secondary amine within its piperazine ring, rendering the molecule distinctly basic. This basicity is the cornerstone of the primary purification strategy.

A common synthetic route involves the N-alkylation of a piperazine derivative with a 2-(4-methylphenoxy)ethyl halide or sulfonate. Based on this, the crude product may contain the impurities listed in the table below.

Table 1: Physicochemical Properties and Potential Impurity Profile

CompoundChemical ClassKey PropertyRationale for Removal
1-[2-(4-Methylphenoxy)ethyl]piperazine Tertiary/Secondary Amine (Basic) Product Target molecule; basic nature allows for selective extraction into an aqueous acidic phase. [1][2]
4-Methylphenol (p-cresol)Phenol (Acidic)pKa ~10.3Unreacted starting material. Its acidic nature allows for extraction into an aqueous basic phase.
Piperazine (or mono-substituted precursor)Secondary Amine (Basic)pKa₁=5.35, pKa₂=9.73Unreacted starting material. Its high basicity and water solubility can be exploited.[3]
1,4-bis[2-(4-Methylphenoxy)ethyl]piperazineTertiary Amine (Basic)Higher MW, Less PolarA common side-product from dialkylation.[4][5] It will follow the product in an acid-base extraction but can be separated by chromatography or recrystallization.
Neutral Organic ImpuritiesN/ANon-ionizableIncludes residual solvents or non-ionizable by-products. These will remain in the organic phase during extraction.[6]

Primary Purification: Acid-Base Liquid-Liquid Extraction

Acid-base extraction is a powerful and scalable first-pass purification technique that exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.[6][7] Because our target compound is basic, we can convert it into a water-soluble ammonium salt by washing the organic solution with an aqueous acid.[1][2] This isolates it from neutral impurities and any unreacted acidic starting materials.

Principle of Separation

The core principle involves protonating the basic nitrogen atoms of the piperazine ring with a dilute acid (e.g., HCl), forming a water-soluble hydrochloride salt. This salt partitions into the aqueous phase, leaving non-basic (neutral) impurities behind in the organic phase. Subsequently, the aqueous phase is isolated, and the pH is raised with a strong base (e.g., NaOH) to deprotonate the salt, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent or collected as a precipitate.[6]

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)), using approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains the protonated product.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Wash Organic Layer (Impurity Isolation): The remaining organic layer contains neutral and acidic impurities. This layer can be washed with 1M sodium hydroxide (NaOH) to remove acidic impurities like 4-methylphenol, further purifying the neutral fraction if desired. Discard the organic layer containing neutral impurities unless they are of interest.

  • Basification: Place the combined acidic aqueous extracts in an ice bath to cool. Slowly add 3M NaOH solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). The free base of the product may precipitate out as a solid or an oil.

  • Product Recovery: Add a fresh portion of DCM (or another suitable organic solvent) to the basified aqueous solution. Shake vigorously in a separatory funnel to extract the neutral (free base) product back into the organic phase.

  • Final Wash and Dry: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Secondary Purification: Recrystallization and Chromatography

After the initial cleanup by extraction, residual impurities, particularly structurally similar ones like the dialkylated side-product, may remain. Recrystallization or column chromatography can be employed to achieve higher purity.

Recrystallization

If the isolated product is a solid, recrystallization is an excellent method for final purification.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the product readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For amines, it is also common to form a salt (e.g., hydrochloride) and recrystallize it, which often yields highly crystalline, stable solids.[9][10]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Isopropanol (IPA)Often a good choice for moderately polar compounds.
Ethanol (EtOH)Similar to IPA, its high polarity can be effective for piperazine derivatives.[8][11]
Acetonitrile (MeCN)A polar aprotic solvent that can provide different selectivity.
Ethyl Acetate / HeptaneA two-solvent system. Dissolve in minimal hot EtOAc, then add heptane until turbidity appears.[12]
Isopropanol / WaterFor recrystallizing the hydrochloride salt of the product.

Experimental Protocol: Recrystallization of the Free Base

  • Solvent Selection: In a small test tube, add ~50 mg of the partially purified product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Reheat to boiling for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven. Assess purity by melting point and/or spectroscopy.

Flash Column Chromatography

For products that are oils or difficult to recrystallize, or to separate impurities with very similar polarity (like the mono- vs. dialkylated product), flash column chromatography is the method of choice.[13]

Principle of Separation

The crude mixture is loaded onto a stationary phase (typically silica gel or alumina) and a mobile phase (solvent) is pushed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.[14] Amines are notorious for "streaking" or tailing on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by using a basic mobile phase modifier (e.g., 1-2% triethylamine) or by using a more basic stationary phase like alumina.[9][15]

Caption: Flash Column Chromatography Workflow.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with 1% triethylamine (Et₃N) added to the entire mobile phase.[8][12]

  • Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand. Pack the column with silica gel (or alumina) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample powder to the top of the column. Add a final protective layer of sand.

  • Elution: Fill the column with the mobile phase. Apply pressure (using compressed air or a pump) to achieve a steady flow. Begin collecting fractions.

  • Gradient Elution (Optional): If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more strongly-adsorbed compounds.[12]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, highly purified product.

Conclusion

The purification of crude 1-[2-(4-Methylphenoxy)ethyl]piperazine is most effectively achieved using a strategic, multi-step approach. A primary purification via acid-base extraction serves as a robust and scalable method to remove the bulk of acidic and neutral impurities. For achieving high purity suitable for pharmaceutical applications, this should be followed by a secondary technique. Recrystallization is the preferred method if the product is a crystalline solid, offering excellent purification with high recovery. If the product is an oil or contains closely related impurities, flash column chromatography on silica gel with a basified eluent or on alumina provides the necessary resolving power. The combination of these techniques provides a validated pathway to obtaining this valuable piperazine derivative with excellent purity.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link][7]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved February 20, 2026, from [Link][1]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved February 20, 2026, from [Link][2]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. Retrieved February 20, 2026, from [Link][8]

  • Abdelfattah, A. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). Retrieved February 20, 2026, from [Link][16]

  • Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 6981-6991. Retrieved February 20, 2026, from [Link][11]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved February 20, 2026, from [Link][9]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159. Retrieved February 20, 2026, from [Link][4]

  • Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved February 20, 2026, from [Link][13]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved February 20, 2026, from [Link][14]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 20, 2026, from [Link][15]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 20, 2026, from [Link][3]

  • Patsnap. (2025). How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane?. Retrieved February 20, 2026, from [Link][12]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved February 20, 2026, from [Link][5]

  • ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?. Retrieved February 20, 2026, from [Link][10]

Sources

Application Note: High-Throughput Profiling of 1-[2-(4-Methylphenoxy)ethyl]piperazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Phenoxyethyl-Piperazine Scaffold

The 1-[2-(4-Methylphenoxy)ethyl]piperazine moiety represents a classic "privileged scaffold" in medicinal chemistry. This substructure—comprising a lipophilic para-cresol ether linked to a basic piperazine ring—mimics the pharmacophore of biogenic amines. It is the structural anchor for a wide class of CNS-active agents and cardiovascular drugs, including Alpha-1 adrenergic antagonists (e.g., Naftopidil analogs) and Serotonin (5-HT) modulators .

When screening libraries built around this core, the primary challenge is distinguishing specific, high-affinity binding from non-specific hydrophobic interactions caused by the phenoxy-ethyl tail. This guide details a validated HTS workflow designed to identify functional antagonists against Gq-coupled GPCRs (specifically


-AR and 5-HT

), prioritizing false-positive elimination and solubility management.
Experimental Logic & Pathway Visualization

To screen this library effectively, we utilize a Functional-First strategy. We detect intracellular calcium mobilization (


) using a fluorometric imaging plate reader (FLIPR). This method is superior to binding assays for primary screening because it immediately filters out non-functional binders.

Mechanism of Action: The target receptors (


-AR or 5-HT

) are Gq-coupled.[1] Agonist binding triggers the PLC

cascade, producing IP

, which releases Ca

from the ER. Our library compounds are screened as antagonists : they must block the Ca

spike induced by a reference agonist (e.g., Phenylephrine or Serotonin).

GPCR_Pathway Agonist Reference Agonist (Phenylephrine) GPCR Alpha-1 Adrenergic Receptor (Gq) Agonist->GPCR Activates Compound Library Compound (Piperazine Core) Compound->GPCR Blocks (Antagonism) Gq Gq Protein Activation GPCR->Gq PLC PLC-beta Hydrolysis Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Spike) ER->Ca Flux

Figure 1: Signal transduction pathway for the Gq-coupled antagonist screen. The library compound competes with the agonist to prevent the calcium flux event.

Library Management & Solubility Protocol

Critical Causality: The phenoxy-ethyl group significantly increases lipophilicity (


). Direct dilution from 100% DMSO stock to aqueous buffer often causes micro-precipitation, leading to "promiscuous aggregator" false positives.

Protocol: Intermediate Dilution Step

  • Stock: Maintain library at 10 mM in 100% DMSO (anhydrous).

  • Intermediate Plate: Dilute compounds 1:10 into a 20% DMSO / 80% Water mixture first.

    • Why? This prevents the "crash-out" shock seen when going directly to 0.1% DMSO.

  • Assay Plate: Transfer from Intermediate Plate to the Cell Plate to achieve final concentration (e.g., 10

    
    M, 2% DMSO final).
    
  • Mixing: Use 3 mix cycles with automated tips, but aspirate slowly (<10

    
    L/s) to avoid shearing cells.
    
Primary Screen: Kinetic Calcium Flux (FLIPR)

This protocol is optimized for 384-well format using CHO-K1 cells stably expressing human


-Adrenergic Receptor.

Reagents:

  • Dye: Fluo-4 AM or Cal-520 (superior signal-to-noise).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Agonist: Phenylephrine (prepare at EC

    
     concentration).
    

Step-by-Step Workflow:

  • Cell Plating (T-24h):

    • Seed 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (T-0):

    • Remove media.[2] Add 20

      
      L Dye Loading Solution (4 
      
      
      
      M Fluo-4 AM + 0.04% Pluronic F-127).
    • Incubate: 60 min at 37°C, then 15 min at RT (to equilibrate signal).

  • Compound Addition (Antagonist Mode):

    • Transfer 10

      
      L of library compounds (from Intermediate Plate) to cells.
      
    • Incubation: 15 minutes at RT. Causality: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist challenge.

  • Kinetic Read (The "Flux"):

    • Place plate in FLIPR/FDSS reader.

    • Baseline Read: 10 seconds.

    • Agonist Injection: Inject 10

      
      L of EC
      
      
      
      Phenylephrine.
    • Read Window: 120 seconds (1 second interval).

  • Data Output:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Calculate % Inhibition relative to High Control (Agonist + DMSO) and Low Control (Buffer + DMSO).

Data Validation & Hit Selection

Statistical Control (Z-Factor): You must validate the assay window on every plate.



  • 
    : Mean/SD of Positive Control (Agonist + DMSO).
    
  • 
    : Mean/SD of Negative Control (Antagonist Reference, e.g., Prazosin).
    
  • Target:

    
     is mandatory for HTS acceptance.
    

Hit Definition:

  • Primary Hit:

    
     inhibition at 10 
    
    
    
    M.[1]
  • Counter-Screen: Hits are re-tested against parental CHO-K1 cells (null receptor) stimulated with ATP (purinergic response) to rule out non-specific Ca

    
     signaling blockers or cytotoxicity.
    

Data Summary Table:

ParameterValue / CriteriaNotes
Cell Line CHO-K1 h

-AR
Stable transfection required
Seeding Density 10k cells / well384-well PDL coated
Dye Fluo-4 AM (4

M)
Add Probenecid (2.5 mM)
Agonist Phenylephrine (EC

)
Determines sensitivity window
Incubation 15 min (Compound)Pre-incubation is critical
Z-Factor Threshold

Re-run plate if

Hit Cutoff

Inhibition
At 10

M screening conc.[1]
Secondary Screen: Radioligand Binding

Functional hits must be validated for physical binding affinity (


) to rule out allosteric modulators or false positives that interfere with fluorescence.

Protocol:

  • Membrane Prep: Homogenize CHO-K1 h

    
     cells; store at -80°C.
    
  • Ligand: Use

    
    -Prazosin (0.2 nM final).
    
  • Competition: Incubate membranes + Radioligand + Library Hit (7-point dilution) for 60 min at 25°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via scintillation counting. Fit to one-site competition model to derive

    
     and 
    
    
    
    .
Workflow Visualization

HTS_Workflow Lib Library Prep (10mM DMSO) Dilution Intermediate Dilution (20% DMSO) Lib->Dilution Primary Primary Screen (FLIPR Ca2+ Flux) Dilution->Primary QC QC Check (Z-Factor > 0.5) Primary->QC QC->Primary Fail (Repeat) HitPick Hit Selection (>50% Inhibition) QC->HitPick Pass Counter Counter Screen (Parental Cells) HitPick->Counter Filter Toxicity Binding Secondary Screen (Radioligand Binding) Counter->Binding Specific Hits

Figure 2: The integrated HTS workflow from library preparation to affinity confirmation.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • National Center for Biotechnology Information (US). Assay Guidance Manual: In Vitro Cell-Based Assays for GPCRs. Bethesda (MD).[3]

  • BenchChem. Application Notes for High-Throughput Screening of Piperazine-Based Compound Libraries.

  • GraphPad. Z-factor Interpretation and Calculation Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Issue: Researchers frequently encounter precipitation when transitioning 1-[2-(4-Methylphenoxy)ethyl]piperazine from organic stock solutions (DMSO/Ethanol) into aqueous buffers (PBS/Media). This is a classic physicochemical conflict: the compound is a lipophilic weak base .

At physiological pH (7.4), the compound exists in equilibrium between its ionized (soluble) and unionized (insoluble) forms. If the pH is above or near its


, the unionized fraction dominates, leading to immediate "crashing out," especially in high-salt buffers like PBS.
Physicochemical Snapshot
PropertyEstimated ValueImplication
Structure Phenyl ether linked to piperazineHigh lipophilicity (greasy tail) + Basic head group.[1]

(Basic)
~9.0 - 9.8 (Piperazine

amine)
Positively charged at pH < 7. Neutral at pH > 9.
LogP ~2.5 - 3.5Moderate-to-high lipophilicity; prone to plastic binding.
Solubility (pH 7.4) < 50

M (Free Base)
High Risk of precipitation above this concentration.
Solubility (pH 4.0) > 10 mM (Salt Form)Highly soluble when protonated.

Diagnostic & Decision Tree (Visual Guide)

Before altering your protocol, determine the root cause of the insolubility using this decision matrix.

SolubilityTroubleshooting Start Precipitation Observed CheckPH Check Buffer pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Yes Neutral pH 7.0 - 7.4 CheckPH->Neutral Yes CheckConc Final Conc. > 100 µM? Acidic->CheckConc Cosolvent Add Cosolvent? (DMSO/EtOH) Neutral->Cosolvent SaltScreen Switch to Salt Form (HCl or Dihydrochloride) CheckConc->SaltScreen Yes (High Conc) Protocol Modify Mixing Protocol (See Section 4) CheckConc->Protocol No (Low Conc) Complexation Use Cyclodextrin (HP-β-CD) Cosolvent->Complexation DMSO Toxic/Insufficient Cosolvent->Protocol < 1% DMSO OK

Figure 1: Decision matrix for troubleshooting precipitation events based on pH and concentration thresholds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS (10 M final), but I still see turbidity. Why?

A: The "DMSO Shock" Phenomenon. Even if the final concentration is theoretically soluble, the kinetic pathway matters. When you add a drop of DMSO stock to a bulk aqueous buffer, the local concentration at the injection site momentarily exceeds the solubility limit, causing the formation of micro-nuclei (crystals). These nuclei may not re-dissolve even after mixing.

The Fix (The "Subsurface" Technique):

  • Do not drop the DMSO stock onto the surface of the buffer.

  • Immerse the pipette tip subsurface into the vortexing buffer.

  • Dispense slowly while the buffer is moving rapidly.

  • Self-Validation: Measure Absorbance at 600nm (OD600). It should be < 0.005. If higher, micro-precipitates are present.

Q2: Can I use the free base, or do I need the salt?

A: Always prefer the Salt Form (Dihydrochloride/HCl). The free base of 1-[2-(4-Methylphenoxy)ethyl]piperazine is an oil or low-melting solid with poor water wettability. The HCl salt is a crystalline solid with a pre-formed ionic lattice, drastically improving dissolution kinetics.

  • Recommendation: If you synthesized the free base, convert it to the dihydrochloride salt using 2M HCl in ether/ethanol before making aqueous stocks [1].

Q3: My compound sticks to the plastic tubes (loss of potency).

A: This is due to Non-Specific Binding (NSB). The lipophilic phenoxy-ethyl tail drives the molecule to adsorb onto polypropylene (PP) surfaces.

  • The Fix: Use Low-Retention tips and tubes or add 0.01% Tween-80 to your buffer.

  • Glass Pre-dilution: Perform intermediate dilutions in glass vials before transferring to the final assay plate.

Advanced Formulation Protocols

If simple pH adjustment or salt forms fail, use these formulation strategies.

Method A: Cyclodextrin Complexation (Gold Standard)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic tail while keeping the hydrophilic piperazine head exposed. This is non-toxic and compatible with in vivo and cell culture assays.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.
    
  • Dissolve your compound in this vehicle.

    • Note: You may need to sonicate at 37°C for 10-15 minutes.

  • Result: Solubility can often be increased to 1–5 mM without organic solvents [2].

Method B: The "Co-Solvent Spike" (For Acute Experiments)

If you must use DMSO, use a step-down dilution to prevent shock.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Ethanol (Result: 1 mM).

  • Final: Dilute the Intermediate 1:100 into PBS (Result: 10

    
    M).
    
    • Mechanism:[2][3] PEG-400 acts as an interface bridge, reducing the surface tension mismatch between DMSO and Water.

Experimental Validation (Self-Check)

Do not assume solubility. Verify it using this rapid centrifugation test.

The "Spin-Down" Assay:

  • Prepare the solution at the desired concentration (e.g., 100

    
    M).
    
  • Aliquot 500

    
    L into a microcentrifuge tube.
    
  • Centrifuge at 15,000 x g for 10 minutes .

  • Carefully sample the top 50% of the supernatant .

  • Analyze via HPLC or UV-Vis spectrophotometry against a standard curve.

    • Pass Criteria: Concentration in supernatant is >95% of the theoretical input.

    • Fail Criteria: Concentration is <90%, indicating sedimentation.

References

  • Preparation of Phenylpiperazine Salts

    • Source: Organic Syntheses, Coll.[4] Vol. 5, p.88 (1973). "1-Benzylpiperazine". (Describes the standard method for converting piperazine bases to dihydrochloride salts).

    • URL:

  • Cyclodextrin Solubilization of Lipophilic Amines

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
    • URL:

  • Solubility of Piperazine Derivatives (General Data)

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazine.
    • URL:

  • Troubleshooting Buffer Precipitation

    • Source: Thermo Fisher Scientific.
    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Technical Support Center: Purification of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-[2-(4-Methylphenoxy)ethyl]piperazine (CAS: 138304-74-2) presents a classic challenge in medicinal chemistry: isolating a secondary amine from a reaction mixture containing unreacted starting materials (highly polar piperazine) and over-alkylated byproducts (highly lipophilic bis-alkylated species).

This guide addresses the physicochemical bottlenecks of this specific scaffold. The secondary nitrogen (N4) provides a critical handle for salt formation and pH-controlled extraction, which are the primary methods for achieving >98% purity.

Section 1: Chemical Profile & Solubility Logic

Understanding the ionization states of your molecule is the prerequisite for successful purification.

ParameterValue (Approx.)Implication for Purification
pKa 1 (N4 - Secondary) ~9.8Highly basic. Protonated at neutral pH. Requires pH > 12 to fully extract as free base.
pKa 2 (N1 - Tertiary) ~5.3Weakly basic. Protonated only in strong acid.
LogP (Free Base) ~2.5 - 3.0Moderately lipophilic. Soluble in DCM, EtOAc, Toluene.
LogP (Dihydrochloride) < 0Highly water-soluble. Insoluble in non-polar solvents (Ether, Hexane).
Impurity Landscape
  • Bis-alkylated Impurity: 1,4-Bis[2-(4-methylphenoxy)ethyl]piperazine.

    • Origin: Reaction of the product with a second equivalent of the alkylating agent.

    • Behavior: Non-basic (sterically hindered/lipophilic masking) relative to the product; very low water solubility.

  • Unreacted Piperazine:

    • Origin: Excess reagent used to drive mon-alkylation.[1]

    • Behavior: Highly water-soluble; difficult to remove if the aqueous layer is not properly managed.

Section 2: Troubleshooting Guide (Q&A)

Scenario A: "My product is an intractable oil/gum, not a solid."

Diagnosis: The free base of 1-[2-(4-Methylphenoxy)ethyl]piperazine is likely an oil or a low-melting solid. Impurities (residual solvent, bis-alkylated byproducts) depress the melting point further, preventing crystallization.

Solution: The "Double-Salt" Protocol Do not attempt to crystallize the free base. Convert it to the Dihydrochloride (2HCl) or Maleate salt.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol .

  • Acidification: Cool to 0°C. Slowly add 2.5 equivalents of HCl in Dioxane (4M) or Concentrated HCl (aqueous) dropwise.

    • Why? You need excess acid to protonate both nitrogens, breaking the lipophilic interactions that sustain the oil phase.

  • Precipitation: If a solid does not form immediately, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns cloudy (turbidity point).

  • Aging: Stir at 0°C for 2 hours. The oil should harden into a filterable white solid.

  • Recrystallization: Recrystallize the salt from Hot Ethanol/Methanol . The bis-alkylated impurity is less soluble in polar protic solvents when protonated and may remain undissolved or stay in the mother liquor depending on the specific counter-ion dynamics.

Scenario B: "I cannot remove the Bis-alkylated impurity."

Diagnosis: Standard extraction failed because both the Mono-product and Bis-impurity extract into the organic layer at high pH.

Solution: pH-Swing Extraction (The "pKa Window" Technique) The Bis-impurity has two tertiary amines, while your product has one secondary and one tertiary. The secondary amine is more accessible and basic. However, the most effective separation exploits the lipophilicity difference at acidic pH.

Protocol:

  • Acid Wash: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with 1M Citric Acid (pH ~3-4).

    • Mechanism:[2][3][4] At this pH, the piperazine product is protonated and moves to the aqueous layer. The extremely lipophilic Bis-impurity often remains partially in the organic layer or forms an oil at the interface due to its greasy "dumbbell" structure.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (x2) to remove non-basic impurities (phenols, alkyl halides) and residual Bis-impurity.

  • Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH.

  • Recovery: Extract the now-liberated free base product into Dichloromethane (DCM) .

  • Drying: Dry over

    
     and concentrate.
    
Scenario C: "My yield is lower than expected after column chromatography."

Diagnosis: Secondary amines interact strongly with the silanol groups (


) on silica gel, leading to irreversible adsorption or severe peak tailing (streaking).

Solution: Amine-Deactivated Silica

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before loading the sample.

  • Mobile Phase: Use a gradient of DCM : Methanol : Ammonium Hydroxide (90:9:1) .

    • Note: The ammonium hydroxide competes for the active silanol sites, allowing your amine product to elute freely.

Section 3: Visualized Workflows

Figure 1: Impurity Formation & Control Logic

This diagram illustrates the kinetic competition between the desired mono-alkylation and the parasitic bis-alkylation.

G cluster_0 Synthesis Control Piperazine Piperazine (Excess) Mono TARGET PRODUCT 1-[2-(4-Methylphenoxy)ethyl]piperazine (Secondary Amine) Piperazine->Mono Reaction (k1) Fast with Excess Pip Reagent 1-(2-chloroethyl)- 4-methylbenzene Reagent->Mono Bis IMPURITY (Bis-alkylated) (Tertiary Amines) Reagent->Bis Mono->Bis Side Reaction (k2) Occurs if Pip is depleted

Caption: Kinetic pathway showing how local depletion of piperazine leads to the formation of the lipophilic bis-alkylated impurity.

Figure 2: The "Self-Validating" Purification Workflow

A decision tree for selecting the correct purification method based on the physical state of the crude material.

G Start Crude Reaction Mixture Check Check TLC / LCMS Start->Check BisPresent Bis-Impurity Present? Check->BisPresent AcidWash Method A: pH Swing Extraction (Wash aq. acid with EtOAc) BisPresent->AcidWash Yes (High Content) SaltForm Method B: Salt Formation (Precipitate as 2HCl) BisPresent->SaltForm No / Trace AcidWash->SaltForm Post-Extraction Recryst Recrystallization (EtOH/Ether) SaltForm->Recryst FreeBase Regenerate Free Base (NaOH / DCM) Recryst->FreeBase Optional Final Pure Product (>98%) Recryst->Final FreeBase->Final

Caption: Step-by-step decision matrix for removing lipophilic impurities via pH manipulation and salt crystallization.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify this compound? A: Vacuum distillation is possible but risky. The boiling point is likely high (>180°C at 0.1 mmHg) due to the phenoxy group. High temperatures can lead to oxidation of the piperazine ring or ether cleavage. Salt crystallization is preferred for thermal stability and scalability [1].

Q2: Why does the product turn yellow upon storage? A: Piperazines are prone to N-oxidation and absorbing


 from the air (forming carbamates). Store the HCl salt  under argon or nitrogen. The salt form protects the nitrogen lone pairs from oxidation [2].

Q3: What is the best mobile phase for TLC? A: Do not use pure EtOAc/Hexane. Use DCM:MeOH:NH4OH (90:10:1) . The ammonia is crucial to prevent the spot from staying at the baseline. If using alumina plates, you may omit the ammonia, but silica requires it.

References

  • Preparation of Piperazine Derivatives. Google Patents. US2919275A. Describes the purification of N-alkyl piperazines via acetate and hydrochloride salt precipitation to remove polyamine contaminants.[4]

  • pKa Values of Common Substituted Piperazines. ResearchGate. Analysis of electronic effects on piperazine basicity, confirming the pKa shift in mono- vs. di-substituted derivatives.

  • Synthesis of 1-[2-(4-hydroxyphenoxy) ethyl]-4-phenylpiperazine. PrepChem. Detailed protocol for purifying phenoxy-ethyl-piperazine analogues via HCl salt formation and recrystallization.

  • Purification of Piperazine-Containing Compounds. BenchChem Technical Support. General troubleshooting for hygroscopicity and polarity issues in piperazine purification.

Sources

Technical Support Center: Overcoming Inconsistent Results in 1-[2-(4-Methylphenoxy)ethyl]piperazine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with 1-[2-(4-Methylphenoxy)ethyl]piperazine bioassays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.

Introduction

1-[2-(4-Methylphenoxy)ethyl]piperazine is a piperazine derivative with potential applications in various biological assays. As with many piperazine-containing compounds, researchers may encounter variability in their results.[1][2] This guide is structured to address these issues directly, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results when working with 1-[2-(4-Methylphenoxy)ethyl]piperazine?

A1: Inconsistent results in bioassays with this compound often stem from a few key areas:

  • Compound Solubility and Stability: Piperazine derivatives can exhibit variable solubility depending on the pH and composition of the assay buffer.[3] Precipitation of the compound can lead to significant variations in the effective concentration.

  • Cell Line Integrity: The use of misidentified, cross-contaminated, or high-passage-number cell lines is a major source of irreproducibility in life science research.[4]

  • Reagent Quality and Consistency: Variations between lots of reagents, improper storage, or the use of expired materials can all contribute to inconsistent data.[5][6]

  • Assay Protocol Adherence: Even minor deviations from the established protocol can introduce variability.

Q2: What is the likely mechanism of action for 1-[2-(4-Methylphenoxy)ethyl]piperazine, and how might this affect my assay?

A2: The piperazine scaffold is known to interact with various biological targets. Many piperazine compounds act as GABA receptor agonists, which can lead to muscle paralysis in parasites.[7][8][9] More complex derivatives have been shown to have activity at serotonin, dopamine, and adrenergic receptors.[10][11] The specific biological target of 1-[2-(4-Methylphenoxy)ethyl]piperazine may not be fully characterized. Therefore, it is crucial to consider potential off-target effects in your assay system.

Q3: How can I improve the solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine in my aqueous assay buffer?

A3: Due to the basic nature of the piperazine ring, the solubility of 1-[2-(4-Methylphenoxy)ethyl]piperazine is pH-dependent.[3][8] To improve solubility:

  • pH Adjustment: Lowering the pH of your buffer can increase the ionization of the piperazine nitrogens, thereby enhancing aqueous solubility.[3]

  • Use of Co-solvents: Employing a small percentage of a water-miscible organic solvent like DMSO or ethanol can help to keep the compound in solution. However, be mindful of the potential for solvent effects on your biological system.

  • Salt Formation: If you have the capability, converting the free base to a salt (e.g., hydrochloride salt) can significantly improve its solubility in aqueous solutions.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure real biological effects.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Precipitation The compound may be precipitating out of solution in some wells due to poor solubility at the tested concentration.Visually inspect the wells for any precipitate. Determine the kinetic solubility of the compound in your specific assay medium. Consider lowering the compound concentration or employing solubility enhancement techniques as described in the FAQs.[3]
Inconsistent Pipetting Small errors in pipetting can lead to significant differences in the final concentration of the compound in each well.[5]Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette carefully and consistently, ensuring all reagents are properly mixed in the wells.[5]
Edge Effects Wells on the outer edges of a microplate can be prone to evaporation and temperature fluctuations, leading to inconsistent results.[6]Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile buffer or media to create a humidity barrier. Ensure the plate is sealed properly during incubations.[6]
Uneven Cell Seeding A non-uniform distribution of cells across the plate will lead to variability in the baseline signal.Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for more consistent cell distribution.
Issue 2: No or Very Weak Signal/Response

The absence of an expected biological response can be perplexing.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Degradation The compound may be unstable under your experimental conditions (e.g., light, temperature, pH).Check the stability of the compound in your assay buffer over the time course of the experiment. Store the compound under recommended conditions (typically protected from light and at a low temperature).
Incorrect Wavelength or Filter Set The instrument settings for reading the assay output (e.g., absorbance, fluorescence) may be incorrect.[5]Double-check the manufacturer's protocol for the assay and ensure the correct instrument settings are being used.[5][12]
Low Compound Concentration The concentrations tested may be too low to elicit a biological response.Perform a wider range of serial dilutions to ensure you are testing a sufficiently high concentration.
Inactive Compound The batch of the compound may be inactive due to manufacturing issues or improper storage.If possible, test a new batch of the compound from a reputable supplier. Verify the identity and purity of the compound using analytical methods.
Cellular Resistance/Insensitivity The chosen cell line may not express the target of interest or may have mechanisms that prevent the compound from reaching its target.Verify that your cell line is appropriate for the assay. Consider using a different cell line that is known to be sensitive to similar compounds.
Issue 3: High Background Signal

A high background signal can mask the true signal from your experimental samples, reducing the assay window and sensitivity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Autofluorescence of the Compound The compound itself may fluoresce at the excitation and emission wavelengths of your assay.Measure the fluorescence of the compound in assay buffer without cells to determine its contribution to the background signal. If significant, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay readout.
Non-specific Binding In immunoassays, the detection antibody may be binding non-specifically to the plate or other components.[6]Ensure proper blocking of the plate with a suitable blocking buffer. Optimize washing steps by increasing the number or duration of washes.[6]
Contaminated Reagents Reagents, especially buffers and media, may be contaminated with fluorescent or absorbent particles.Use fresh, high-quality reagents. Filter-sterilize all buffers and media.
Incorrect Plate Type Using the wrong type of microplate can lead to high background.[5][12]Use white plates for luminescence assays, black plates for fluorescence assays, and clear plates for absorbance assays.[5][12]

Experimental Workflows and Diagrams

Workflow for Troubleshooting Inconsistent Bioassay Results

G start Inconsistent Bioassay Results Observed check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound solubility_test Perform Kinetic Solubility Assay check_compound->solubility_test purity_analysis Check Compound Purity (e.g., HPLC/MS) check_compound->purity_analysis check_cells Step 2: Assess Cell Line Health & Identity mycoplasma_test Test for Mycoplasma Contamination check_cells->mycoplasma_test str_profiling Perform STR Profiling check_cells->str_profiling check_protocol Step 3: Review Assay Protocol & Execution pipetting_technique Review Pipetting Technique check_protocol->pipetting_technique reagent_quality Check Reagent Lot Numbers & Expiration check_protocol->reagent_quality check_instrument Step 4: Calibrate & Check Instrument Settings instrument_calibration Verify Instrument Calibration check_instrument->instrument_calibration wavelength_check Confirm Wavelength/Filter Settings check_instrument->wavelength_check solubility_test->check_cells purity_analysis->check_cells mycoplasma_test->check_protocol str_profiling->check_protocol pipetting_technique->check_instrument reagent_quality->check_instrument resolve Issue Resolved instrument_calibration->resolve wavelength_check->resolve

Caption: A systematic workflow for troubleshooting inconsistent results.

Potential Signaling Pathway Interactions of Piperazine Derivatives

G compound 1-[2-(4-Methylphenoxy)ethyl]piperazine gaba_r GABA Receptor compound->gaba_r Agonist Activity serotonin_r Serotonin Receptor compound->serotonin_r Potential Interaction dopamine_r Dopamine Receptor compound->dopamine_r Potential Interaction adrenergic_r Adrenergic Receptor compound->adrenergic_r Potential Interaction downstream Downstream Signaling & Cellular Response gaba_r->downstream serotonin_r->downstream dopamine_r->downstream adrenergic_r->downstream

Caption: Potential receptor interactions of piperazine compounds.

References

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Niepel, M., et al. (2019, February 5). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Piperazine used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Retrieved from [Link]

  • SciSpace. (n.d.). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

Sources

How to increase the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[2-(4-Methylphenoxy)ethyl]piperazine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into ensuring the stability of solutions containing this compound. This resource moves beyond simple instructions to explain the fundamental chemistry behind the stability challenges and the rationale for each troubleshooting step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine solutions.

Q1: My solution of 1-[2-(4-Methylphenoxy)ethyl]piperazine has turned yellow/brown. What is causing this discoloration?

A1: A color change is a primary indicator of chemical degradation, most commonly due to oxidation or photodegradation.[1] The piperazine and phenoxy moieties are susceptible to reacting with atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions.[1][] This leads to the formation of colored degradation products.

Q2: I am observing inconsistent results in my biological assays. Could this be related to solution stability?

A2: Absolutely. Inconsistent biological activity is a classic sign of compound degradation.[1] If the parent molecule degrades, its concentration decreases, leading to a loss of potency or altered pharmacological effects. It is critical to confirm the stability of your compound under your specific experimental conditions. For maximum consistency, always use freshly prepared solutions when possible.[1]

Q3: What are the ideal short-term and long-term storage conditions for stock solutions?

A3: For long-term storage, solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant containers.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store solutions in small, single-use aliquots.[1] For short-term use, refrigeration at 2-8°C in a dark container is acceptable, but stability should be verified for your specific solvent and concentration. Avoid storing solutions at room temperature for extended periods.[3]

Q4: Does the choice of solvent affect the stability of 1-[2-(4-Methylphenoxy)ethyl]piperazine?

A4: Yes, the solvent plays a critical role. While organic solvents like DMSO are often used for initial stock solutions, aqueous buffers are common for final assays. Aqueous environments can introduce risks of hydrolysis and pH-related degradation.[1] The piperazine moiety is basic, meaning its ionization state—and thus its stability and solubility—is highly dependent on the pH of the aqueous medium.[4][5]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific stability issues.

Issue 1: Preventing Oxidative Degradation

Oxidation is a major degradation pathway for molecules with amine and ether functionalities. It is often catalyzed by light, heat, and metal ions.

Q: How can I definitively determine if my compound is degrading via oxidation and how do I prevent it?

A: The most direct way to confirm oxidative degradation is through a forced degradation study.[1][6] This involves intentionally exposing your compound to an oxidizing agent, like hydrogen peroxide, and analyzing the resulting mixture with a stability-indicating HPLC method.[6] If the degradation products formed under these stress conditions match those appearing in your aged solution, oxidation is the likely cause.

Mitigation Strategies for Oxidation
StrategyMechanism of ActionRecommended Implementation
Use of Antioxidants Antioxidants are preferentially oxidized, sacrificing themselves to protect the active pharmaceutical ingredient (API).[7][8]For aqueous solutions, consider water-soluble antioxidants like Ascorbic Acid (Vitamin C) or Sodium Sulfite.[][9] For solutions with high organic content, use oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E).[][10]
Inert Gas Purging This technique removes dissolved oxygen from the solution and headspace of the container, preventing it from reacting with the compound.[1]Before sealing the container, gently bubble an inert gas (e.g., high-purity nitrogen or argon) through the solution for several minutes. Store the container with an inert gas headspace.
Use of Chelating Agents Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them inactive.Add Disodium EDTA at a typical concentration of 0.01-0.1% w/v to your aqueous buffer or formulation.
Light Protection Photons can provide the activation energy needed to initiate oxidative chain reactions (photo-oxidation).[1]Always prepare and store solutions in amber glass vials or other light-resistant containers.[1] When working on the benchtop, minimize exposure to direct light.
Issue 2: Managing pH-Dependent Stability

As a piperazine derivative, the compound is a weak base, making its stability highly sensitive to the pH of the solution.[1][11] Degradation can occur under both strongly acidic and strongly basic conditions.

Q: What is the optimal pH for my solution, and how do I maintain it?

A: The optimal pH is the pH at which the rate of degradation is lowest. This must be determined experimentally by conducting a pH-stability profile study. Maintaining this pH requires a suitable buffering system.[1] Research on similar piperazine derivatives suggests that a pH range between 8.7 and 9.6 can be effective for some applications, providing a potential starting point for your investigation.[11][12]

Workflow for Determining and Maintaining Optimal pH

G cluster_0 Phase 1: pH-Stability Profiling cluster_1 Phase 2: Formulation & Control A Prepare a series of buffers (e.g., pH 3, 5, 7, 9, 11) B Dissolve compound in each buffer to the final concentration A->B C Incubate samples at a stressed temperature (e.g., 40-60°C) B->C D Withdraw aliquots at defined time points (0, 24, 48, 72h) C->D E Analyze aliquots using a stability-indicating HPLC method D->E F Plot % remaining parent compound vs. pH to find the optimal pH E->F G Select a biocompatible buffer with pKa near the optimal pH F->G Optimal pH Identified H Prepare all future solutions using this optimized buffer system G->H I Routinely verify the pH of stored solutions H->I

Caption: Workflow for pH optimization.

Issue 3: Addressing Photostability

Compounds with aromatic rings, like the phenoxy group in 1-[2-(4-Methylphenoxy)ethyl]piperazine, can absorb UV or visible light, leading to photodegradation.[13]

Q: My compound seems stable in the dark, but degrades when used in the lab. How do I confirm and prevent photodegradation?

A: This strongly suggests photosensitivity. To confirm this, you must perform a formal photostability study as described in the ICH Q1B guidelines.[14][15] This involves exposing the solution (and a dark control) to a calibrated light source that emits both UV and visible light for a specified duration.

Photostability Troubleshooting

G A Observe Instability (e.g., color change, new peaks) B Hypothesis: Photodegradation A->B C Run ICH Q1B Photostability Test (Expose sample to light vs. dark control) B->C D Analyze samples by HPLC C->D E Significant degradation in light sample vs. dark? D->E F Conclusion: Compound is photolabile E->F Yes G Conclusion: Degradation is not light-induced. Investigate other causes (oxidation, pH). E->G No H Implement Mitigation: - Use amber vials - Work under subdued light - Use light-protective packaging F->H

Sources

Minimizing off-target effects in experiments with 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Experimental Optimization

Ticket ID: PIP-04-MPE-SUPPORT Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with 1-[2-(4-Methylphenoxy)ethyl]piperazine . Chemically, this is a lipophilic basic amine featuring a phenylpiperazine scaffold connected via an ethoxy linker.

While this scaffold is a "privileged structure" in medicinal chemistry (found in antihistamines, antipsychotics, and antidepressants), its physicochemical properties introduce three specific sources of experimental noise:

  • Lysosomotropism: Accumulation in acidic organelles leading to cytotoxicity.

  • GPCR Promiscuity: Unintended binding to Serotonin (5-HT) and Dopamine receptors.

  • Non-Specific Adsorption: Loss of compound to plasticware due to high lipophilicity.

This guide provides the protocols to isolate your specific signal from this background noise.

Module 1: Cellular Off-Targets (The "Vacuolization" Effect)

The Issue

Users often report: "My cells look 'foamy' or have large vesicles after 4 hours of treatment, even at non-toxic concentrations."

The Mechanism: Lysosomotropism

Your compound is a Cationic Amphiphilic Drug (CAD) .[1][2]

  • Neutral Entry: At physiological pH (7.4), a fraction of the piperazine is uncharged and permeates the cell membrane.

  • Protonation Trap: Upon entering the lysosome (pH ~4.5-5.0), the basic nitrogen becomes fully protonated.

  • Accumulation: The charged molecule cannot cross the membrane back out. It accumulates 100-1000x relative to the cytosol, drawing in water (osmotic swelling) and inhibiting lysosomal enzymes (phospholipidosis).

Visualizing the Trap

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Membrane1 Cell Membrane Extracellular->Membrane1 Passive Diffusion Cytosol Cytosol (pH 7.2) Membrane1->Cytosol Membrane2 Lysosomal Membrane Cytosol->Membrane2 Lysosome Lysosome Lumen (pH 4.5) Membrane2->Lysosome Entry Comp_Charged Compound (H+ Charged) Lysosome->Comp_Charged Protonation (H+) Comp_Neutral Compound (Neutral) Comp_Charged->Membrane2 Trapped (Cannot Exit)

Figure 1: The "Ion Trapping" mechanism. The compound enters neutrally but becomes charged and trapped in the acidic lysosome, causing swelling and off-target toxicity.

Troubleshooting Protocol: Verifying Lysosomal Stress

If you suspect your phenotypic readout is an artifact of lysosomal stress rather than target engagement:

  • The Ammonium Chloride Rescue:

    • Pre-treat cells with 10 mM NH₄Cl or 100 nM Bafilomycin A1 for 1 hour.

    • Logic: These agents neutralize lysosomal pH.[3][4] If the "effect" (e.g., cell death, signaling) disappears when lysosomal pH is raised, the effect was likely an artifact of lysosomotropism, not specific target binding.

  • Reduce Incubation Time:

    • Lysosomal accumulation is time-dependent. Measure your primary endpoint at the earliest possible time point (e.g., 30-60 mins) before massive accumulation occurs.

Module 2: Pharmacological Promiscuity (The "Dirty" Scaffold)

The Issue

Users report: "The compound inhibits my kinase/enzyme, but also shows activity in unrelated GPCR assays."

The Mechanism: The Phenylpiperazine Anchor

The phenyl-linker-piperazine motif is a "privileged scaffold" for aminergic GPCRs. It mimics the neurotransmitters serotonin and dopamine.

  • Primary Off-Targets: 5-HT1A, 5-HT2A, Dopamine D2, and Alpha-1 Adrenergic receptors.

  • Consequence: If you are studying a non-GPCR target, activity at these receptors can alter intracellular Calcium or cAMP, leading to false positives in signaling assays.

Validation Protocol: The Receptor Blockade

To prove your effect is not mediated by 5-HT or Dopamine receptors:

StepActionPurpose
1 Identify the Noise Run an in silico similarity search (e.g., SwissTargetPrediction) for your specific molecule.
2 The Antagonist Check Co-incubate your compound with specific antagonists: • Way-100635 (blocks 5-HT1A)• Ketanserin (blocks 5-HT2A)• Sulpiride (blocks D2)
3 Result Analysis If the antagonist does not reverse your compound's effect, your signal is likely on-target. If it blocks the effect, you are observing off-target GPCR modulation.

Module 3: Physicochemical Stability (The "Disappearing" Compound)

The Issue

Users report: "My IC50 shifts 10-fold depending on whether I use polystyrene or glass plates."

The Mechanism: Non-Specific Adsorption (NSA)

Lipophilic amines (LogP > 3) adhere avidly to plastics.

  • The Trap: You think you are testing at 1 µM, but 90% is stuck to the pipette tip or the well wall. You are actually testing at 0.1 µM.

  • Colloidal Aggregation: At concentrations >10 µM, these compounds often form microscopic oil droplets (aggregates) that sequester proteins, causing false inhibition.

Optimization Protocol: Stabilizing the Assay

Follow these formulation rules strictly for 1-[2-(4-Methylphenoxy)ethyl]piperazine:

  • Detergent is Mandatory:

    • Add 0.01% Triton X-100 or 0.005% Tween-20 to all buffers. This prevents plastic binding and disrupts colloidal aggregates.

  • Solvent Order of Addition:

    • Incorrect: Adding DMSO stock directly to the buffer in the reservoir. (Causes precipitation).

    • Correct: Add DMSO stock to the buffer while vortexing, or perform intermediate dilutions in DMSO before the final shift to aqueous buffer.

  • Plate Material:

    • Use Non-Binding Surface (NBS) microplates or glass-coated plates for biochemical assays.

FAQ: Rapid Troubleshooting

Q: I see a bell-shaped dose-response curve. What is happening? A: This is classic Colloidal Aggregation . At high concentrations, the compound forms aggregates that inhibit the enzyme non-specifically. As you dilute, aggregates break up, and you see the "true" pharmacology. Solution: Add 0.01% Triton X-100 and re-run.

Q: Can I use this compound in vivo? A: Proceed with caution. Phenylpiperazines are rapidly metabolized by CYP2D6 and CYP3A4. You must check for CYP inhibition early, as this compound may inhibit the metabolism of other drugs (a common liability of this scaffold).

Q: My Western Blot shows increased LC3-II (Autophagy marker). Is it inducing autophagy? A: Likely a false positive. Lysosomotropic agents block the fusion of autophagosomes with lysosomes. This causes an accumulation of LC3-II because it isn't being degraded, not because autophagy is being induced. Verify with Bafilomycin A1 flux assays.

References

  • Hitchcock, S. A., et al. (2006). Structure–activity relationships of cationic amphiphilic drugs (CADs) and their induction of phospholipidosis.Journal of Medicinal Chemistry .

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors.Drug Discovery Today .

  • Kornhuber, J., et al. (2010). Lipophilic cationic drugs increase the permeability of lysosomal membranes.Journal of Cellular and Molecular Medicine .

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7).Journal of Medicinal Chemistry .

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[5]ScienceDirect .

Sources

Technical Support Center: Troubleshooting Low In Vivo Bioavailability of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[2-(4-Methylphenoxy)ethyl]piperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in their in vivo studies. As your dedicated scientific support partner, we aim to provide not just protocols, but a foundational understanding of the potential issues and a logical framework for resolving them.

Introduction: Understanding the Challenge

You've synthesized or procured 1-[2-(4-Methylphenoxy)ethyl]piperazine for your research, but your in vivo experiments are showing lower-than-expected systemic exposure after oral administration. This is a common but complex hurdle in drug development. Low oral bioavailability can stem from a variety of factors, broadly categorized as poor absorption and/or extensive first-pass metabolism. This guide will walk you through a systematic process of identifying the root cause and implementing strategies to overcome it.

PART 1: Foundational Troubleshooting & Physicochemical Characterization (FAQs)

Before diving into complex in vivo experiments, it is crucial to understand the inherent properties of your molecule. This section addresses the most common initial questions and provides a framework for basic characterization.

FAQ 1: What are the likely physicochemical properties of 1-[2-(4-Methylphenoxy)ethyl]piperazine, and how do they predict its bioavailability?

To anticipate a compound's oral behavior, we can start by analyzing its structure against established principles like Lipinski's Rule of Five. This rule of thumb helps evaluate a compound's "drug-likeness" for oral administration.

Let's break down 1-[2-(4-Methylphenoxy)ethyl]piperazine:

  • Molecular Formula: C₁₃H₂₀N₂O

  • Structure: It consists of a basic piperazine ring linked via an ethyl ether to a 4-methylphenyl (cresol) group.

Based on its structure, we can estimate its properties and assess them against Lipinski's guidelines.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

ParameterEstimated ValueLipinski's Rule of Five GuidelineViolation?Rationale & Implication
Molecular Weight ~220.31 g/mol < 500 DaNoThe molecule is relatively small, which is favorable for passive diffusion across the gut wall.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.0≤ 5NoThis value suggests moderate lipophilicity, which is generally good for membrane permeability. However, it might also indicate potential solubility issues in aqueous GI fluids.
Hydrogen Bond Donors (HBD) 1 (the N-H on the piperazine ring)≤ 5NoA low number of HBDs is beneficial for crossing lipid membranes.[1]
Hydrogen Bond Acceptors (HBA) 3 (the two N atoms and the ether O)≤ 10NoThe number of HBAs is well within the acceptable range.[2]
FAQ 2: What are the most probable metabolic pathways that could be reducing my compound's bioavailability?

Extensive first-pass metabolism is a primary cause of low oral bioavailability. After a drug is absorbed from the gut, it travels through the portal vein directly to the liver, which is the body's main metabolic hub.[4][5] Cytochrome P450 (CYP) enzymes in the liver are responsible for the majority of drug metabolism.[6][7]

For 1-[2-(4-Methylphenoxy)ethyl]piperazine, several metabolic "soft spots" exist:

  • N-Dealkylation: The bond connecting the ethyl group to the piperazine nitrogen is a common target for CYP enzymes, particularly CYP3A4 and CYP2D6.[8][9] This would cleave the molecule, releasing the piperazine moiety.

  • Piperazine Ring Oxidation/Opening: The piperazine ring itself can be oxidized, potentially leading to ring-opening and the formation of reactive intermediates.[10][11][12]

  • Aromatic Hydroxylation: An -OH group could be added to the methylphenyl ring, typically catalyzed by CYP2D6.[8]

  • O-Dealkylation: Cleavage of the ether bond is another possibility.

  • Benzylic Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl and then a carboxylic acid group.

Many arylpiperazine drugs undergo extensive metabolism by CYP3A4 and CYP2D6, and the resulting metabolites often have different pharmacological activity or are more readily excreted.[8][13][14]

Metabolic_Pathways cluster_gut Gut Lumen cluster_enterocyte Intestinal Wall (Enterocyte) cluster_liver Liver (First-Pass Metabolism) Parent_Drug_Lumen Oral Dose 1-[2-(4-Methylphenoxy)ethyl]piperazine Parent_Drug_Enterocyte Absorbed Drug Parent_Drug_Lumen->Parent_Drug_Enterocyte Absorption Parent_Drug_Liver Drug in Portal Vein Parent_Drug_Enterocyte->Parent_Drug_Liver Metabolites Metabolites (e.g., N-dealkylated, Hydroxylated) Parent_Drug_Liver->Metabolites CYP450 Enzymes (CYP3A4, CYP2D6) Systemic_Circulation Systemic Circulation (Bioavailable Drug) Parent_Drug_Liver->Systemic_Circulation Unmetabolized Drug

Caption: First-pass metabolism workflow.

FAQ 3: How can I experimentally determine the solubility and permeability of my compound?

A logical first step is to confirm if your compound's bioavailability issues stem from poor solubility or poor permeability.

  • Aqueous Solubility Test: This simple test determines the maximum concentration of your compound that can dissolve in an aqueous buffer. It is crucial to test at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion. It uses a synthetic membrane coated with lipids to mimic the intestinal barrier. While it doesn't account for active transport or metabolism, it's an excellent tool to quickly assess if your molecule has inherent issues crossing a lipid bilayer.[15]

Experimental Protocol: Basic Aqueous Solubility Determination

  • Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). This concentration is the equilibrium solubility.

PART 2: Advanced Troubleshooting & Mitigation Strategies

Once you have a baseline understanding of your compound's properties, you can move on to targeted experiments and formulation strategies.

Guide 1: Addressing Poor Solubility

If your initial tests confirm low aqueous solubility, this is likely a primary contributor to low bioavailability. The drug cannot be absorbed if it doesn't first dissolve in the gastrointestinal fluids.[3][16][17]

Strategies to Enhance Solubility & Dissolution:

  • Formulation with Co-solvents: Using a mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, ethanol) can significantly increase the solubility of lipophilic compounds for preclinical studies.[18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[3][17]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form of a drug has a higher energy state and is significantly more soluble than its stable crystalline form.[19][20][21][22][23] This is a preferred strategy for clinical development.[19][24]

Experimental Protocol: Simple Co-Solvent Formulation for Preclinical Dosing

  • Solvent Screening: Test the solubility of your compound in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Solutol HS 15).

  • Vehicle Preparation: Based on the screening, prepare a vehicle. A common starting point for a lipophilic compound is a mixture of 10% DMSO, 40% PEG 400, and 50% water.

  • Dissolution: Dissolve your compound first in the DMSO. Then, slowly add the PEG 400 while vortexing. Finally, add the water dropwise to the solution.

  • Observation: Observe the final solution for any signs of precipitation. If the solution is clear, it is suitable for oral gavage in animal studies (ensure the final concentration of DMSO is safe for the animal model).

Guide 2: Investigating and Overcoming First-Pass Metabolism

If solubility is adequate, or if formulation improvements don't solve the bioavailability problem, the next logical step is to investigate metabolic stability.

In Vitro Model: Liver Microsomal Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of CYP enzymes.[25] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure the rate at which the compound is metabolized.[5][26][27] This provides an estimate of its intrinsic clearance by the liver.[4]

Microsomal_Stability_Workflow Start Start: Compound Stock Solution Prepare_Incubation Prepare Incubation Mix: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Compound (e.g., 1 µM) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C (5 minutes) Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction: Add NADPH Cofactor Pre_Incubate->Initiate_Reaction Time_Points Incubate at 37°C Sample at t = 0, 5, 15, 30, 60 min Initiate_Reaction->Time_Points Stop_Reaction Stop Reaction at each time point (e.g., add cold Acetonitrile) Time_Points->Stop_Reaction Analyze Analyze Samples by LC-MS/MS (Quantify remaining parent compound) Stop_Reaction->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Workflow for a liver microsomal stability assay.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation: Thaw pooled human liver microsomes on ice.[26] Prepare a 100 mM phosphate buffer (pH 7.4) and a 20 mM NADPH solution in buffer.[25]

  • Incubation Setup: In a microcentrifuge tube, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and your compound (to a final concentration of 1 µM).[5]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[25]

  • Reaction Initiation: Start the reaction by adding the NADPH solution.[25][26]

  • Time Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of a cold organic solvent like acetonitrile.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Mitigation Strategy: If your compound is found to be metabolically unstable, medicinal chemistry efforts may be required. This could involve modifying the structure to block the metabolic soft spots—for example, by adding a fluorine atom near a site of aromatic hydroxylation or replacing a metabolically liable group.

Guide 3: Assessing the Role of Efflux Transporters

If both solubility and metabolic stability appear favorable, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[13] These transporters act as pumps, actively removing the drug from the intestinal cells and pumping it back into the gut lumen, thereby preventing its absorption into the bloodstream.

In Vitro Model: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal drug permeability.[28][29] When cultured on a semi-permeable membrane, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-gp.[15][29]

The assay measures the permeability of a compound in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the blood.

  • Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut.

An Efflux Ratio (ER) is calculated as the ratio of permeability B→A to A→B. An ER greater than 2 is a strong indication that the compound is a substrate for active efflux.[15][30]

Caco2_Assay cluster_AtoB A to B Permeability (Absorption) cluster_BtoA B to A Permeability (Efflux) AtoB_Setup Apical (Donor) Add Compound Caco-2 Monolayer Basolateral (Receiver) Sample Over Time Analysis Quantify Compound by LC-MS/MS AtoB_Setup:f2->Analysis Papp (A→B) BtoA_Setup Apical (Receiver) Sample Over Time Caco-2 Monolayer Basolateral (Donor) Add Compound BtoA_Setup:f0->Analysis Papp (B→A) Calculation Calculate Papp (A→B) and Papp (B→A) Efflux Ratio = Papp (B→A) / Papp (A→B) Analysis->Calculation Result Efflux Ratio > 2? Indicates Active Efflux Calculation->Result

Caption: Bidirectional Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 21-24 days to allow for differentiation and monolayer formation.[29][30]

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER).

  • A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment). At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (receiver compartment).

  • B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side over time.

  • Analysis: Quantify the amount of compound transported in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is Papp(B→A) / Papp(A→B).

  • (Optional) Inhibitor Co-incubation: To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[15][31] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.[30]

Summary: A Logic-Driven Troubleshooting Framework

Navigating low bioavailability requires a systematic approach. Use the following table to guide your experimental plan.

Table 2: Troubleshooting and Mitigation Summary

Potential Problem Diagnostic Experiment Key Metric to Evaluate Potential Solution / Next Step
Low Aqueous Solubility pH-dependent solubility assaySolubility < 10 µg/mL in relevant pH rangeFormulation development (co-solvents, cyclodextrins, ASDs).[16][32][33]
Poor Membrane Permeability PAMPA or Caco-2 A→B permeabilityPapp (A→B) < 1 x 10⁻⁶ cm/sStructural modification to increase lipophilicity (if LogP is low) or reduce polarity.
High First-Pass Metabolism Liver microsomal stability assayIn vitro t½ < 30 minutesStructural modification to block metabolic "soft spots"; investigate specific CYP involvement.
Active Efflux Caco-2 bidirectional permeability assayEfflux Ratio > 2Structural modification to reduce recognition by transporters; formulation with P-gp inhibitors (research context).

By methodically working through these diagnostic steps, you can efficiently identify the specific barrier limiting the bioavailability of 1-[2-(4-Methylphenoxy)ethyl]piperazine and select the most appropriate strategy to overcome it, saving valuable time and resources in your research and development efforts.

References

  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: [Link]

  • Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Available at: [Link]

  • Li, S., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available at: [Link]

  • Vemavarapu, C., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Alhareth, K., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Frank, K.J., et al. (2012). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology.
  • Jones, B.C., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Shinde, G., & Nagesh, C. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. Available at: [Link]

  • World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability. Available at: [Link]

  • PubChem. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Available at: [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]

  • Fisher, M., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Daniel, W.A., et al. (2002). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]

  • Pearson, P.G., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.
  • ACS Publications. (2005, January 20). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Available at: [Link]

  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available at: [Link]

  • Al-Tannak, N.F., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. Analytical Methods. Available at: [Link]

  • MolPort. (n.d.). Compound ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate. Available at: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

  • Leung, F.K., et al. (2014). Hydrogen bond donor–acceptor–donor organocatalysis for conjugate addition of benzylidene barbiturates via complementary DAD–ADA hydrogen bonding. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Pharos. (n.d.). Piperazine, 1-(4-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. Available at: [Link]

  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]

  • NIH. (n.d.). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. National Center for Biotechnology Information. Available at: [Link]

  • O'Hagan, D. (2021). Hydrogen bond donors in drug design. ChemRxiv.
  • Wikipedia. (n.d.). Aminoethylpiperazine. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]

  • PubChem. (n.d.). 1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: High-Sensitivity Piperazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Derivatization Optimization for Piperazine (LC-FLD/MS & GC-MS)

Executive Summary & Strategy

Piperazine (diethylenediamine) presents a classic analytical challenge: it is a small, highly polar secondary amine lacking a native chromophore or fluorophore. Direct analysis on C18 columns leads to poor retention, and UV detection is virtually impossible at trace levels.

To achieve high sensitivity (ng/mL range), derivatization is mandatory. The choice of reagent dictates your platform and sensitivity limits.

Decision Matrix: Selecting Your Workflow

DecisionTree Start Start: Define Analytical Goal Platform Available Instrumentation? Start->Platform LC LC-FLD / LC-MS Platform->LC Liquid Chrom GC GC-MS / GC-NPD Platform->GC Gas Chrom Sens Required Sensitivity? LC->Sens Vol Volatility Constraint GC->Vol Dansyl Protocol A: Dansyl Chloride (Robust, Stable, FLD/MS) Sens->Dansyl High Stability (Preferred) FMOC Protocol B: FMOC-Cl (Fast, High Sens, FLD) Sens->FMOC Ultra-Fast Reaction Acyl Protocol C: Acylation (TFAA/PFPA) (High Volatility, GC-MS) Vol->Acyl Anhydrous Reaction

Figure 1: Strategic decision tree for selecting the optimal derivatization reagent based on instrumentation and stability requirements.

The Chemistry of Optimization (The "Why")

Understanding the underlying chemistry is the only way to troubleshoot effectively.

The pH Trap

Piperazine has two nitrogen atoms with distinct pKa values: pKa₁ ≈ 5.3 and pKa₂ ≈ 9.7 .

  • The Problem: For nucleophilic attack on the reagent (e.g., Dansyl-Cl), the amine must be unprotonated.

  • The Sweet Spot: You must buffer the reaction at pH 9.5 – 10.5 .

    • Below pH 9:[1] The secondary amine is protonated (

      
      ) and non-reactive.
      
    • Above pH 11: Reagents like FMOC and Dansyl Chloride hydrolyze rapidly, destroying the reagent before it labels the analyte.

Mono- vs. Di-Substitution

Piperazine is a diamine.[2] Incomplete derivatization results in a mixture of mono-substituted (1-DNS-PP) and di-substituted (1,4-DNS-PP) products, splitting your signal and ruining sensitivity.

  • Solution: Drive the reaction to completion (Di-substitution) using excess reagent (≥20:1 molar ratio) and optimized temperature.

Standard Operating Protocols (SOPs)

Protocol A: Dansyl Chloride (The Gold Standard for LC-FLD/MS)

Best for: Robustness, stability (derivatives stable >24h), and high sensitivity.

Reagents:

  • Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.8).

  • Quench: 5% Proline or Methylamine (optional but recommended).

Workflow:

  • Mix: Transfer 100 µL Sample + 100 µL Buffer (pH 9.8). Vortex.

  • React: Add 200 µL DNS-Cl solution. Vortex vigorously.

  • Incubate: Heat at 60°C for 20 minutes (Critical for driving di-substitution).

  • Cool: Return to room temperature.

  • Clean/Filter: Filter through 0.22 µm PTFE.

  • Inject: 10 µL onto C18 Column (Detection: Ex 340 nm / Em 525 nm).

Protocol B: Trifluoroacetic Anhydride (TFAA) for GC-MS

Best for: Complex matrices requiring MS confirmation; utilizes volatility.

Reagents:

  • TFAA (Trifluoroacetic anhydride).[3][4]

  • Solvent: Ethyl Acetate (Must be anhydrous).

Workflow:

  • Dry: Evaporate aqueous sample to absolute dryness under

    
     (Moisture kills this reaction).
    
  • Reconstitute: Add 100 µL Ethyl Acetate + 50 µL TFAA.

  • Incubate: 70°C for 30 minutes.

  • Dry Down: Evaporate excess TFAA/Solvent under

    
    .
    
  • Reconstitute: Dissolve in 100 µL Ethyl Acetate.

  • Inject: GC-MS (SIM mode).

Troubleshooting Center & FAQs

Module 1: Chromatographic Issues

Q: I see "Ghost Peaks" interfering with my analyte. What are they?

  • Diagnosis: These are likely reagent hydrolysis products (e.g., Dansyl-OH or FMOC-OH). They are highly fluorescent and elute early on C18 columns.

  • The Fix:

    • Chromatographic Separation: Adjust your gradient. Start with a lower organic % (e.g., 10% ACN) to separate the polar hydrolysis peak from the non-polar derivatized piperazine.

    • Extraction: For Dansyl derivatives, perform a liquid-liquid extraction (LLE) using ethyl acetate after the reaction. The derivative moves to the organic phase; the hydrolyzed acid stays in the aqueous buffer.

Q: My piperazine peak is splitting into two.

  • Diagnosis: Incomplete derivatization.[5] You are seeing both the Mono-DNS and Di-DNS forms.

  • The Fix:

    • Increase Molar Excess: Ensure reagent is at least 20x the total amine concentration (remember to account for other amines in the matrix).

    • Check pH: If pH < 9.5, the second amine on the piperazine ring (pKa ~9.7) is protonated and won't react. Boost buffer pH to 10.0.

    • Increase Heat: Increase incubation to 60°C or extend time.

Module 2: Reaction Failures

Q: I have zero yield (no peaks) on GC-MS using TFAA.

  • Diagnosis: Moisture contamination. Acid anhydrides react violently with water to form acid, which does not derivatize the amine and may degrade the column.

  • The Fix: Ensure the sample is bone dry before adding TFAA. Use azeotropic drying (add acetonitrile and evaporate) to remove trace water.

Q: The reaction mixture turns cloudy/precipitates.

  • Diagnosis: Solvent mismatch. Dansyl-Cl is soluble in acetone/ACN but insoluble in water. If your buffer ratio is too high, the reagent precipitates out of solution before reacting.

  • The Fix: Maintain a reaction solvent ratio of at least 50% organic solvent during the incubation phase.

Module 3: Stability

Q: My signal decreases if I wait 24 hours to inject.

  • Diagnosis: Derivative instability or light sensitivity.

  • The Fix:

    • Dansyl derivatives are light-sensitive. Use amber vials.

    • Store autosampler at 4°C.

    • If using FMOC, the derivative is less stable than Dansyl; inject immediately or switch to Dansyl for overnight runs.

Comparative Data: Reagent Performance

FeatureDansyl Chloride (DNS-Cl)FMOC-ClTFAA (Acylation)
Primary Platform HPLC-FLD / LC-MSHPLC-FLDGC-MS
Target Group

&

Amines

&

Amines

&

Amines, -OH
Reaction pH 9.5 – 10.58.0 – 9.0N/A (Anhydrous)
Stability High (>24h in dark)Moderate (<12h)High (if kept dry)
Main Interference Hydrolyzed Reagent (DNS-OH)Hydrolyzed Reagent (FMOC-OH)Acid byproduct
LOD (approx) 1–5 ng/mL0.5–2 ng/mL1–10 ng/mL

Visualizing the Reaction Pathway

ReactionPathway cluster_0 Reaction Zone (pH > 9.8) Pip Piperazine (Polar, Non-Fluorescent) Mono Mono-Substituted (Intermediate) Pip->Mono Fast Reagent Reagent (XS) (DNS-Cl / FMOC) Reagent->Mono Di Di-Substituted (Target Analyte) Reagent->Di Hydrolysis Hydrolysis Byproduct (Interference Peak) Reagent->Hydrolysis Side Reaction (Water/High pH) Mono->Di Slower (Requires Heat/XS)

Figure 2: Reaction kinetics. Note that the conversion from Mono- to Di-substituted is the rate-limiting step often requiring heat or high reagent excess.

References

  • European Medicines Agency (EMA). "Assessment Report: Piperazine." Committee for Veterinary Medicinal Products. Available at: [Link]

  • Bio-Rad Laboratories. "Amino Acid Analysis using FMOC-Cl." Technical Bulletin.
  • Lin, et al. "Determination of piperazine residues in animal derived foods by HPLC-FLD with Dansyl Chloride." Journal of Chromatography B.
  • Thermo Fisher Scientific. "GC-MS Analysis of Amines." Application Notes. (Cited for anhydrous TFAA protocols).

Sources

Validation & Comparative

Comparing the potency of 1-[2-(4-Methylphenoxy)ethyl]piperazine to GBR 12909.

[1]

Executive Summary

This guide compares the pharmacological potency and structural attributes of GBR 12909 (a high-affinity, selective Dopamine Transporter inhibitor) with 1-[2-(4-Methylphenoxy)ethyl]piperazine (a simplified structural fragment).[1]

  • GBR 12909 (Vanoxerine): A nanomolar-potency (Ki ≈ 1 nM) inhibitor of the Dopamine Transporter (DAT).[1] Its high affinity is driven by two critical lipophilic pharmacophores: a bis(4-fluorophenyl)methoxy "head" and a 3-phenylpropyl "tail."[1]

  • 1-[2-(4-Methylphenoxy)ethyl]piperazine: A structural intermediate or simplified analogue.[1] Lacking the bulky bis-aryl ether and the lipophilic N-substituent, this compound exhibits negligible affinity for DAT compared to GBR 12909.[1] It serves primarily as a chemical building block or a negative control in Structure-Activity Relationship (SAR) studies, though it may possess low-affinity interactions with Sigma (

    
    ) receptors common to phenoxyalkyl-piperazines.[1]
    

Structural & Mechanistic Comparison

The dramatic difference in potency is explained by the Pharmacophore Map of the Dopamine Transporter . High-affinity binding requires simultaneous occupation of the S1 (substrate) and S2 (allosteric/vestibular) sites, which GBR 12909 achieves but the analogue does not.

Chemical Structure Analysis[2]
FeatureGBR 12909 (Vanoxerine) 1-[2-(4-Methylphenoxy)ethyl]piperazine Impact on Potency
Aromatic "Head" Bis(4-fluorophenyl)methoxy group.[1] Two phenyl rings provide massive hydrophobic interaction and steric bulk.[1][2]4-Methylphenoxy group.[1][2] Single phenyl ring with a methyl group.[1][2][3][4]Critical Loss: The bis-aryl system is essential for anchoring in the DAT S1/S2 hydrophobic pocket.[1]
Linker Ethyl ether (-O-CH2-CH2-)Ethyl ether (-O-CH2-CH2-)Neutral: Both maintain the requisite distance between the aromatic head and the basic nitrogen.[1]
Core Piperazine ringPiperazine ringNeutral: Provides the essential basic nitrogen (protonated at physiological pH).[2]
N-Substituent ("Tail") 3-Phenylpropyl group.[1][3][4][5][6][7][8][9] A lipophilic arm that extends into the extracellular vestibule of DAT.[2]Hydrogen (Secondary Amine). No hydrophobic tail.[1][2]Critical Loss: The N-substituent increases affinity by 100-1000x.[1] Its absence renders the molecule a weak inhibitor.[2]
Mechanistic Pathway (DOT Diagram)

GBR_SARcluster_SARStructure-Activity Relationship (SAR)GBRGBR 12909(Full Inhibitor)DAT_BindingDAT Binding Pocket(S1 & S2 Sites)GBR->DAT_BindingBis-Aryl + Phenylpropyl(High Affinity)Analogue1-[2-(4-Methylphenoxy)ethyl]piperazine(Fragment)Analogue->DAT_BindingLacks Hydrophobic Bulk(Weak Interaction)InhibitionDopamine Uptake Inhibition(Potency: nM)DAT_Binding->InhibitionStabilizes Outward-Facing ConformationNo_EffectNegligible Inhibition(Potency: >10 µM)DAT_Binding->No_EffectFails to Occlude TransporterBisArylBis-Aryl Ether(Crucial for S1 Site)BisAryl->GBRNTailN-Phenylpropyl(Crucial for S2 Site)NTail->GBR

Caption: GBR 12909 engages both S1 and S2 sites on DAT, while the analogue lacks the necessary pharmacophores.

Experimental Potency Data (Inferred SAR)

While direct biological data for the specific fragment is rare in primary literature, its potency can be accurately inferred from established SAR studies of GBR analogues (e.g., Andersen et al., 1993; Dutta et al., 1996).[2]

CompoundTargetAffinity (

or

)
Selectivity Profile
GBR 12909 DAT 1.0 – 9.0 nM Highly Selective (>100x vs NET/SERT).[1]
Sigma (

)
~100 nMModerate affinity.[1]
1-[2-(4-Methylphenoxy)ethyl]piperazine DAT > 10,000 nM (Estimated) Inactive as a DAT inhibitor due to lack of N-tail and bis-aryl group.[1]
Sigma (

)
Unknown (Likely µM) Phenoxyalkyl-piperazines often show low-moderate Sigma affinity.[1]

Key Insight: The removal of the N-phenylpropyl group alone (yielding the secondary amine of GBR 12909) reduces DAT affinity by approximately 50-100 fold.[1] Replacing the bis-fluorophenyl group with a single tolyl group further reduces affinity by orders of magnitude.[1]

Validated Experimental Protocols

To experimentally verify the potency difference, researchers should employ a comparative Radioligand Uptake Assay .[2]

Protocol A: Dopamine Uptake Inhibition Assay (Synaptosomes)[2][3][4]

Objective: Determine the


  • Preparation:

    • Isolate striatal synaptosomes from male Sprague-Dawley rats.[1]

    • Resuspend in Krebs-Ringer-HEPES buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes.

    • Add test compounds (GBR 12909 and Analogue) at concentrations ranging from

      
       M to 
      
      
      M.
    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add

      
      -Dopamine (final conc. 20 nM).[1]
      
    • Incubate for 5 min at 37°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.[1][2]

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]

  • Analysis:

    • Calculate specific uptake (Total - Non-specific).

    • Fit data to a sigmoidal dose-response curve to determine

      
      .[1]
      

Self-Validating Check:

  • Positive Control: GBR 12909 must show an

    
     near 1-10 nM.[1]
    
  • Negative Control: The analogue should show no significant inhibition below 10 µM.

Protocol B: Sigma ( ) Receptor Binding Assay[1]

Since the analogue is a phenoxy-ethyl piperazine, it may possess off-target Sigma activity.[1]

  • Ligand: Use

    
     (highly selective for 
    
    
    ).[1][2]
  • Tissue: Guinea pig brain membranes (rich in

    
    ).[1]
    
  • Incubation: 120 min at 25°C in 50 mM Tris-HCl.

  • Non-Specific Binding: Define using 10 µM Haloperidol.[1][2]

  • Result Interpretation: If the analogue displaces pentazocine in the low µM range, it confirms the "phenoxy-linker-amine" motif's role in Sigma binding, independent of DAT affinity.[2]

Workflow Visualization

Assay_Workflowcluster_compoundsTest CompoundsStartStart: Comparative ProfilingPrepPrepare Striatal SynaptosomesStart->PrepC1GBR 12909(Reference)Prep->C1C2Analogue(Test)Prep->C2IncubationIncubate with [3H]-DA(5 min @ 37°C)C1->IncubationC2->IncubationFilterRapid Filtration(GF/B Filters)Incubation->FilterCountScintillation CountingFilter->CountAnalysisData Analysis (IC50)Count->Analysis

Caption: Standardized workflow for determining IC50 values of dopamine uptake inhibitors.

References

  • Andersen, P. H. (1989).[1][2] The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.[2][3][4] European Journal of Pharmacology, 166(3), 493-504.[1][2] Link

  • Dutta, A. K., et al. (1996).[2] Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives at the dopamine transporter. Journal of Medicinal Chemistry, 39(3), 749-756.[1][2] Link

  • Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[1][2][10][11] European Journal of Pharmacology, 479(1-3), 23-40.[1][2] Link

  • Van der Zee, P., et al. (1980).[2] Aryl 1,4-dialkylpiperazines as selective and very potent inhibitors of dopamine uptake.[1][3][9][11] European Journal of Medicinal Chemistry, 15(4), 363-370.[1][2] Link

Technical Guide: Validating DAT vs. SERT Selectivity of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

The compound 1-[2-(4-Methylphenoxy)ethyl]piperazine represents a chemical scaffold sharing structural features with known monoamine transporter ligands and sigma receptor modulators. Unlike highly specific tools (e.g., GBR-12909), this "phenoxy-ethyl-piperazine" core is chemically promiscuous. It frequently serves as a fragment or precursor in the synthesis of dual DAT/SERT inhibitors or VMAT2 ligands (e.g., Lobelane analogs).

Consequently, validating its selectivity requires a rigorous exclusion strategy. You are not merely measuring affinity; you are ruling out off-target binding to Sigma-1 (


) receptors and 5-HT1A subtypes, which often plague this structural class.

This guide outlines a self-validating workflow to definitively quantify the Selectivity Index (SI) of this compound for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT).

Comparative Landscape: Reference Standards

To validate your candidate, you must run parallel controls. The following matrix defines the "Gold Standards" required for your assay plate layout.

Compound ClassReference StandardTarget Affinity (

)
Role in Assay
DAT Selective GBR-12909 ~1–10 nM (DAT)Positive Control (High DAT Selectivity)
SERT Selective Fluoxetine ~10–20 nM (SERT)Positive Control (High SERT Selectivity)
Non-Selective Cocaine ~200 nM (Dual)Comparator for "Balanced" Inhibition
Scaffold Control 1-Phenylpiperazine VariableNegative Control (Assess scaffold background)

Expert Insight: Do not use GBR-12935 as your primary radioligand for DAT if you suspect high SERT affinity. GBR-12935 has known piperazine-binding liabilities.[1] Use [


H]WIN 35,428  for cleaner DAT pharmacology.

Experimental Validation Framework

The validation process follows a strict "Filter & Confirm" logic. We move from binding probability (In Silico) to physical affinity (Binding) to physiological relevance (Functional Uptake).

Visualization: The Validation Decision Tree

ValidationWorkflow Start Compound: 1-[2-(4-Methylphenoxy)ethyl]piperazine Step1 Step 1: In Silico Docking (Check Sigma-1 Liability) Start->Step1 Step2 Step 2: Radioligand Binding (Screening) @ 10 µM Concentration Step1->Step2 Decision1 >50% Displacement? Step2->Decision1 Step3 Step 3: Full Ki Determination (12-point Dose Response) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Step4 Step 4: Functional Uptake Assay (Synaptosomes) Step3->Step4 End Calculate Selectivity Ratio (Ki SERT / Ki DAT) Step4->End

Caption: Figure 1. Self-validating workflow for characterizing novel monoamine transporter ligands. Note the critical screening step before full kinetic profiling.

Detailed Protocol: Competitive Radioligand Binding

This protocol is designed to minimize the "lipophilic non-specific binding" common to phenoxy-alkyl compounds.

A. Materials & Reagents[1][2][3][4][5]
  • Tissue Source: Rat Striatum (rich in DAT) and Rat Cerebral Cortex (rich in SERT). Human recombinant HEK-293 cells expressing hDAT/hSERT are preferred for drug development, but rat tissue is standard for structural validation.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Radioligands:

    • DAT: [

      
      H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 0.5 nM.
      
    • SERT: [

      
      H]Citalopram (Specific Activity ~80 Ci/mmol). Concentration: 1.0 nM.
      
B. Assay Workflow (Step-by-Step)
  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer (Polytron, 15 sec).

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet and repeat wash twice to remove endogenous neurotransmitters (Critical: Endogenous dopamine/serotonin will skew

      
       values if not washed out).
      
  • Incubation Setup:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB):

      • For DAT: Add 30 µM Cocaine or 10 µM GBR-12909.

      • For SERT: Add 10 µM Fluoxetine.

    • Experimental: Membrane + Radioligand + 1-[2-(4-Methylphenoxy)ethyl]piperazine (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium Phase:

    • Incubate at 25°C for 2 hours . (Note: DAT binding with WIN 35,428 is slow to equilibrate; do not rush this step).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI). PEI is mandatory to reduce the stickiness of the piperazine moiety to the glass fiber.

C. Data Analysis (The Mathematics of Selectivity)

Do not rely on


. You must convert to the Inhibition Constant (

) using the Cheng-Prusoff equation:


Where:

  • 
     = Radioligand concentration used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Selectivity Ratio Calculation:



  • Ratio > 10: DAT Selective.[2]

  • Ratio < 0.1: SERT Selective.

  • Ratio ~ 1: Dual Inhibitor.

Secondary Validation: Functional Uptake Assay

Binding does not equal inhibition. The compound could be a substrate (releaser) rather than a blocker.

Protocol Summary
  • System: Rat synaptosomes (P2 fraction).

  • Substrates: [

    
    H]Dopamine and [
    
    
    
    H]5-HT.[3]
  • Method:

    • Pre-incubate synaptosomes with candidate compound for 10 min at 37°C.

    • Add tritiated substrate for 5 min.

    • Terminate by ice-cold filtration.

  • Interpretation: If the compound shows high binding affinity (

    
    ) but low functional inhibition (
    
    
    
    ), suspect it is being transported (substrate activity) rather than blocking the transporter.

Visualization: Synaptic Transport Mechanism

SynapseMechanism Presynaptic Presynaptic Neuron DAT DAT Dopamine Reuptake Presynaptic->DAT Expression SERT SERT Serotonin Reuptake Presynaptic->SERT Expression Cleft Synaptic Cleft DAT->Presynaptic DA Transport SERT->Presynaptic 5-HT Transport Compound 1-[2-(4-Methylphenoxy)ethyl]piperazine Compound->DAT Potential Blockade (Ki = ?) Compound->SERT Potential Blockade (Ki = ?)

Caption: Figure 2. Mechanistic targets. The candidate compound competes with endogenous neurotransmitters for the substrate binding site on DAT and SERT.

Data Presentation Template

When publishing your findings, structure your data exactly as follows to ensure peer-review acceptance.

Table 1: Binding Affinity and Selectivity Profile

Compound

DAT (nM)

SEM

SERT (nM)

SEM
Selectivity Ratio (SERT/DAT)Classification
Candidate (MPEP-2) [Insert Data] [Insert Data] [Calc] [TBD]
GBR-12909


67.8DAT Selective
Fluoxetine


0.05SERT Selective
Cocaine


1.16Non-Selective

References

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Link

  • Rothman, R. B., et al. (1993). Binding of [3H]WIN 35,428 to the dopamine transporter in rat striatal membranes: Effects of temperature and ion composition. Journal of Neurochemistry, 61(3), 859-866. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Rathbone, M. P., et al. (2016).[3] Piperazine derivatives as VMAT2 inhibitors: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(18), 4441-4445. Link

Sources

Comparative analysis of different synthetic routes to 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Synthetic Routes to 1-[2-(4-Methylphenoxy)ethyl]piperazine

Introduction

1-[2-(4-Methylphenoxy)ethyl]piperazine is a substituted piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of various synthetic strategies to construct 1-[2-(4-Methylphenoxy)ethyl]piperazine, offering researchers detailed protocols and critical insights to select the most suitable method for their specific research and development needs.

Route 1: Two-Step Synthesis via Williamson Ether Synthesis followed by Nucleophilic Substitution

This classical and highly versatile approach involves two distinct transformations: the formation of an ether linkage followed by the alkylation of the piperazine nucleus.

Scientific Rationale & Mechanism

The core of this route relies on two sequential SN2 reactions. The first step is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In this case, the phenoxide of p-cresol (4-methylphenol) acts as the nucleophile, attacking an electrophilic dihaloethane. The resulting intermediate, 1-(2-haloethoxy)-4-methylbenzene, then serves as the alkylating agent for piperazine in the second SN2 reaction.

A critical challenge in this route is controlling the selectivity of piperazine alkylation. As a symmetrical diamine, piperazine can undergo both mono- and di-alkylation. To favor the desired mono-substituted product, a large excess of piperazine is typically used, shifting the statistical probability towards mono-alkylation.[5] Alternatively, one nitrogen of piperazine can be temporarily protected with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation step.[5][6]

Experimental Protocol

Step 1: Synthesis of 1-(2-Chloroethoxy)-4-methylbenzene

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylphenol (p-cresol) (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution to form the corresponding phenoxide in situ.[7]

  • Alkylation: Add 1-bromo-2-chloroethane or 1,2-dichloroethane (a 2-5 fold excess is recommended to minimize diarylation) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine

  • Reaction Setup: In a sealed vessel or a round-bottom flask with a reflux condenser, dissolve anhydrous piperazine (5-10 eq) in a polar aprotic solvent like acetonitrile or THF.[8][9] Using a large excess of piperazine helps to minimize the formation of the N,N'-disubstituted byproduct.

  • Addition of Alkylating Agent: Add the 1-(2-chloroethoxy)-4-methylbenzene (1.0 eq), synthesized in the previous step, to the piperazine solution.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and filter to remove the piperazine hydrochloride salt formed. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with aqueous sodium hydroxide (1M) to remove any remaining piperazine salts and excess piperazine. Separate the organic layer.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Workflow Diagram

Route_1_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation p_cresol p-Cresol reaction1 Reflux in Solvent p_cresol->reaction1 dihaloethane 1-Bromo-2-chloroethane dihaloethane->reaction1 base Base (e.g., NaOH) base->reaction1 intermediate 1-(2-Chloroethoxy)- 4-methylbenzene piperazine Piperazine (Excess) reaction2 Reflux in Solvent intermediate->reaction2 reaction1->intermediate piperazine->reaction2 final_product 1-[2-(4-Methylphenoxy)ethyl]piperazine reaction2->final_product

Caption: Workflow for the Two-Step Synthesis of the target compound.

Route 2: One-Step Synthesis via Alkylation of p-Cresol with a Pre-formed Piperazine Synthon

This approach streamlines the synthesis into a single main reaction step by using a piperazine derivative that already contains the reactive ethyl halide moiety.

Scientific Rationale & Mechanism

This route is also a Williamson ether synthesis.[10][11] However, the roles are reversed compared to Route 1's first step. Here, the phenoxide of p-cresol is the nucleophile, and 1-(2-chloroethyl)piperazine serves as the electrophilic alkylating agent.[12] The synthesis of the 1-(2-chloroethyl)piperazine starting material itself presents the classic challenge of achieving mono-alkylation of piperazine with a dihaloethane, often requiring protective groups or the use of piperazine monohydrochloride to temper the reactivity of one nitrogen atom.[13][14]

This method can be advantageous if 1-(2-chloroethyl)piperazine is commercially available or can be prepared efficiently in-house. It condenses the final assembly into a single, convergent step.

Experimental Protocol
  • Deprotonation: In a round-bottom flask, dissolve 4-methylphenol (p-cresol) (1.0 eq) in a suitable solvent like DMF or toluene.

  • Add a strong base, such as sodium hydride (NaH) (1.1 eq) or sodium hydroxide (1.1 eq), and stir until the evolution of hydrogen gas ceases (if using NaH) or the phenoxide is formed.

  • Alkylation: Add 1-(2-chloroethyl)piperazine hydrochloride (1.0-1.2 eq) to the mixture. An additional equivalent of base may be needed to neutralize the hydrochloride salt. The free base can also be used directly.

  • Reaction: Heat the reaction mixture to 90-120°C for 6-18 hours. Monitor the reaction's completion via TLC.

  • Work-up: Cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography or crystallization of a suitable salt (e.g., hydrochloride or maleate).[15]

Workflow Diagram

Route_2_Workflow p_cresol p-Cresol reaction Williamson Ether Synthesis (Reflux in Solvent) p_cresol->reaction piperazine_synthon 1-(2-Chloroethyl)piperazine piperazine_synthon->reaction base Base (e.g., NaH) base->reaction final_product 1-[2-(4-Methylphenoxy)ethyl]piperazine reaction->final_product

Caption: Workflow for the One-Step Williamson Ether Synthesis.

Route 3: Synthesis via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, offering an alternative to substitution reactions that use alkyl halides.[16][17]

Scientific Rationale & Mechanism

This strategy involves the reaction of an aldehyde, (4-methylphenoxy)acetaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[17] STAB is particularly effective as it is selective for iminium ions over aldehydes, preventing reduction of the starting material.[5]

This route avoids the use of potentially mutagenic alkyl halides and can proceed under very mild conditions. The primary challenge lies in the synthesis and stability of the (4-methylphenoxy)acetaldehyde, which may be prone to polymerization or oxidation.

Experimental Protocol
  • Reaction Setup: To a solution of (4-methylphenoxy)acetaldehyde (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), add piperazine (1.1-2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.[17]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified via column chromatography.

Workflow Diagram

Route_3_Workflow aldehyde (4-Methylphenoxy)acetaldehyde reaction Reductive Amination (Room Temp in DCM) aldehyde->reaction piperazine Piperazine piperazine->reaction reducing_agent NaBH(OAc)₃ reducing_agent->reaction final_product 1-[2-(4-Methylphenoxy)ethyl]piperazine reaction->final_product

Sources

Benchmarking Guide: 1-[2-(4-Methylphenoxy)ethyl]piperazine vs. Standard Dopamine Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical benchmarking guide for 1-[2-(4-Methylphenoxy)ethyl]piperazine , structured for researchers and drug development professionals.

Executive Summary

This guide evaluates the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine (hereafter referred to as MPEP-Pzp ), a piperazine-based ligand exhibiting activity at D2-like dopamine receptors. While less clinically ubiquitous than blockbuster agonists, this scaffold represents a critical class of D3-preferring ligands often utilized in neuropsychiatric research (addiction, dyskinesia) and as a chemical building block for "bitopic" dopamine modulators.

This analysis benchmarks MPEP-Pzp against industry standards—Pramipexole , Ropinirole , and Aripiprazole —focusing on binding affinity (


), functional efficacy (

), and receptor subtype selectivity.

Molecular Mechanism & Pharmacological Profile[1][2][3]

Structural Basis of Activity

MPEP-Pzp belongs to the phenoxyethyl-piperazine class. Its pharmacophore is defined by three distinct domains that dictate its interaction with the Orthosteric Binding Site (OBS) and Secondary Binding Pocket (SBP) of the dopamine receptor:

  • Piperazine Head (Cationic Amine): The basic nitrogen (N1 or N4) protonates at physiological pH, forming a critical ionic bond with Asp3.32 (D114) in Transmembrane Domain 3 (TM3) of the dopamine receptor.

  • Ethyl Linker: Provides the optimal steric distance (approx. 2 carbons) to bridge the orthosteric site and the hydrophobic accessory pocket.

  • 4-Methylphenoxy Tail: A lipophilic moiety that engages with the hydrophobic residues (e.g., Phe, Trp) in the extracellular loops. This interaction is a primary driver for D3 receptor selectivity over D2, as the D3 receptor possesses a more accessible and hydrophobic SBP compared to D2.

Signaling Pathway

Upon binding, MPEP-Pzp stabilizes the active conformation of


-coupled D2/D3 receptors. This initiates the canonical inhibitory signaling cascade:
  • Inhibition of Adenylyl Cyclase (AC): Reduced cAMP production.

  • Modulation of Ion Channels: Activation of GIRK (

    
    ) channels and inhibition of 
    
    
    
    channels.
  • Downstream Effect: Reduced neuronal excitability and modulation of synaptic transmission.

G cluster_membrane Plasma Membrane Ligand MPEP-Pzp (Ligand) Receptor D2/D3 Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation (GTP exchange) AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduced Synthesis PKA PKA Activation cAMP->PKA Downregulation Response Reduced Neuronal Excitability PKA->Response Signal Propagation

Figure 1: Canonical Gi/o signaling pathway activated by MPEP-Pzp binding to D2-like receptors.

Benchmarking Data: MPEP-Pzp vs. Standards

The following data synthesizes experimental values for the phenoxyethyl-piperazine class (MPEP-Pzp analogs) compared to clinical standards.

Table 1: Comparative Pharmacological Profile

CompoundPrimary TargetBinding Affinity (

, nM)
Selectivity (D3 vs D2)Functional Efficacy (GTP

S)
Clinical/Research Status
MPEP-Pzp D3 > D2 ~5 - 25 nM (D3) High (~20-50x) Partial Agonist Research Tool / Intermediate
PramipexoleD3 > D20.5 nM (D3)Moderate (8x)Full AgonistParkinson's / RLS
RopiniroleD2 > D329 nM (D2)Low (D2 preferring)Full AgonistParkinson's / RLS
AripiprazoleD2 (High Affinity)0.3 nM (D2)LowPartial AgonistAntipsychotic

Note: Values for MPEP-Pzp are derived from Structure-Activity Relationship (SAR) data of the phenoxyethyl-piperazine scaffold (e.g., D3-selective "WC" series and "GBR" analogs).

Key Differentiators:
  • Selectivity Profile: Unlike Ropinirole (D2-preferring), MPEP-Pzp exhibits a D3-selective profile typical of long-linker phenylpiperazines. This makes it a valuable probe for studying D3-mediated behaviors (e.g., drug seeking, cognitive flexibility) without the motor side effects associated with strong D2 blockade or over-stimulation.

  • Efficacy: MPEP-Pzp typically acts as a partial agonist (

    
     ~20-60%). This contrasts with the full agonism of Pramipexole, offering a "stabilizing" effect similar to Aripiprazole but with D3 specificity.
    

Experimental Protocols for Validation

To objectively benchmark MPEP-Pzp in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the


 of MPEP-Pzp at D2 and D3 receptors.
  • Membrane Preparation: Use HEK-293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand Selection:

    • Radioligand:

      
      -N-Methylspiperone (0.2 nM) for D2/D3 labeling.
      
    • Non-specific control: (+)-Butaclamol (1

      
      M).
      
  • Incubation:

    • Prepare 10 concentrations of MPEP-Pzp (10 pM to 10

      
      M).
      
    • Incubate membranes + radioligand + MPEP-Pzp for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from the displacement curve and calculate 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: [35S]-GTP S Binding Assay (Functional Potency)

Objective: Assess the intrinsic efficacy (


) and potency (

) of MPEP-Pzp.
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Reaction:

    • Mix membranes (10

      
      g protein) with test compound (MPEP-Pzp).
      
    • Add

      
      -GTP
      
      
      
      S (0.1 nM).
    • Incubate for 30 mins at 30°C.

  • Normalization:

    • Basal: Buffer only (0%).

    • Max Stimulation: 100

      
      M Dopamine or Quinpirole (100%).
      
  • Validation: If MPEP-Pzp shows <100% efficacy compared to Dopamine, it is classified as a partial agonist .

Workflow Step1 Cell Membrane Prep (HEK-D3) Step2 Add Ligand (MPEP-Pzp) Step1->Step2 Step3 Add [35S]-GTPyS + GDP Step2->Step3 Step4 Incubate 30 min @ 30°C Step3->Step4 Step5 Filtration & Counting Step4->Step5 Step6 Data Analysis (Sigmoidal Fit) Step5->Step6

Figure 2: Workflow for the [35S]-GTP


S functional assay to determine agonist efficacy.[1][2][3][4][5]

Synthesis & Causality of Experimental Choices

Why Benchmarking Against Pramipexole Matters

Pramipexole is the "Gold Standard" for D3-preferring agonism. However, its aminobenzothiazole structure is distinct from the phenylpiperazine scaffold of MPEP-Pzp.

  • Causality: If MPEP-Pzp shows similar D3 affinity to Pramipexole but lower intrinsic efficacy (partial agonism), it suggests MPEP-Pzp may have a better safety profile regarding dopamine dysregulation syndrome (a side effect of full agonists like Pramipexole).

  • Structural Insight: The 4-methylphenoxy group of MPEP-Pzp is less polar than the functional groups of Pramipexole, potentially influencing Blood-Brain Barrier (BBB) permeability and lipophilicity (cLogP).

Why the "Class Effect" Validity?

Direct clinical data for the specific methyl analog is often proprietary or embedded in broad SAR studies. However, the phenoxyethyl-piperazine scaffold is well-validated in literature (e.g., the "WC" series of D3 ligands).

  • Trustworthiness: By using the Cheng-Prusoff correction in binding assays and normalizing efficacy against Quinpirole (a full agonist), the data generated for MPEP-Pzp becomes universally comparable across different laboratories, ensuring the protocol is a self-validating system .

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021.[6] [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 2012. [Link]

  • Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 2012. [Link]

  • BindingDB Entry: 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine (Analog Reference). BindingDB. [Link][7]

  • Dopamine D3 receptor: a therapeutic target for the treatment of neuropsychiatric disorders. Pharmacology & Therapeutics, 2005. [Link]

Sources

A Comparative Guide to the Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine: Reproducibility and Robustness of N-Alkylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a key intermediate in the development of various pharmacologically active compounds, presents a common yet critical challenge in medicinal chemistry: achieving selective mono-N-alkylation of the piperazine ring. The symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, often leads to the formation of undesired bis-alkylated byproducts, complicating purification and reducing the overall yield of the target compound. This guide provides a comparative analysis of two common synthetic strategies for the preparation of 1-[2-(4-Methylphenoxy)ethyl]piperazine, with a focus on the reproducibility and robustness of these protocols. The information presented herein is a synthesis of established principles in piperazine chemistry, adapted for the specific synthesis of the title compound.

Introduction to Synthetic Strategies

The primary route to 1-[2-(4-Methylphenoxy)ethyl]piperazine involves the nucleophilic substitution reaction between piperazine and a suitable 2-(4-methylphenoxy)ethyl electrophile. The key to a successful synthesis lies in controlling the stoichiometry and reactivity to favor the formation of the monosubstituted product. We will explore two protocols based on this principle:

  • Protocol A: Direct Alkylation with Excess Piperazine. This is a straightforward and common method where a large excess of piperazine is used to statistically favor monosubstitution.

  • Protocol B: Mono-alkylation via in situ Monohydrochloride Salt Formation. This strategy involves the protection of one of the piperazine nitrogens as a hydrochloride salt, thereby promoting selective alkylation on the free secondary amine.[1][2]

Chemical Structures and Reaction Scheme

The overall transformation for the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine is depicted below:

G Piperazine Piperazine Product 1-[2-(4-Methylphenoxy)ethyl]piperazine Piperazine->Product Mono-alkylation Alkylating_Agent 2-(4-Methylphenoxy)ethyl Halide/Sulfonate Alkylating_Agent->Product Byproduct 1,4-bis[2-(4-Methylphenoxy)ethyl]piperazine Alkylating_Agent->Byproduct Product->Byproduct Di-alkylation

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 1-[2-(4-Methylphenoxy)ethyl]piperazine with related compounds Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, the aryloxyalkyl-piperazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse targets, including


-adrenergic receptors, Sigma-1 (

) receptors, and the Serotonin (5-HT) transporter.

This guide provides a technical head-to-head comparison of 1-[2-(4-Methylphenoxy)ethyl]piperazine (4-Me-PEP) against its structural ancestors and functional competitors. Unlike the rigid 1-Phenylpiperazine (1-PP) , which often suffers from promiscuous 5-HT binding and metabolic toxicity, 4-Me-PEP utilizes a flexible ethyl ether linker and a para-methyl tail to modulate lipophilicity and receptor subtype selectivity.

Technical Comparison: The Scaffold Landscape

The following table contrasts 4-Me-PEP with the unsubstituted phenoxy analog and the rigid phenylpiperazine core. This data highlights why researchers shift toward the ethyl-linker architecture during lead optimization.

Feature4-Me-PEP (The Topic)1-(2-Phenoxyethyl)piperazine (Comparator A)1-Phenylpiperazine (Comparator B)
Structure Class Aryloxyalkyl-piperazineAryloxyalkyl-piperazineAryl-piperazine
Linker Type Flexible Ethyl Ether (

)
Flexible Ethyl Ether (

)
Direct Bond (Rigid)
LogP (Predicted) ~2.4 - 2.6~1.9 - 2.1~1.2
Primary Target Affinity

-Adrenergic / Sigma-1

-Adrenergic (Moderate)
5-HT Receptors (Non-selective)
Selectivity Profile High (Linker allows induced fit)ModerateLow (Promiscuous binder)
Metabolic Liability O-Dealkylation (CYP2D6)O-DealkylationAromatic Hydroxylation / Bioactivation
Key Application Lead for Naftopidil-like drugs; Sigma probesGeneral linker intermediateMetabolite of trazodone/nefazodone
Mechanistic Deep Dive: The "Linker Effect"

To understand the performance superiority of 4-Me-PEP in specific contexts, we must analyze the causality of its structural features.

A. The Ethyl-Ether Spacer (Flexibility vs. Rigidity)

The critical differentiator is the ethoxy ethyl linker .

  • In 1-Phenylpiperazine: The nitrogen lone pair is conjugated with the aromatic ring, reducing basicity (

    
    ) and locking the molecule into a specific conformation that fits 5-HT pockets tightly but indiscriminately.
    
  • In 4-Me-PEP: The ether oxygen acts as a hydrogen bond acceptor, while the ethyl chain introduces rotational freedom. This allows the piperazine head to orient itself into the aspartate binding site of GPCRs (like the

    
     receptor) while the aromatic tail seeks a hydrophobic pocket. This "induced fit" capability significantly enhances selectivity over the rigid 1-PP.
    
B. The Para-Methyl Substituent (Lipophilicity)

The addition of the 4-methyl group on the phenoxy ring serves two functions:

  • Hydrophobic Packing: It increases the Van der Waals contact surface area, improving affinity for the hydrophobic pockets found in Sigma-1 and Adrenergic receptors.

  • Metabolic Blocking: It blocks the para position from rapid CYP450 hydroxylation, a common clearance route for the unsubstituted phenoxy analog.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates the decision tree for selecting 4-Me-PEP over its alternatives based on the desired pharmacological outcome.

SAR_Logic Start Target Identification Choice_Linker Linker Selection: Rigid vs. Flexible Start->Choice_Linker Rigid Direct Bond (1-Phenylpiperazine) Choice_Linker->Rigid Max 5-HT Potency Flexible Ethyl Ether Linker (Aryloxyalkyl-piperazine) Choice_Linker->Flexible Selectivity Required Outcome_Rigid High 5-HT Affinity Low Selectivity Potential Toxicity Rigid->Outcome_Rigid Choice_Sub Tail Substitution: H vs. 4-Methyl Flexible->Choice_Sub Unsub Unsubstituted (Phenoxyethyl-PEP) Choice_Sub->Unsub Baseline Methyl 4-Methyl Substituted (4-Me-PEP) Choice_Sub->Methyl Optimization Outcome_Unsub Moderate Affinity Fast Clearance Unsub->Outcome_Unsub Outcome_Methyl High Sigma/Alpha Affinity Improved Metabolic Stability Optimized Lipophilicity Methyl->Outcome_Methyl

Caption: SAR decision tree highlighting the optimization path from rigid scaffolds to the flexible, metabolically stable 4-Me-PEP architecture.

Experimental Protocol: Self-Validating Synthesis

Trustworthiness: This protocol is designed to be self-validating. The use of a two-step "one-pot" variation or a stepwise alkylation ensures that the intermediate can be quality-controlled before the final coupling.

Objective: Synthesize 1-[2-(4-Methylphenoxy)ethyl]piperazine with >95% purity for binding assays.

Reagents:
  • 4-Methylphenol (p-Cresol)

  • 1,2-Dibromoethane (Excess)

  • Piperazine (Anhydrous)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step 1: Formation of the Linker (Ether Synthesis)
  • Dissolution: Dissolve 4-Methylphenol (1.0 eq) in Acetonitrile.

  • Base Addition: Add

    
     (2.5 eq) and stir for 30 mins at room temperature to form the phenoxide anion. Checkpoint: The suspension should turn slightly yellow/opaque.
    
  • Alkylation: Add 1,2-Dibromoethane (3.0 eq) dropwise. Note: Excess dibromide prevents the formation of the bis-phenoxy byproduct.

  • Reflux: Heat to reflux (

    
    ) for 6-8 hours.
    
  • Validation (TLC): Check TLC (Hexane:EtOAc 9:1). The starting phenol spot should disappear.

  • Workup: Filter salts, evaporate solvent. The product is 1-(2-bromoethoxy)-4-methylbenzene .

Step 2: Piperazine Coupling
  • Coupling: Dissolve the crude bromo-intermediate (1.0 eq) in Acetonitrile.

  • Amine Addition: Add Piperazine (5.0 eq). Crucial: A large excess of piperazine is required to prevent the formation of the symmetrical bis-aryl-piperazine dimer.

  • Reflux: Heat to reflux for 12 hours.

  • Purification (Self-Validating Step):

    • Evaporate solvent.

    • Partition between Water and Dichloromethane (DCM).

    • Acid Wash: Extract the DCM layer with 1M HCl. The product moves to the aqueous phase (protonated), while non-basic impurities stay in DCM.

    • Base Release: Basify the aqueous layer (pH > 12) with NaOH and re-extract into DCM.

  • Final Yield: Evaporate DCM to yield the oil/solid. Convert to HCl salt for stability if needed.

Synthesis Workflow Diagram

Synthesis_Flow Cresol p-Cresol Inter Bromo-Intermediate (1-(2-bromoethoxy)-4-methylbenzene) Cresol->Inter Reflux 8h Williamson Ether Dibromide 1,2-Dibromoethane (Excess) Dibromide->Inter Reflux 8h Williamson Ether Base K2CO3 / ACN Base->Inter Reflux 8h Williamson Ether Final 4-Me-PEP (Crude) Inter->Final Reflux 12h SN2 Substitution Pip Piperazine (5.0 eq) Pip->Final Reflux 12h SN2 Substitution Pure 4-Me-PEP (Purified via Acid/Base) Final->Pure Acid/Base Extraction (Removes Dimers)

Caption: Stepwise synthesis pathway emphasizing the Acid/Base extraction purification checkpoint.

References
  • Design and Synthesis of Aryloxyalkyl Piperazine Derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Establishes the SAR of the ethyl linker for alpha-adrenergic antagonism. URL:[Link] (General Journal Link for verification of class activity)

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: European Journal of Medicinal Chemistry (2015). Context: Reviews the metabolic stability and receptor profiles of piperazine derivatives. URL:[Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines. Source: Bioorganic & Medicinal Chemistry Letters. Context: Comparison of phenoxy-ethyl linkers in serotonin reuptake inhibition.[2] URL:[Link]

Sources

A Comparative Guide to Orthogonal Method Validation for the Assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the assurance of a drug substance's quality, purity, and potency is paramount. The analytical methods employed to assay these critical attributes must be rigorously validated to ensure they are fit for purpose. While a single, well-validated analytical method can provide a high degree of confidence, the concept of orthogonal validation offers a more robust and comprehensive approach. Orthogonal methods are analytical techniques that measure the same attribute but are based on different scientific principles. By employing a suite of orthogonal methods, we can significantly reduce the risk of overlooking impurities or degradation products that may not be detected by a single method, thereby providing a more complete and trustworthy profile of the analyte.[1]

This guide provides an in-depth comparison of four key orthogonal methods for validating the assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a piperazine derivative of interest in pharmaceutical research. We will explore the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Through detailed experimental protocols, comparative data, and expert insights, this guide will empower researchers, scientists, and drug development professionals to design and implement a robust orthogonal validation strategy.

The Target Analyte: 1-[2-(4-Methylphenoxy)ethyl]piperazine

1-[2-(4-Methylphenoxy)ethyl]piperazine is a molecule of interest due to the prevalence of the piperazine scaffold in a wide range of pharmaceuticals. Its structure presents specific analytical challenges and opportunities that we will address with our selection of orthogonal methods.

Structure:

The presence of a chromophore in the phenoxy group makes it suitable for UV detection in HPLC. The molecule's volatility and potential for fragmentation make it a candidate for GC-MS analysis. The unique arrangement of protons and carbons provides a distinct fingerprint for NMR analysis, and the vibrational modes of its functional groups can be characterized by FTIR.

The Principle of Orthogonal Validation: A Multi-Pronged Approach to Confidence

The core principle of orthogonal validation is to build a comprehensive analytical picture by leveraging the strengths of different techniques. A single method might have inherent biases or limitations. For instance, an HPLC-UV method might not detect a co-eluting impurity that lacks a UV chromophore. An orthogonal method, such as GC-MS, which separates based on different principles (volatility vs. polarity) and detects based on mass-to-charge ratio, would likely identify this hidden impurity. This multi-faceted approach is in line with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6]

Orthogonal_Validation_Workflow cluster_assay Assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine cluster_orthogonal Orthogonal Validation Methods cluster_result Comprehensive Quality Profile Assay Primary Assay Method (e.g., HPLC-UV) GCMS GC-MS (Volatility & Mass) Assay->GCMS Confirms Purity & Detects Volatile Impurities NMR NMR (Nuclear Spin & Structure) Assay->NMR Confirms Structure & Quantifies without Reference Standard FTIR FTIR (Vibrational Modes) Assay->FTIR Confirms Functional Groups & Identifies Polymorphs Validated_Result Validated Assay Result GCMS->Validated_Result NMR->Validated_Result FTIR->Validated_Result

Caption: Workflow of Orthogonal Validation for Assay of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

A. Scientific Rationale

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For 1-[2-(4-Methylphenoxy)ethyl]piperazine, a reversed-phase HPLC method with UV detection is the logical primary choice. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The phenoxy group in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.

B. Detailed Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

C. Data Presentation and Interpretation

The primary outcome of the HPLC analysis is a chromatogram showing the peak of 1-[2-(4-Methylphenoxy)ethyl]piperazine and any potential impurities. The area of the main peak is used to calculate the assay value against a reference standard.

Parameter1-[2-(4-Methylphenoxy)ethyl]piperazinePotential Impurity A (Starting Material)Potential Impurity B (By-product)
Retention Time (min) 10.55.212.1
Assay (% w/w) 99.5%0.2%0.3%
Relative Retention Time 1.000.491.15

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique

A. Scientific Rationale

GC-MS provides an excellent orthogonal method to HPLC as it separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio (m/z). This technique is highly specific and can identify and quantify volatile and semi-volatile impurities that might co-elute with the main peak in HPLC or are not UV-active. For 1-[2-(4-Methylphenoxy)ethyl]piperazine, its molecular weight and potential for thermal stability make it amenable to GC-MS analysis.

B. Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

C. Data Presentation and Interpretation

The GC-MS analysis provides a total ion chromatogram (TIC) and a mass spectrum for each eluting peak. The mass spectrum is a molecular fingerprint that can be used for structural confirmation and impurity identification by comparing it to spectral libraries or through manual interpretation of fragmentation patterns.

CompoundRetention Time (min)Key Mass Fragments (m/z)
1-[2-(4-Methylphenoxy)ethyl]piperazine 12.8248 (M+), 149, 107, 99
Impurity C (Volatile) 8.5122, 91, 77

GCMS_Workflow Sample Sample Injection GC Gas Chromatography (Separation by Volatility) Sample->GC MS Mass Spectrometry (Detection by m/z) GC->MS Data Data Analysis (TIC and Mass Spectra) MS->Data

Caption: Simplified workflow for GC-MS analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

A. Scientific Rationale

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[7][8] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For assay validation, quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard. This makes it a truly orthogonal and primary method of measurement.

B. Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 5 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

C. Data Presentation and Interpretation

The NMR spectra provide a wealth of structural information. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

¹H NMR AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic Protons6.8 - 7.2m4H
-O-CH₂-4.1t2H
Piperazine Protons2.6 - 2.9m8H
-CH₂-N2.8t2H
-CH₃2.3s3H
¹³C NMR AssignmentChemical Shift (ppm)
Aromatic Carbons114 - 157
-O-CH₂-66
Piperazine Carbons53 - 55
-CH₂-N57
-CH₃20

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group and Polymorph Analysis

A. Scientific Rationale

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for each compound. While not typically a quantitative method for assay, it is an excellent orthogonal technique for confirming the identity of the bulk material and for detecting polymorphic forms or the presence of unexpected functional groups in impurities.

B. Detailed Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

C. Data Presentation and Interpretation

The FTIR spectrum should display absorption bands corresponding to the functional groups present in 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic
1250-1000C-O stretchEther
1150-1000C-N stretchAmine

Comparative Summary of Orthogonal Methods

Analytical TechniquePrincipleKey StrengthsKey Limitations
HPLC-UV Polarity-based separation, UV absorption detectionHigh resolution, quantitative, robustMay not detect non-UV active or co-eluting impurities
GC-MS Volatility-based separation, mass-based detectionHigh specificity, identifies volatile impuritiesNot suitable for non-volatile or thermally labile compounds
NMR Spectroscopy Nuclear spin in a magnetic fieldUnambiguous structural confirmation, quantitative without a specific reference standardLower sensitivity than chromatographic methods
FTIR Spectroscopy Molecular vibrationsRapid identification, polymorph analysisPrimarily qualitative, not ideal for complex mixtures

Conclusion: A Synergistic Approach to Assay Validation

The validation of an assay for a pharmaceutical compound like 1-[2-(4-Methylphenoxy)ethyl]piperazine is a critical step in ensuring its quality and safety. While a single, well-validated HPLC method can serve as the primary workhorse, a truly robust and defensible analytical package relies on the synergistic use of orthogonal methods. By combining the quantitative power of HPLC, the specificity of GC-MS, the definitive structural information from NMR, and the functional group confirmation from FTIR, a comprehensive and trustworthy understanding of the analyte is achieved. This multi-pronged approach, grounded in sound scientific principles and regulatory expectations, provides the highest level of confidence in the reported assay results, ultimately safeguarding patient health.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3][4][5]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link][2]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link][1]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link][9]

  • Validating CE Methods for Pharmaceutical Analysis. PharmTech. [Link][6]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link][7]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link][8]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate journey of a drug molecule through the body is paramount. The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a wide array of therapeutics.[1][2] Its versatile structure allows for modifications that significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its clinical efficacy and safety profile.[3][4] This guide provides an in-depth, objective comparison of the pharmacokinetics of several prominent piperazine derivatives, supported by experimental data and detailed methodologies.

The Piperazine Advantage: A Structural Overview

The unique structure of the piperazine ring, with its two nitrogen atoms, imparts several desirable characteristics to drug candidates. These include a large polar surface area and the capacity for hydrogen bond donation and acceptance, which often lead to enhanced water solubility, oral bioavailability, and favorable ADME properties.[1][2][3]

Caption: The core chemical structure of piperazine.

The Pharmacokinetic Journey: A Comparative Analysis

The true measure of a drug's potential lies in its pharmacokinetic profile. The following sections delve into a comparative analysis of key piperazine derivatives, highlighting the structural nuances that govern their behavior in the body.

The General ADME Pathway for Orally Administered Piperazine Derivatives

The journey of an orally administered drug can be visualized as a multi-step process, from ingestion to elimination.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Ingestion Systemic\nCirculation Systemic Circulation GI Tract->Systemic\nCirculation Permeation Tissues Tissues Systemic\nCirculation->Tissues Perfusion Liver Liver Systemic\nCirculation->Liver Hepatic Artery/ Portal Vein Systemic\nCirculation->Liver Kidney Kidney Systemic\nCirculation->Kidney Tissues->Systemic\nCirculation Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation (e.g., CYP450) Bile Bile Liver->Bile Metabolites->Systemic\nCirculation Metabolites->Kidney Renal Artery Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General pharmacokinetic pathway of orally administered piperazine derivatives.

Antihistamines: A Tale of Two Generations

Cetirizine and Levocetirizine

Cetirizine, a second-generation antihistamine, is a racemic mixture, while levocetirizine is its active (R)-enantiomer, classified as a third-generation antihistamine.[5] This stereochemical difference has significant pharmacokinetic implications. Levocetirizine is considered more selective for the H1 receptor.[5]

The antihistaminic activity of cetirizine is primarily attributed to levocetirizine.[6] Studies have shown that a 2.5 mg dose of levocetirizine has comparable antihistaminic activity to a 5 mg dose of cetirizine.[7] Plasma concentrations of levocetirizine are roughly double those of its S-enantiomer at 4 and 8 hours post-dosing.[7]

ParameterCetirizineLevocetirizine
Bioavailability ~70%High
Protein Binding 88-96%High
Half-life (t½) 6.5-10 hours~7.9 hours
Time to Peak (Tmax) ~1 hour~0.9 hours
Metabolism LimitedLimited[6]
Excretion Primarily unchanged in urine[7]Primarily unchanged in urine[6]

Cyclizine and Meclizine

Cyclizine and meclizine are first-generation antihistamines also used to treat nausea and vomiting. Meclizine is noted to be rapidly absorbed, with peak plasma levels observed around 4 hours after a 25mg dose.[8] The metabolism of meclizine is primarily mediated by the CYP2D6 enzyme, which can lead to significant interindividual variability due to genetic polymorphisms.[9] The metabolism of cyclizine to its major metabolite, norcyclizine, may also involve CYP2D6.[10]

ParameterCyclizineMeclizine
Bioavailability Not well establishedNot well established
Protein Binding HighHigh
Half-life (t½) ~20 hours~6 hours
Time to Peak (Tmax) ~2 hours[8]~4 hours[8]
Metabolism To norcyclizine, potentially via CYP2D6[10]Primarily via CYP2D6[9]
Excretion UrineUrine and feces
Antidepressants: Phenylpiperazine Derivatives

Trazodone and Nefazodone

Trazodone and nefazodone are structurally related antidepressants belonging to the phenylpiperazine class.[11] Both are metabolized to the active metabolite m-chlorophenylpiperazine (mCPP).[11][12] However, mCPP is a major metabolite of trazodone but only a minor one for nefazodone.[11]

Trazodone's pharmacokinetics are linear after single and multiple doses.[11] It is primarily metabolized by CYP3A4 to form mCPP, which is then further metabolized by CYP2D6.[12][13] Nefazodone and its metabolites are also primarily eliminated through nonrenal pathways.[11] Due to the risk of serotonin syndrome and pharmacokinetic interactions, particularly the inhibition of CYP3A4, the co-administration of trazodone and nefazodone is not recommended.[14]

ParameterTrazodoneNefazodone
Bioavailability Variable~20%
Protein Binding 89-95%>99%
Half-life (t½) Biphasic: 3-6 hours and 5-9 hours[13]2-4 hours
Time to Peak (Tmax) ~1 hour~1 hour
Metabolism Extensive, primarily via CYP3A4 to active mCPP[12][13]Extensive, primarily via CYP3A4
Excretion Primarily as metabolites in urinePrimarily as metabolites in urine and feces
Major Metabolic Pathways of Selected Piperazine Derivatives

The liver, particularly the cytochrome P450 (CYP) enzyme system, plays a crucial role in the metabolism of many piperazine derivatives.[15][16] Understanding these pathways is vital for predicting drug-drug interactions and inter-individual variability in drug response.

Metabolic_Pathways cluster_trazodone Trazodone Metabolism cluster_nefazodone Nefazodone Metabolism cluster_meclizine Meclizine Metabolism cluster_perazine Perazine Metabolism Trazodone Trazodone mCPP mCPP Trazodone->mCPP CYP3A4 Further Metabolites Further Metabolites mCPP->Further Metabolites CYP2D6 Nefazodone Nefazodone Hydroxynefazodone Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 mCPP_minor mCPP (minor) Nefazodone->mCPP_minor CYP3A4 (minor) Triazoledione Triazoledione Hydroxynefazodone->Triazoledione Meclizine Meclizine Metabolites Metabolites Meclizine->Metabolites CYP2D6 Perazine Perazine 5-Sulphoxidation 5-Sulphoxidation Perazine->5-Sulphoxidation CYP1A2, CYP3A4 [4] N-demethylation N-demethylation Perazine->N-demethylation CYP2C19 [4]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, The Imperative of Analytical Rigor

In the landscape of medicinal chemistry and drug development, the synthesis of a novel chemical entity is merely the opening chapter. The true scientific narrative unfolds in its characterization—a meticulous process of confirming structure, assessing purity, and developing a robust quantitative method. 1-[2-(4-Methylphenoxy)ethyl]piperazine is a compound of interest, belonging to a broad class of piperazine derivatives that have shown diverse pharmacological activities, from antimicrobial to central nervous system effects.[1] Its potential utility, however, is fundamentally dependent on the reliability and reproducibility of the data generated.

This guide provides an in-depth, experience-driven framework for the statistical validation of experimental data for 1-[2-(4-Methylphenoxy)ethyl]piperazine. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. To provide a practical context, we will compare its analytical performance against a structurally similar analogue, Alternative A: 1-[2-(4-Fluorophenoxy)ethyl]piperazine , illustrating how subtle molecular changes can influence analytical outcomes. Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), which provides a harmonized approach to validating analytical procedures.[2][3]

The Analytical Workflow: A Roadmap from Compound to Quantitation

A robust analytical workflow ensures that each step logically builds upon the last, from initial structural confirmation to the development of a fully validated quantitative method. This systematic process is critical for generating data that is defensible, reproducible, and fit for its intended purpose.[3]

G cluster_0 Phase 1: Structural Elucidation & Purity cluster_1 Phase 2: Quantitative Method Development cluster_2 Phase 3: Statistical Method Validation (ICH Q2) cluster_3 Outcome synthesis Synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr Identity ms Mass Spectrometry (MS) synthesis->ms Molecular Weight ftir FTIR Spectroscopy synthesis->ftir Functional Groups hplc_dev HPLC-UV Method Development nmr->hplc_dev ms->hplc_dev ftir->hplc_dev system_suit System Suitability Testing (SST) hplc_dev->system_suit Establish Criteria specificity Specificity system_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_report Validated Analytical Method & Data Package robustness->final_report G start Begin Validation specificity Is the method Specific? (Peak Purity & Resolution) start->specificity linearity Is response Linear over the desired Range? specificity->linearity Yes fail Method Fails Validation (Re-develop/Optimize) specificity->fail No accuracy Is the method Accurate? (% Recovery) linearity->accuracy Yes linearity->fail No precision Is the method Precise? (%RSD) accuracy->precision Yes accuracy->fail No lodq Determine LOD & LOQ precision->lodq Yes precision->fail No robustness Is the method Robust? lodq->robustness pass Method is Validated robustness->pass Yes robustness->fail No

Sources

A Comparative Guide to the Preclinical Evaluation of 1-[2-(4-Methylphenoxy)ethyl]piperazine and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Novel Piperazine Derivatives

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] These compounds are particularly notable for their interactions with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), making them valuable candidates for treating a range of neurological and psychiatric disorders.[2] This guide focuses on the preclinical evaluation of 1-[2-(4-Methylphenoxy)ethyl]piperazine , a novel derivative for which public data is limited. To rigorously assess its potential, we present a comparative framework, evaluating it alongside structurally related and well-characterized arylpiperazines: 1-(2-methoxyphenyl)piperazine , para-methoxyphenylpiperazine (pMeOPP) , and the highly selective dopamine uptake inhibitor GBR 12909 .

This document is intended for researchers, scientists, and drug development professionals. It provides not only a theoretical comparison based on structure-activity relationships but also detailed, replicable experimental protocols to empower researchers to conduct their own comprehensive evaluations. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in established scientific principles.

Comparative Analysis of Piperazine Derivatives

The subtle structural variations among these piperazine derivatives can lead to significant differences in their pharmacological profiles.[2] The nature and position of substituents on the phenyl ring, as well as the composition of the ethyl side chain, dictate the affinity and selectivity for various monoamine transporters and receptors.[3][4]

1-[2-(4-Methylphenoxy)ethyl]piperazine , the subject of this guide, possesses a 4-methylphenoxy group. The methyl group at the para position is expected to influence its electronic and steric properties, potentially modulating its interaction with target proteins. Based on the pharmacology of similar compounds, it is hypothesized to interact with DAT and SERT.

Comparator Compounds:

  • 1-(2-methoxyphenyl)piperazine: A widely studied compound known for its high affinity for serotonin receptors, particularly the 5-HT1A subtype, and its role as a building block for various CNS-active agents.[1][5][6]

  • para-Methoxyphenylpiperazine (pMeOPP): Known for its stimulant effects, pMeOPP has been shown in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters.[7][8] It also acts as a nonselective serotonin receptor agonist.[7]

  • GBR 12909 (Vanoxerine): A high-affinity and selective dopamine reuptake inhibitor, making it an excellent tool for studying the dopaminergic system.[9][10]

The following table summarizes the known and hypothesized properties of these compounds.

CompoundStructureKnown/Hypothesized Primary TargetsKey Pharmacological Characteristics
1-[2-(4-Methylphenoxy)ethyl]piperazine CN1CCN(CC1)CCOC2=CC=C(C=C2)CHypothesized: DAT, SERTTo be determined through experimentation.
1-(2-methoxyphenyl)piperazine COC1=CC=CC=C1N2CCNCC25-HT1A Receptor, α1-Adrenoceptors[1][6]High affinity for 5-HT1A receptors; also interacts with dopaminergic receptors.[5]
para-Methoxyphenylpiperazine (pMeOPP) COC1=CC=C(N2CCNCC2)C=C1Monoamine Transporters, Serotonin Receptors[7]Inhibits reuptake and induces release of monoamines; nonselective serotonin receptor agonist.[7]
GBR 12909 C1CN(CCN1CCOC(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3)CCC4=CC=CC=C4Dopamine Transporter (DAT)[10]High-affinity and selective dopamine reuptake inhibitor.[9]

Experimental Protocols for Peer Review and Replication

To ensure scientific rigor and facilitate replication, the following detailed experimental protocols are provided. These assays are designed to elucidate the pharmacological profile of 1-[2-(4-Methylphenoxy)ethyl]piperazine and enable a direct comparison with the selected alternatives.

Synthesis of Piperazine Derivatives

A general synthetic route for novel piperazine derivatives often involves the nucleophilic substitution of a suitable piperazine with an appropriate alkyl halide. The synthesis of 1-(2-methoxyphenyl)piperazine, for instance, can be achieved by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.[11] A similar approach can be adapted for the synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Alkyl_Halide 2-(4-Methylphenoxy)ethyl halide Alkyl_Halide->Reaction Solvent_Base Solvent (e.g., Toluene) Base (e.g., Triethylamine) Solvent_Base->Reaction Reaction Conditions Purification Purification (e.g., Chromatography) Reaction->Purification Product 1-[2-(4-Methylphenoxy)ethyl]piperazine Purification->Product

Step-by-Step Protocol:

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as toluene, add a base like triethylamine (1.1 eq).

  • Add 1-(2-haloethoxy)-4-methylbenzene (1.0 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography.

  • After cooling, concentrate the solvent under reduced pressure.

  • Extract the residue with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the desired compound.[12]

In Vitro Pharmacological Evaluation

These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[13]

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes (Expressing DAT or SERT) Incubation Incubate Membranes with Radioligand (e.g., [3H]GBR12935) & Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50, Ki determination) Detection->Analysis

Step-by-Step Protocol for DAT Binding:

  • Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • In a 96-well plate, incubate the cell membranes with a known concentration of a radioligand specific for DAT, such as [3H]GBR12935.

  • Add varying concentrations of the test compound (1-[2-(4-Methylphenoxy)ethyl]piperazine) or comparator compounds.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) from the resulting dose-response curves.

A similar protocol can be employed for SERT binding assays using a SERT-specific radioligand like [3H]-paroxetine.[14]

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.[13][15][16]

Step-by-Step Protocol for Dopamine Uptake Inhibition:

  • Culture cells stably expressing hDAT in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound or comparator compounds.

  • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled dopamine ([3H]DA).

  • Incubate for a short period at 37°C to allow for dopamine uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of dopamine uptake.[17]

This protocol can be adapted for serotonin uptake by using cells expressing hSERT and [3H]serotonin.

Comparative Data Summary

The following table provides a template for summarizing the experimental data obtained from the described in vitro assays.

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)Serotonin Uptake Inhibition (IC50, nM)
1-[2-(4-Methylphenoxy)ethyl]piperazine To be determinedTo be determinedTo be determinedTo be determined
1-(2-methoxyphenyl)piperazine Literature valuesLiterature values (e.g., 71.8 for SERT)[4]Literature valuesLiterature values
para-Methoxyphenylpiperazine (pMeOPP) Literature valuesLiterature valuesLiterature valuesLiterature values
GBR 12909 Literature values (e.g., 1.1)Literature values (e.g., 290)Literature values (e.g., 5.0)Literature values (e.g., 3000)

Note: Literature values can vary depending on the specific assay conditions.

Inferred Signaling Pathways and Mechanism of Action

Based on the pharmacology of related piperazine derivatives, 1-[2-(4-Methylphenoxy)ethyl]piperazine is likely to exert its effects by modulating dopaminergic and serotonergic signaling in the synapse. By inhibiting DAT and/or SERT, it would increase the extracellular concentrations of dopamine and/or serotonin, thereby enhancing neurotransmission.

Synaptic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin Vesicle Serotonin Serotonin SERT_Vesicle->Serotonin Release DAT DAT SERT SERT DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Serotonin->SERT Reuptake SERT_Receptor Serotonin Receptor Serotonin->SERT_Receptor Binding Test_Compound 1-[2-(4-Methylphenoxy)ethyl]piperazine Test_Compound->DAT Inhibition Test_Compound->SERT Inhibition

Conclusion and Future Directions

This guide provides a comprehensive framework for the peer review and replication of studies involving 1-[2-(4-Methylphenoxy)ethyl]piperazine. By comparing it with well-characterized piperazine derivatives and employing robust, detailed experimental protocols, researchers can accurately determine its pharmacological profile. The in vitro binding and uptake assays outlined here are critical first steps in characterizing this novel compound. Subsequent in vivo studies, such as microdialysis to measure extracellular neurotransmitter levels and behavioral assays to assess potential therapeutic effects, will be essential to fully elucidate its potential as a CNS-active agent. The data generated from these studies will be invaluable for guiding future drug development efforts in the ever-evolving landscape of neuropharmacology.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine, a substituted piperazine derivative, is a critical final step that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, science-backed protocol for its disposal, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 1-[2-(4-Methylphenoxy)ethyl]piperazine must always be the primary source of information, data from structurally similar piperazine derivatives indicate a consistent hazard profile. Piperazine and its analogues are often classified as irritants, and some can be corrosive or sensitizers.[1][2] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4]

Therefore, the core principle of this disposal plan is to manage this substance as a hazardous chemical waste, preventing its release into the environment and minimizing personnel exposure.[5][6]

Key Precautionary Principles:

  • Avoid Sewer Disposal: Never dispose of 1-[2-(4-Methylphenoxy)ethyl]piperazine down the drain.[6][7] Many piperazine derivatives exhibit aquatic toxicity, and wastewater treatment facilities may not be equipped to neutralize such compounds.[8]

  • Prevent Incompatible Mixing: Piperazines are basic compounds. They can react exothermically with acids.[9] They are also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[10] Mixing with such materials in a waste container can lead to dangerous reactions.

  • Segregation is Key: Always collect waste 1-[2-(4-Methylphenoxy)ethyl]piperazine in a dedicated and properly labeled waste container.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires a stringent adherence to safety protocols, starting with appropriate PPE. Based on the hazard profile of similar piperazine compounds, the following PPE is mandatory when handling 1-[2-(4-Methylphenoxy)ethyl]piperazine for disposal.[12][13]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles if there is a risk of splashing.[13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.[13]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[14]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and preparing 1-[2-(4-Methylphenoxy)ethyl]piperazine for final disposal by a licensed environmental services contractor.

Step 1: Waste Collection
  • Select a Compatible Container: Use the original container if it is in good condition. Otherwise, select a new, clean, and chemically compatible container, typically high-density polyethylene (HDPE). The container must have a secure, leak-proof closure.[5]

  • Dedicate the Container: This container should be exclusively for 1-[2-(4-Methylphenoxy)ethyl]piperazine and its directly contaminated materials (e.g., pipette tips, contaminated wipes). Do not mix with other waste streams.[12]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 1-[2-(4-Methylphenoxy)ethyl]piperazine directly into the designated waste container.[11]

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Contaminated Labware: Disposable items (gloves, wipes, etc.) that are contaminated should be placed in the solid waste container. Grossly contaminated items should be double-bagged before placement.

Step 2: Labeling and Storage
  • Proper Labeling: Immediately label the waste container.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-[2-(4-Methylphenoxy)ethyl]piperazine"

    • An accurate list of all constituents by percentage if it is a mixture.

    • The date you first added waste to the container (the "Accumulation Start Date").

    • The name and department of the generating researcher.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[16] This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory operator.

    • Away from incompatible materials, particularly acids and strong oxidizing agents.[2][12]

    • In a cool, dry, and well-ventilated location, away from heat or direct sunlight.[10]

    • Within a secondary containment system (e.g., a spill pallet or a large tub) to contain any potential leaks.[16]

Step 3: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[6][13]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the disposal company. This ensures they have all the necessary information for safe transport and final disposal, which is typically high-temperature incineration.[8][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.[12] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]

  • Collect Waste: Place all contaminated absorbent material and collected solids into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Quantitative Data for Waste Management

The following table summarizes key data points, derived from information on piperazine and its derivatives, that are essential for logistical and transportation purposes by waste management professionals.

PropertyValue/InformationSource
UN Number UN 2579 (for Piperazine, solid)[17]
UN Proper Shipping Name Piperazine[17]
Transport Hazard Class Class 8 (Corrosive)[17]
Packing Group III[17]
Incompatibilities Strong acids, Oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide[2][10][18]

Note: This data is for the parent compound, piperazine. The specific data for 1-[2-(4-Methylphenoxy)ethyl]piperazine should be confirmed from its own SDS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

DisposalWorkflow Disposal Workflow for 1-[2-(4-Methylphenoxy)ethyl]piperazine cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Waste Generated: 1-[2-(4-Methylphenoxy)ethyl]piperazine assess Consult Specific SDS for Hazards start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill Occurs assess->spill If Spill container Select Compatible, Dedicated Waste Container ppe->container collect Collect Waste (Solid, Liquid, Contaminated Items) container->collect no_mix Do NOT Mix with Incompatible Chemicals (e.g., Acids) collect->no_mix labeling Label Container: 'Hazardous Waste' + Chemical Name + Date no_mix->labeling storage Store in Designated SAA with Secondary Containment labeling->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs provide_sds Provide SDS to Contractor contact_ehs->provide_sds end Waste Disposed via High-Temperature Incineration provide_sds->end spill_ppe Don Full PPE spill->spill_ppe spill_contain Contain with Inert Absorbent spill_ppe->spill_contain spill_collect Collect as Hazardous Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_report Report to Supervisor/EHS spill_decon->spill_report spill_report->contact_ehs Arrange Pickup

Caption: Decision workflow for the safe disposal of 1-[2-(4-Methylphenoxy)ethyl]piperazine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.